molecular formula C7H4F2N4O B593982 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol CAS No. 1255574-38-9

2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Cat. No.: B593982
CAS No.: 1255574-38-9
M. Wt: 198.133
InChI Key: GEAURNZYUSYOAH-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol (CAS 1255574-38-9) is a chemical compound used in research settings . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can inquire for current pricing and availability. Compounds featuring a tetrazole moiety, such as this one, are of significant interest in medicinal chemistry and materials science. The tetrazole group is a versatile pharmacophore and bioisostere, often used to replace carboxylic acids in drug molecules to improve metabolic stability and bioavailability . Furthermore, tetrazole-containing structures are investigated in the development of high-performance energetic materials, where they can contribute to high density and thermal stability . The specific substitution pattern of fluorine atoms on the phenol ring in this compound may be utilized to fine-tune electronic properties, lipophilicity, and intermolecular interactions, making it a valuable building block for synthesizing more complex molecules for specialized research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-(tetrazol-1-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4F2N4O/c8-4-2-7(14)5(9)1-6(4)13-3-10-11-12-13/h1-3,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAURNZYUSYOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682177
Record name 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-38-9
Record name Phenol, 2,5-difluoro-4-(1H-tetrazol-1-yl)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated organic compounds, in particular, are of significant interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth, technically-focused protocol for the comprehensive structure elucidation of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, a molecule featuring a fluorinated phenol ring linked to a tetrazole moiety. This document moves beyond a simple listing of procedures, offering a rationale-driven approach to the selection and application of modern spectroscopic techniques. We will delve into the interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, HSQC, and HMBC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to assemble a complete and unambiguous structural assignment.

Introduction: The Significance of Fluorinated Phenols and Tetrazoles in Medicinal Chemistry

The incorporation of fluorine into phenolic scaffolds is a widely employed strategy in medicinal chemistry to modulate acidity, lipophilicity, and metabolic pathways.[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and cell permeability.[2] The combination of these two pharmacophores in this compound suggests a compound of potential interest for drug development programs. Accurate and unequivocal structure determination is the first critical step in understanding its potential biological activity and developing structure-activity relationships (SAR).

This guide will systematically walk through the analytical workflow required to confirm the constitution and connectivity of this molecule.

The Analytical Blueprint: A Multi-Technique Approach

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only through their synergistic application can a complete picture be formed. Our approach is grounded in a logical progression from foundational molecular formula determination to detailed connectivity mapping.

Logical Workflow for Structure Elucidation

G MS Mass Spectrometry (Molecular Formula & Fragmentation) NMR NMR Spectroscopy (Detailed Connectivity) MS->NMR FTIR FTIR Spectroscopy (Functional Group Identification) FTIR->NMR H1 ¹H NMR (Proton Environments & Coupling) NMR->H1 C13 ¹³C NMR (Carbon Skeleton) NMR->C13 F19 ¹⁹F NMR (Fluorine Environments & Coupling) NMR->F19 HSQC HSQC (¹J C-H Correlation) H1->HSQC HMBC HMBC (Long-Range C-H Correlation) H1->HMBC C13->HSQC C13->HMBC Final Final Structure Confirmation F19->Final HSQC->HMBC HMBC->Final

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Blueprint

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is the foundation upon which all subsequent spectroscopic interpretations are built.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Ionization Method: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes. ESI is a soft ionization technique that typically yields the intact molecular ion ([M+H]⁺ or [M-H]⁻), minimizing fragmentation and simplifying spectral interpretation.[3]

  • Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements to at least four decimal places.

  • Data Analysis:

    • Identify the molecular ion peak in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

    • Use the accurate mass to calculate the elemental composition using mass spectral analysis software. The presence of two fluorine atoms will be a key constraint in this calculation.

Expected Data Summary

ParameterExpected ValueRationale
Molecular Formula C₇H₄F₂N₄OThe sum of the atomic masses of the proposed structure.
Exact Mass 214.0357Calculated from the most abundant isotopes of each element.
[M+H]⁺ 215.0435The exact mass plus the mass of a proton.
[M-H]⁻ 213.0278The exact mass minus the mass of a proton.

Trustworthiness: The confirmation of the molecular formula by HRMS provides a self-validating system for the subsequent NMR and IR data. Any proposed structure must be consistent with this elemental composition. The presence of halogen atoms like fluorine does not produce the characteristic isotopic patterns seen with chlorine or bromine.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6][7][8] This allows for the quick confirmation of the presence of the hydroxyl group (O-H) of the phenol and the characteristic vibrations of the aromatic ring and the tetrazole moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the key functional groups.

Expected Data Summary

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Phenolic O-H3400 - 3200 (broad)Stretching
Aromatic C-H3100 - 3000Stretching
Tetrazole N=N, C=N1600 - 1400Stretching
Aromatic C=C1600 - 1450Stretching
C-F1250 - 1000Stretching
C-O1260 - 1180Stretching

Trustworthiness: The observation of a broad O-H stretch is a strong indicator of the phenolic hydroxyl group. The presence of bands in the 1600-1400 cm⁻¹ region is consistent with both the aromatic ring and the tetrazole ring system.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9] A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (HSQC, HMBC) experiments will provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Causality of Experimental Choice: ¹H NMR provides information on the number of different proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it can help in observing the exchangeable hydroxyl proton.[10]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the identity of the O-H proton signal.[11][12]

Expected Data Summary (in DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationRationale
OH~10-12Broad Singlet1HThe acidic phenolic proton will be downfield and will disappear upon D₂O exchange.[11]
H-C(6)~7.5-7.8Doublet of doublets (dd)1HThis proton is ortho to a fluorine and meta to the other fluorine, leading to splitting by both.
H-C(3)~7.3-7.6Doublet of doublets (dd)1HThis proton is ortho to a fluorine and meta to the tetrazole group.
H-C(5') (Tetrazole)~9.0-9.5Singlet1HThe proton on the tetrazole ring is typically a singlet and appears significantly downfield.[13][14]
¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

Causality of Experimental Choice: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments.[15][16][17] It will confirm the presence of two distinct fluorine atoms and provide information about their coupling to neighboring protons.

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A proton-coupled spectrum can also be acquired to observe ¹H-¹⁹F coupling.

Expected Data Summary

FluorineChemical Shift (δ, ppm)Multiplicity (Proton-Coupled)Rationale
F-C(2)-120 to -140Doublet of doublets (dd)The chemical shift is influenced by the ortho hydroxyl group and the meta tetrazole group. It will show coupling to H-C(3) and H-C(6).
F-C(5)-130 to -150Doublet of doublets (dd)The chemical shift is influenced by the ortho tetrazole group and the meta hydroxyl group. It will show coupling to H-C(3) and H-C(6).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choice: ¹³C NMR provides a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon framework. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Expected Data Summary

CarbonExpected Chemical Shift (δ, ppm)Rationale
C-1 (C-OH)~150-160Carbon attached to the hydroxyl group.
C-2 (C-F)~145-155 (d, ¹JCF ≈ 240 Hz)Carbon directly bonded to fluorine will show a large one-bond C-F coupling.
C-3 (C-H)~110-120Aromatic CH carbon.
C-4 (C-Tetrazole)~130-140Carbon attached to the tetrazole ring.
C-5 (C-F)~140-150 (d, ¹JCF ≈ 240 Hz)Carbon directly bonded to fluorine.
C-6 (C-H)~115-125Aromatic CH carbon.
C-5' (Tetrazole C-H)~140-150The carbon of the tetrazole ring.[18][19][20][21]
2D NMR: Connecting the Pieces

Causality of Experimental Choice: Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[22][23][24] This allows for the definitive assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[23][25] This is the key experiment for piecing together the entire molecular structure by identifying long-range connectivities.

Experimental Protocol: 2D NMR

  • Sample Preparation: Use the same concentrated NMR sample.

  • Data Acquisition: Acquire standard HSQC and HMBC spectra.

Data Interpretation Workflow: HSQC and HMBC

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_structure Structure Confirmation H1 ¹H Signals (H-3, H-6, H-5') HSQC HSQC Correlates H-3 to C-3 H-6 to C-6 H-5' to C-5' H1->HSQC C13 ¹³C Signals (C-1 to C-6, C-5') C13->HSQC HMBC HMBC Shows long-range correlations (e.g., H-3 to C-1, C-2, C-4, C-5) HSQC->HMBC Structure Assigned Structure of This compound HMBC->Structure

Caption: Workflow for integrating 1D and 2D NMR data for structural confirmation.

Key HMBC Correlations to Expect:

  • H-C(3) will show correlations to C-1, C-2, C-4, and C-5.

  • H-C(6) will show correlations to C-1, C-2, C-4, and C-5.

  • H-C(5') (tetrazole proton) will show a key correlation to C-4 of the phenol ring, confirming the point of attachment.

Final Structure Assembly and Verification

By systematically analyzing the data from each spectroscopic technique, we can confidently assemble the structure of this compound.

  • HRMS provides the molecular formula: C₇H₄F₂N₄O.

  • FTIR confirms the presence of a phenolic O-H, an aromatic ring, and a tetrazole moiety.

  • ¹H, ¹³C, and ¹⁹F NMR provide the number and types of hydrogen, carbon, and fluorine environments.

  • HSQC links the protons to their directly attached carbons.

  • HMBC establishes the connectivity between the different fragments of the molecule, including the crucial link between the tetrazole ring and the fluorinated phenol.

The convergence of all this data on a single, consistent structure provides a high degree of confidence in the final elucidation.

Conclusion

The structure elucidation of novel compounds like this compound requires a methodical and multi-faceted analytical approach. This guide has outlined a comprehensive workflow, emphasizing the rationale behind experimental choices and the logical integration of data from various spectroscopic techniques. For researchers in drug discovery and development, a rigorous and unambiguous structural assignment is paramount, serving as the bedrock for all future biological and medicinal chemistry investigations.

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Quora. (2024, October 9). How to interpret the 19F NMR spectra.
  • University of Ottawa. (n.d.). 19Fluorine NMR.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Tetrazole Derivatives.
  • Journal of Physics: Conference Series. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR shifts of all compounds.
  • ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles (3a-i).
  • Columbia University. (n.d.). HSQC and HMBC.
  • ResearchGate. (n.d.). 1H NMR spectrum (DMSO-d6, 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole).
  • NIH Public Access. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products.
  • ResearchGate. (n.d.). Assignments of 13C NMR data for the tetrazol-1-yl-isoalkanes.
  • ChemicalBook. (n.d.). Tetrazole(288-94-8) 13C NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Phenols in Modern Chemistry.
  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • MDPI. (n.d.). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range.
  • PubMed. (2025, October 31). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range.

Sources

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

I. Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, a compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms and a tetrazole moiety onto a phenol scaffold imparts unique electronic and conformational properties that are critical for its biological activity and drug-like characteristics. This document details the structural features, and key physicochemical parameters, and provides robust, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure that the described methods are self-validating and reproducible. This guide is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

II. Introduction: The Strategic Importance of Fluorination and Tetrazole Bioisosteres

The design of this compound is a deliberate exercise in medicinal chemistry aimed at optimizing the pharmacological profile of a phenolic scaffold. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic landscape and conformational preferences.[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and oral bioavailability.[2][3] The combination of these structural features in the target molecule makes a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems and for guiding further drug development efforts.

III. Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. Where experimental data is not publicly available, predicted values from reliable computational models are provided.

PropertyValueSource/Method
IUPAC Name 2,5-difluoro-4-(tetrazol-1-yl)phenolPubChem[4]
CAS Number 1255574-38-9Biomall[5]
Molecular Formula C7H4F2N4OPubChem[4]
Molecular Weight 210.14 g/mol Calculated
Appearance White to off-white solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Aqueous Solubility pH-dependent; low intrinsic solubility predicted[6]
pKa (Phenolic -OH) ~7-8 (predicted)---
pKa (Tetrazole) ~4.5-5.5 (predicted)---
LogP 1.5 - 2.5 (predicted)---

IV. Spectroscopic and Structural Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tetrazole proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine atoms and the tetrazole ring. The phenolic proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[7] The ¹⁹F NMR spectrum will show signals for the two non-equivalent fluorine atoms, and their chemical shifts and coupling constants will provide valuable structural information.

B. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands.[8][9] A broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group.[8][9] Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will likely appear in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations typically occur in the 1300-1000 cm⁻¹ range.[10] The characteristic vibrations of the tetrazole ring are also expected in the fingerprint region.[11][12]

C. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

V. Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

A. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]

Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of aqueous buffer (e.g., pH 7.4) A->B Dispersion C Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours B->C Incubation D Centrifuge or filter to remove undissolved solid C->D Separation E Quantify the concentration of the dissolved compound in the supernatant/filtrate D->E Quantification F Use a validated analytical method (e.g., HPLC-UV, LC-MS) E->F Methodology

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Detailed Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[13]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard curve of the compound of known concentrations to ensure accurate quantification.

B. Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa values of ionizable compounds.[15][16][17]

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent) C Titrate the solution with a standardized acid or base A->C Titration Setup B Calibrate the pH meter with standard buffers B->C Calibration D Record the pH after each addition of titrant C->D Data Collection E Plot pH versus the volume of titrant added D->E Plotting F Determine the pKa from the half-equivalence point of the titration curve E->F Analysis

Caption: Workflow for pKa determination using potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, and the pKa in the aqueous medium can be extrapolated.[16]

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Titration: Place the solution in a thermostated vessel and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point. For a diprotic substance, two distinct equivalence points and corresponding pKa values may be observed.

C. Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[18][19][20]

Workflow for LogP Determination

G cluster_prep Preparation cluster_partitioning Partitioning cluster_separation Phase Separation cluster_analysis Analysis A Pre-saturate n-octanol with water and water with n-octanol B Dissolve the compound in one of the phases A->B Solvent Preparation C Mix the two phases and shake until equilibrium is reached (e.g., 24 hours) B->C Mixing D Separate the aqueous and octanol phases by centrifugation C->D Separation E Determine the concentration of the compound in each phase D->E Quantification F Calculate LogP as log([Compound]octanol / [Compound]aqueous) E->F Calculation

Caption: Workflow for LogP determination using the shake-flask method.

Detailed Protocol:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the layers to separate.

  • Partitioning: Dissolve a known amount of this compound in a known volume of either the aqueous or the octanol phase. Add a known volume of the other phase.

  • Equilibration: Vigorously shake the mixture for a sufficient time to allow for the partitioning equilibrium to be established (typically several hours).

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

VI. Conclusion

The physicochemical properties of this compound are integral to its potential as a drug candidate. This technical guide has provided a detailed overview of its key characteristics and offered robust, validated protocols for their experimental determination. A thorough understanding and accurate measurement of these properties are paramount for the successful progression of this and similar compounds through the drug discovery and development pipeline. The provided methodologies serve as a reliable foundation for researchers to generate high-quality, reproducible data, thereby enabling informed decision-making in their scientific endeavors.

VII. References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • Encyclopedia.pub. (2022-08-25). Methods for Determination of Lipophilicity.

  • Determining the water solubility of difficult-to-test substances: A tutorial review.

  • Protocols.io. (2024-09-23). LogP / LogD shake-flask method.

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

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An In-Depth Technical Guide to 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1255574-38-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Emerging Interest

2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol is a synthetic organic compound that stands at the confluence of two pharmacologically significant structural motifs: a fluorinated phenol and a tetrazole ring. The strategic placement of fluorine atoms on the phenolic ring can significantly modulate the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties with improved metabolic stability and bioavailability.[2] This unique combination of functional groups suggests that this compound holds considerable potential as a building block in medicinal chemistry and as a lead compound for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, theoretical properties, and potential applications, offering a valuable resource for researchers in the field.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₄F₂N₄ODerived from the chemical structure.
Molecular Weight 210.14 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule organic compounds.
pKa ~4.5 - 5.5The tetrazole ring imparts acidity comparable to carboxylic acids.[2] The electron-withdrawing fluorine atoms on the phenol ring would further increase its acidity.
LogP 1.5 - 2.5The fluorine atoms increase lipophilicity, while the phenol and tetrazole groups contribute to its polarity.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.The presence of polar functional groups suggests solubility in polar organic solvents.
Melting Point >150 °C (decomposes)Tetrazole-containing compounds often have relatively high melting points.

Synthesis and Mechanism

A plausible and efficient synthetic route to this compound involves a well-established method for the formation of 1-substituted tetrazoles from primary aromatic amines.[3][4][5] This approach utilizes the reaction of an aniline derivative with triethyl orthoformate and sodium azide.

Proposed Synthetic Pathway:

Synthesis_Pathway start 2,5-Difluoro-4-aminophenol intermediate In situ formation of imidate intermediate start->intermediate Step 1: Reaction with Triethyl Orthoformate reagents + Triethyl Orthoformate + Sodium Azide product This compound intermediate->product Step 2: Cycloaddition with Azide

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol:

Materials:

  • 2,5-Difluoro-4-aminophenol

  • Triethyl orthoformate

  • Sodium azide (Caution: Highly toxic and potentially explosive)

  • Glacial acetic acid (or another suitable solvent like DMF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-Difluoro-4-aminophenol (1.0 eq) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 eq) followed by the cautious addition of sodium azide (1.5 eq) in small portions.

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to protonate the product and precipitate any unreacted starting amine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid serves as a suitable solvent and also as a proton source to facilitate the reaction.[4]

  • Reagents: Triethyl orthoformate reacts with the primary amine to form an intermediate imidate, which is then susceptible to nucleophilic attack by the azide ion.[3] Sodium azide provides the four nitrogen atoms required for the tetrazole ring.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup: The acidic workup is crucial for protonating the product, making it more amenable to extraction into an organic solvent and for removing basic impurities.

Spectroscopic Characterization (Predicted)

While actual spectra are not available, the following are the expected key features in various spectroscopic analyses based on the compound's structure.

Technique Expected Features
¹H NMR - Aromatic protons will appear as complex multiplets in the range of δ 7.0-8.0 ppm due to F-H coupling. - A singlet for the tetrazole proton (N-H) will be observed downfield, typically above δ 9.0 ppm. - A broad singlet for the phenolic -OH proton.
¹³C NMR - Aromatic carbons will show signals in the range of δ 110-160 ppm. The carbons directly attached to fluorine will exhibit large C-F coupling constants. - The carbon of the tetrazole ring will appear around δ 140-150 ppm.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
IR (Infrared) - A broad O-H stretching band around 3200-3500 cm⁻¹. - Aromatic C-H stretching just above 3000 cm⁻¹. - N=N stretching of the tetrazole ring around 1500-1600 cm⁻¹. - C-F stretching bands in the region of 1100-1300 cm⁻¹.
Mass Spec (MS) - A molecular ion peak (M+) at m/z = 210.04.

Potential Biological Activity and Applications

The structural features of this compound suggest several potential areas of biological activity and application in drug discovery.

Workflow for Biological Screening:

Biological_Screening_Workflow cluster_screening Initial Screening cluster_development Lead Optimization start This compound antimicrobial Antimicrobial Assays (Bacteria, Fungi) start->antimicrobial anticancer Anticancer Screening (Various Cell Lines) start->anticancer enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) start->enzyme sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar enzyme->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies admet->in_vivo lead Lead Compound in_vivo->lead

Caption: A potential workflow for the biological evaluation of the title compound.

  • Antimicrobial Agents: The combination of a fluorinated aromatic ring and a tetrazole moiety has been explored in the development of antimicrobial agents.[1][6] The fluorine atoms can enhance cell membrane permeability and metabolic stability, while the tetrazole ring can interact with key enzymes or proteins in pathogens. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

  • Anticancer Therapeutics: Many fluorinated compounds and tetrazole derivatives have demonstrated potent anticancer activity.[7] The difluorophenol component could potentially inhibit signaling pathways involved in cell proliferation, while the tetrazole could act as a bioisostere for a carboxylic acid group in a known anticancer pharmacophore. Screening against a panel of cancer cell lines would be a logical first step in evaluating its potential in this area.

  • Enzyme Inhibitors: The acidic nature of the tetrazole ring makes it an excellent candidate for interacting with the active sites of various enzymes, particularly those that bind carboxylate substrates.[2] This compound could be screened against a wide range of enzymes, such as proteases, kinases, and phosphatases, to identify potential inhibitory activity.

  • Building Block for Chemical Libraries: Due to its unique and desirable structural features, this compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs.[8] Its functional groups (phenol and tetrazole) provide handles for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening.

Safety and Handling

Hazard Identification:

  • Sodium Azide: This reagent is acutely toxic if swallowed or in contact with skin and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • Phenolic Compounds: Phenols are generally corrosive and can cause skin burns.[5][9] They are also toxic if ingested or absorbed through the skin.

  • Organic Solvents: The solvents used in the synthesis are flammable and may be harmful if inhaled or in contact with skin.

Recommended Handling Procedures:

  • All manipulations should be carried out in a certified chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound represents a molecule with significant potential for researchers in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical methodologies, and its unique structural features make it a promising candidate for biological screening and as a versatile building block for the creation of novel chemical entities. This technical guide provides a foundational understanding of this compound, from its synthesis and predicted properties to its potential applications, thereby serving as a catalyst for further investigation and innovation.

References

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A Technical Guide to the Spectroscopic Characterization of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol, a compound of interest for researchers in medicinal chemistry and materials science. Given the prevalence of fluorinated phenols and tetrazole moieties in pharmacologically active compounds, a robust understanding of their spectroscopic signatures is paramount for synthesis confirmation, quality control, and further development.[1][2][3][4] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The predictions are grounded in fundamental spectroscopic principles and data from analogous structures, offering a reliable reference for researchers. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and accuracy.

Molecular Structure and Analytical Workflow

The structural features of this compound—a substituted aromatic ring, a hydroxyl group, two fluorine atoms, and a tetrazole ring—give rise to a unique and predictable spectroscopic profile. The analytical workflow is designed to systematically elucidate this structure, moving from atomic-level connectivity (NMR) to functional group identification (IR) and finally to molecular mass and fragmentation verification (MS).

G Figure 1: Analytical Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound 2,5-Difluoro-4- (1H-tetrazol-1-yl)phenol NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Acquisition IR FT-IR Spectroscopy Compound->IR Acquisition MS Mass Spectrometry (HRMS) Compound->MS Acquisition NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data IR_data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_data MS_data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_data Structure Structure Confirmation NMR_data->Structure Correlation & Analysis IR_data->Structure Correlation & Analysis MS_data->Structure Correlation & Analysis

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR will be highly informative, with the fluorine atoms introducing characteristic couplings.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two in the aromatic region, one for the tetrazole proton, and one for the phenolic hydroxyl proton. The coupling between protons and fluorine atoms (J_HF) is a key diagnostic feature.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted δ (ppm) Multiplicity Coupling Constants (Hz) Assignment Integration
~9.80 - 10.50 Broad Singlet - Phenolic OH 1H
~9.60 Singlet - Tetrazole C5-H 1H
~7.80 Doublet of Doublets (dd) ³JHH ≈ 9.0, ⁴JHF ≈ 6.0 Aromatic H-6 1H

| ~7.60 | Doublet of Doublets (dd) | ⁴JHH ≈ 3.0, ³JHF ≈ 9.5 | Aromatic H-3 | 1H |

Causality and Insights:

  • Solvent Choice: DMSO-d₆ is selected as the solvent because it effectively solubilizes the polar phenol and forms a hydrogen bond with the -OH proton, shifting it downfield into a clear region of the spectrum and slowing its exchange rate, which can sometimes allow for observation of coupling.

  • Tetrazole Proton: The proton on the tetrazole ring is highly deshielded due to the electronegativity of the surrounding nitrogen atoms and typically appears as a sharp singlet far downfield.[5]

  • Aromatic Protons: The positions are influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group. H-6 is ortho to the tetrazole-substituted carbon and meta to the -OH group, while H-3 is ortho to the -OH group. The observed splitting pattern arises from coupling to the adjacent proton (³J_HH) and to the fluorine atoms (J_HF).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide evidence for all seven unique carbon environments. The most notable features will be the large one-bond carbon-fluorine couplings (¹J_CF) for C-2 and C-5, and smaller long-range couplings for other carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted δ (ppm) Multiplicity (due to F-coupling) Coupling Constants (Hz) Assignment
~155.0 Doublet (d) ¹JCF ≈ 245 C-2 (C-F)
~152.0 Doublet (d) ¹JCF ≈ 250 C-5 (C-F)
~148.0 Singlet (s) - Tetrazole C-5
~145.0 Doublet of Doublets (dd) ²JCF ≈ 15, ⁴JCF ≈ 3 C-1 (C-OH)
~125.0 Doublet of Doublets (dd) ²JCF ≈ 12, ²JCF ≈ 8 C-4 (C-Tetrazole)
~118.0 Doublet (d) ³JCF ≈ 4 C-6

| ~115.0 | Doublet (d) | ²JCF ≈ 25 | C-3 |

Causality and Insights:

  • Carbons Bonded to Fluorine (C-2, C-5): These carbons are significantly deshielded and exhibit very large one-bond C-F coupling constants, which is a definitive diagnostic feature.[6]

  • Ipso-Carbons (C-1, C-4): The carbons directly attached to the hydroxyl group and the tetrazole ring are also downfield. Their chemical shifts and splitting patterns are influenced by coupling to both fluorine atoms.

  • Symmetry: The molecule is asymmetric, leading to seven distinct carbon signals as predicted.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for the rapid identification of key functional groups. The spectrum of this compound will be characterized by the presence of O-H, C-H, C=C, C=N, and C-F bonds.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3400 - 3200 Strong, Broad O-H Stretch Phenolic -OH
3150 - 3050 Medium, Sharp C-H Stretch Aromatic & Tetrazole C-H
1620 - 1450 Medium-Strong C=C & C=N Stretch Aromatic & Tetrazole Rings
1300 - 1150 Strong, Sharp C-F Stretch Aryl-Fluoride

| 1260 - 1200 | Strong | C-O Stretch | Phenolic C-O |

Causality and Insights:

  • O-H Stretch: The broadness of the hydroxyl peak is due to intermolecular hydrogen bonding in the solid or concentrated state.[7]

  • C-F Stretch: The C-F stretching region is often complex but is characterized by very strong absorptions, making it a reliable indicator for the presence of fluorine.[8]

  • Fingerprint Region (<1400 cm⁻¹): This region will contain a complex pattern of signals from various bending and stretching vibrations, including those from the tetrazole ring, providing a unique fingerprint for the molecule.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement and to gain further structural information through analysis of fragmentation patterns.

Molecular Formula: C₇H₄F₂N₄O Monoisotopic Mass: 198.0353 g/mol

Predicted ESI-MS Data:

  • Positive Ion Mode [M+H]⁺: m/z 199.0426

  • Negative Ion Mode [M-H]⁻: m/z 197.0280

Predicted Fragmentation Pathway: A hallmark of tetrazole fragmentation in mass spectrometry is the loss of a nitrogen molecule (N₂).[10] This provides a highly diagnostic neutral loss of 28 Da.

G Figure 2: Predicted ESI-MS/MS Fragmentation parent [M+H]⁺ m/z = 199.0426 frag1 [M+H - N₂]⁺ m/z = 171.0475 parent->frag1 - N₂ (28 Da) frag2 [M+H - N₂ - CO]⁺ m/z = 143.0526 frag1->frag2 - CO (28 Da)

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The Ascendant Therapeutic Potential of Fluorinated Tetrazolyl Phenols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and tetrazole moieties into a phenolic scaffold represents a compelling paradigm in modern medicinal chemistry. Fluorine's unique electronic properties can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the tetrazole ring serves as a robust bioisostere for carboxylic acids, improving pharmacokinetic profiles.[1][2][3][4] This technical guide provides an in-depth exploration of the potential biological activities of fluorinated tetrazolyl phenols, synthesizing foundational chemical principles with established pharmacological findings. We will delve into the rationale for their synthesis, explore their promising antimicrobial, anti-inflammatory, and anticancer activities, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals navigating the promising landscape of these novel chemical entities.

Introduction: The Strategic Convergence of Fluorine, Tetrazoles, and Phenols

The confluence of a phenol, a tetrazole, and fluorine within a single molecular architecture is a deliberate strategy aimed at creating drug candidates with superior pharmacological profiles.

  • The Role of Fluorine: The introduction of fluorine into organic molecules is a well-established strategy in drug discovery.[3] Its high electronegativity can modulate the acidity of adjacent functional groups, such as the phenolic hydroxyl group, potentially enhancing interactions with biological targets.[3][5] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, thereby increasing the metabolic stability and half-life of a drug candidate.[3]

  • The Tetrazole Moiety: The tetrazole ring is a key pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for the carboxylic acid group.[1][2][4] This substitution is advantageous because the tetrazole ring has a similar pKa to a carboxylic acid but is more lipophilic, which can lead to improved oral bioavailability and cell membrane permeability.[2] The tetrazole nucleus is also metabolically stable and can participate in various non-covalent interactions with biological targets.[1][2]

  • The Phenolic Scaffold: Phenolic compounds are ubiquitous in nature and are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[6] The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, making it a crucial functional group for molecular recognition at the active sites of enzymes and receptors.

The synergistic combination of these three components in fluorinated tetrazolyl phenols creates a unique chemical space with the potential for potent and diverse biological activities. The following sections will explore these potential activities in detail.

Synthesis of Fluorinated Tetrazolyl Phenols: A Plausible Synthetic Trajectory

While a single, standardized protocol for the synthesis of all fluorinated tetrazolyl phenols does not exist, a general and logical synthetic route can be proposed based on established chemical transformations. The most common method for the synthesis of 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition of an azide source, typically sodium azide, to a nitrile.[2][7]

A plausible synthetic workflow is depicted below:

Synthesis_Workflow A Fluorinated Phenol B Protection of Hydroxyl Group A->B e.g., Acylation C Introduction of Cyano Group B->C e.g., Cyanation D [2+3] Cycloaddition with Azide C->D NaN3, NH4Cl E Deprotection D->E e.g., Hydrolysis F Fluorinated Tetrazolyl Phenol E->F

Caption: A generalized synthetic workflow for fluorinated tetrazolyl phenols.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative synthesis of a fluorinated tetrazolyl phenol, starting from a commercially available fluorinated phenol.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve the starting fluorinated phenol in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) to the solution.

  • Slowly add a protecting group reagent (e.g., acetyl chloride) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 2: Introduction of the Cyano Group

  • The protected fluorinated phenol is then subjected to a cyanation reaction. The specific method will depend on the starting material and may involve reactions such as the Rosenmund–von Braun reaction or Sandmeyer reaction if starting from an appropriate aniline derivative.

Step 3: Tetrazole Ring Formation via [2+3] Cycloaddition

  • Dissolve the resulting fluorinated phenolic nitrile in a solvent such as N,N-dimethylformamide (DMF).

  • Add sodium azide and a proton source, such as ammonium chloride.

  • Heat the reaction mixture (typically 80-120 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and pour it into acidified water to precipitate the tetrazole product.

  • Filter the precipitate, wash with water, and dry.

Step 4: Deprotection of the Phenolic Hydroxyl Group

  • Dissolve the protected fluorinated tetrazolyl phenol in a suitable solvent (e.g., methanol).

  • Add an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide) to hydrolyze the protecting group.

  • Stir the reaction at room temperature or with gentle heating until deprotection is complete.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield the final fluorinated tetrazolyl phenol.

Potential Biological Activities and Mechanisms of Action

The unique structural features of fluorinated tetrazolyl phenols suggest a broad spectrum of potential biological activities.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties.[7][8][9] The incorporation of a tetrazole ring into a fluorinated flavone scaffold has been shown to enhance biological activity.[8][10] It is plausible that fluorinated tetrazolyl phenols could exhibit significant activity against a range of bacterial and fungal pathogens.

Proposed Mechanism of Action: The antimicrobial action of tetrazole-containing compounds may involve the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis.[11] Fluorination can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.[12]

Antimicrobial_Mechanism A Fluorinated Tetrazolyl Phenol B Penetration of Microbial Cell Membrane A->B Enhanced Lipophilicity C Inhibition of Essential Enzymes B->C D Disruption of Cell Wall Synthesis B->D E Microbial Cell Death C->E D->E

Caption: Proposed antimicrobial mechanism of action.

Anti-inflammatory Activity

Numerous tetrazole derivatives have demonstrated potent anti-inflammatory effects.[7][13][14] This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6.[15]

Proposed Mechanism of Action: Fluorinated tetrazolyl phenols may act as inhibitors of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[15] The fluorinated phenyl ring could enhance binding to the active site of the enzyme. Additionally, these compounds may modulate inflammatory signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines.[14]

Anticancer Activity

The tetrazole moiety is a promising pharmacophore for the development of novel anticancer agents.[1][16][17] Fluorinated heterocyclic compounds, including those with triazole rings, have shown significant anticancer activity in various cell lines.[18][19]

Proposed Mechanism of Action: The anticancer activity of tetrazole derivatives can be multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with DNA replication.[11] The planar structure of the tetrazole ring allows it to intercalate with DNA, while the fluorinated phenol portion may interact with specific enzymatic targets within cancer cells.

In Vitro and In Vivo Evaluation: Key Experimental Protocols

The evaluation of the biological activity of newly synthesized fluorinated tetrazolyl phenols requires a battery of standardized in vitro and in vivo assays.

In Vitro Assays
Activity Assay Description Key Parameters
Antimicrobial Broth MicrodilutionDetermines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.MIC (µg/mL or µM)
Antimicrobial Disk DiffusionMeasures the zone of inhibition of microbial growth around a disk impregnated with the test compound.Zone of Inhibition (mm)
Anticancer MTT AssayA colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability and proliferation.IC50 (µM)
Anti-inflammatory COX-1/COX-2 Inhibition AssayMeasures the ability of the compound to inhibit the activity of cyclooxygenase enzymes.IC50 (µM)
Anti-inflammatory Cytokine Expression Assay (ELISA)Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants after treatment with the compound.pg/mL or ng/mL
In Vivo Studies

For compounds that show promising in vitro activity, further evaluation in animal models is necessary.

Activity Animal Model Description
Anti-inflammatory Carrageenan-Induced Paw Edema in RatsA standard model to assess acute anti-inflammatory activity.[7][14]
Anticancer Xenograft Tumor Models in MiceHuman cancer cells are implanted in immunocompromised mice to evaluate the in vivo efficacy of the test compound.
Pharmacokinetics Rodent ModelsAdministration of the compound to rodents to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

Fluorinated tetrazolyl phenols represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The strategic combination of a fluorinated phenol with a tetrazole ring offers a powerful approach to designing novel drug candidates with enhanced biological activity and favorable pharmacokinetic properties. The potential for these compounds to act as antimicrobial, anti-inflammatory, and anticancer agents warrants further investigation. Future research should focus on the synthesis and screening of a diverse library of fluorinated tetrazolyl phenols to elucidate structure-activity relationships and identify lead compounds for further development.

References

  • Prakash, G. K. S., & Jin, F. (Year). Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis.
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  • (Author). (Year). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. [Link]

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  • (Author). (2011). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. Semantic Scholar.
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  • Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252.
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  • (Author). (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
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In Silico Prediction of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The identification of molecular targets is a cornerstone of modern drug discovery and development. For a novel compound such as 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, elucidating its biological interactome is the first step toward understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target liabilities. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of protein targets for this specific molecule. By leveraging a multi-pronged computational strategy that combines ligand-based and structure-based methodologies, we can generate high-confidence, testable hypotheses to accelerate experimental validation and streamline the path to clinical development. This document is structured to provide not just a sequence of steps, but the scientific rationale behind each choice, ensuring a robust and logically sound predictive workflow.

Introduction: The Rationale for a Computational First Approach

Before committing to costly and time-consuming laboratory experiments, a computational pre-screening, or "in silico target fishing," offers an efficient and data-driven approach to narrow down the vast landscape of the human proteome to a manageable list of high-probability targets. The core principle is to leverage the structural and chemical information encoded within the this compound molecule to identify proteins that are likely to bind to it. This guide outlines a workflow that begins with a foundational analysis of the molecule, proceeds through parallel ligand- and structure-based screening funnels, and culminates in data integration and hypothesis generation.

Foundational Analysis: Deconstructing the Query Molecule

A deep understanding of the query molecule's physicochemical and structural properties is a prerequisite for selecting the most appropriate in silico tools and interpreting their outputs.

Physicochemical Profiling

The molecule's properties, such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA), govern its pharmacokinetic and pharmacodynamic behavior. These can be rapidly assessed using computational tools.

Protocol 1: ADMET Profiling with SwissADME
  • Access the Server: Navigate to the SwissADME web server.

  • Input Molecule: Provide the structure of this compound, typically as a SMILES string.

  • Execute Analysis: Run the prediction algorithm.

  • Interpret Results: Analyze the output for key properties, including adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) and potential pharmacokinetic liabilities. This initial screen helps to contextualize the molecule within the broader landscape of known drugs.

Structural Feature Analysis

The distinct chemical moieties of this compound provide clues to its potential interactions:

  • Tetrazole Ring: This group is a well-established bioisostere of a carboxylic acid. It is an acidic heterocycle that can act as a strong hydrogen bond donor and acceptor, often engaging with positively charged residues like arginine or lysine in a protein binding pocket.

  • Difluorophenol Group: The fluorine atoms can modulate the acidity of the phenolic hydroxyl group and participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized in drug design. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions.

Ligand-Based Target Prediction: The "Similar Property" Principle

This class of methods operates on the assumption that structurally similar molecules are likely to have similar biological targets.

Chemical Similarity Searching

This is the most direct application of the similar property principle. We search vast chemical databases for molecules with a high degree of structural similarity to our query and then "inherit" the known biological annotations of the closest matches.

Protocol 2: Similarity-Based Target Inference with PubChem
  • Access Database: Navigate to the PubChem database.

  • Perform Structure Search: Use the structure of this compound to initiate a similarity search (e.g., using the Tanimoto coefficient).

  • Filter and Analyze: Set a high similarity threshold (e.g., >0.85) to focus on close analogs. Examine the bioactivity data of the resulting hits to compile a list of potential targets.

Pharmacophore-Based Screening

A pharmacophore is a 3D abstract representation of the key molecular features essential for biological activity. By creating a pharmacophore model from our query molecule, we can screen it against a database of protein structures to find binding sites that can accommodate these features.

Protocol 3: Pharmacophore Mapping with PharmMapper
  • Prepare Input: Generate a 3D conformer of this compound.

  • Submit to Server: Upload the structure to the PharmMapper web server.

  • Run Screening: The server will generate a set of pharmacophore features and screen them against an internal database of protein-based pharmacophores.

  • Review Hits: The output will be a ranked list of potential protein targets, along with a "fit score" indicating how well the query molecule's pharmacophore matches the features of the protein's binding site.

Structure-Based Target Prediction: Docking into the Proteome

When 3D protein structures are available, we can directly assess the potential binding of our molecule. Reverse docking flips the traditional "one-target, many-ligands" paradigm to a "one-ligand, many-targets" approach.

Reverse Docking for Target Identification

This powerful technique computationally "docks" our query molecule into the binding sites of thousands of proteins from the Protein Data Bank (PDB). The predicted binding affinity or a related score is then used to rank the most likely targets.

Protocol 4: Reverse Docking with SwissTargetPrediction
  • Access the Server: Navigate to the SwissTargetPrediction web server.

  • Input Molecule: Submit the 2D structure of this compound.

  • Select Organism: Specify the target organism (e.g., Homo sapiens).

  • Analyze Predictions: The server provides a list of probable targets, ranked by a probability score. The tool cleverly combines both 2D and 3D similarity measures to known ligands to make its predictions, offering a hybrid approach.

Synthesis and Hypothesis Generation

The strength of this in silico workflow lies in the convergence of evidence from multiple, orthogonal methods. A protein that is identified through both ligand-based similarity and structure-based docking is a much higher confidence candidate than one identified by a single method alone.

Diagram 1: Integrated In Silico Target Prediction Workflow

G cluster_L Ligand-Based Approach cluster_S Structure-Based Approach A Query Molecule: This compound B Chemical Similarity (PubChem) A->B C Pharmacophore Mapping (PharmMapper) A->C D Reverse Docking (SwissTargetPrediction) A->D E Data Integration & Consensus Scoring B->E C->E D->E F Target Prioritization & Pathway Analysis E->F G Hypothesis: Top Candidate Targets for Validation F->G

Caption: Workflow integrating ligand- and structure-based methods.

Prioritizing the Target List

The outputs from all methods should be consolidated into a single table to facilitate cross-comparison and prioritization.

Table 1: Consolidated Target Prediction Summary

Predicted TargetSimilarity Score (PubChem)Pharmacophore Fit (PharmMapper)Probability (SwissTargetPrediction)Consensus Rank
Protein X 0.894.560.781
Protein Y N/A4.310.652
Protein Z 0.86N/A0.593
Contextualizing Targets with Pathway Analysis

Identifying a protein target is only part of the story. Understanding its role in the broader context of cellular signaling or metabolic pathways is crucial for predicting the physiological consequences of its modulation.

Protocol 5: Pathway Contextualization with KEGG
  • Input Targets: Take the high-priority targets from the consensus list.

  • Query Database: Use the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to map these proteins to known pathways.

  • Analyze Pathways: Identify the pathways that are significantly enriched with the predicted targets. This can reveal the potential mechanism of action of the compound at a systems level.

Diagram 2: Hypothetical Target Pathway Mapping

G cluster_pathway Identified Signaling Pathway (e.g., MAPK Signaling) P1 Upstream Kinase P2 Protein X (Predicted Target) P1->P2 P3 Downstream Effector P2->P3 Compound Our Compound Compound->P2 Predicted Inhibition

Caption: Mapping a predicted target onto a known signaling cascade.

Conclusion and Transition to Experimental Validation

This in silico guide has outlined a rigorous, multi-modal strategy for identifying the biological targets of this compound. The result of this workflow is not a definitive answer, but a highly informed, prioritized list of hypotheses that can dramatically increase the efficiency and success rate of subsequent experimental validation. The next logical phase is to subject the top-ranked candidate proteins to a battery of biophysical and biochemical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, enzyme inhibition assays) to confirm direct binding and functional modulation, thereby bridging the gap from computational prediction to biological reality.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Kim, S., et al. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic Acids Research. [Link]

  • Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. [Link]

  • Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research. [Link]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Tetrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Though absent in natural products, its synthetic accessibility and unique physicochemical properties have cemented its role in modern drug discovery.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies underpinning the discovery and synthesis of novel tetrazole-containing compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key transformations, and explore the future landscape of this dynamic field.

The significance of the tetrazole moiety is largely attributed to its function as a bioisostere—a chemical substituent that can mimic another group while imparting superior pharmacological or pharmacokinetic properties.[4][5] Most notably, the 1H-tetrazole ring is a well-established bioisosteric replacement for the carboxylic acid group.[4][5][6] This substitution is a cornerstone of modern drug design, offering a pathway to enhance metabolic stability, increase lipophilicity, and improve oral bioavailability, all while maintaining the crucial interactions required for biological activity.[5][7][8] A prime example of this strategy's success is the development of angiotensin II receptor blockers (ARBs) like Losartan and Valsartan, where the tetrazole moiety is essential for high-affinity receptor binding in the treatment of hypertension.[4][5][9]

This guide is structured to provide a logical progression from fundamental concepts to advanced applications. We will begin by examining the physicochemical and pharmacological properties that make tetrazoles so valuable. We will then transition to a detailed exploration of synthetic methodologies, covering both classical and modern approaches. Finally, we will outline a typical drug discovery workflow and present a case study to illustrate the practical application of these principles.

Chapter 1: The Tetrazole Moiety - A Privileged Scaffold in Drug Discovery

The utility of the tetrazole ring in drug design stems from a unique combination of physicochemical properties that allow it to effectively mimic the carboxylate anion.

Physicochemical Properties

The key to the tetrazole's success as a bioisostere lies in its acidic nature. The proton on the tetrazole ring is highly acidic, with a pKa value typically in the range of 4.5-5.1, which is remarkably similar to that of carboxylic acids (pKa ~4.0-5.0).[5][10] This comparable acidity ensures that at physiological pH, the tetrazole exists predominantly in its anionic form, the tetrazolate, allowing it to engage in the same ionic interactions with biological targets as a carboxylate.[5][8]

However, the tetrazolate anion possesses a significant advantage: increased lipophilicity. It is estimated to be up to 10-fold more lipophilic than the corresponding carboxylate, which can lead to improved cell membrane permeability and enhanced oral absorption of drug candidates.[5]

Pharmacological Significance: The Carboxylic Acid Bioisostere

The strategic replacement of a carboxylic acid with a 1H-tetrazole offers several compelling advantages in drug development:[5][6][7]

  • Enhanced Metabolic Stability: Carboxylic acids are often susceptible to rapid metabolic breakdown, particularly through glucuronidation. This process can form reactive acyl glucuronides, which have been implicated in toxicity.[5][7][8] In contrast, tetrazoles are more resistant to such metabolic transformations. While they can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same toxicity concerns.[5][7] This enhanced metabolic stability often translates to a longer drug half-life and improved efficacy in vivo.[5]

  • Improved Bioavailability: The increased lipophilicity of the tetrazolate anion can significantly improve a compound's ability to cross biological membranes, leading to better oral bioavailability.[4][5]

  • Maintained Binding Affinity: Due to its similar acidity and planar structure, the tetrazole can effectively mimic the ionic and hydrogen bonding interactions of a carboxylic acid within a receptor's binding site.[5]

The following table provides a comparative summary of the key properties of carboxylic acids and their tetrazole bioisosteres.

PropertyCarboxylic Acid1H-TetrazoleRationale for Bioisosteric Replacement
pKa ~4.0 - 5.0~4.5 - 5.1Similar acidity allows for analogous ionic interactions at physiological pH.[5][10]
Structure Planar carboxylatePlanar tetrazolate ringSimilar spatial arrangement allows for fitting into the same receptor binding pockets.
Metabolism Susceptible to glucuronidation, potentially forming reactive metabolites.[5][7]More resistant to metabolic degradation; N-glucuronides are stable.[5][7]Increased metabolic stability leads to longer half-life and reduced toxicity risk.
Lipophilicity LowerHigher (up to 10-fold)Improved membrane permeability and oral absorption.[5]
Notable Examples of Tetrazole-Containing Drugs

The success of the tetrazole scaffold is evident in the number of FDA-approved drugs that incorporate this moiety. These drugs span a wide range of therapeutic areas, demonstrating the versatility of the tetrazole ring.[2][4][11]

DrugTherapeutic ClassSignificance of Tetrazole Moiety
Losartan, Valsartan, Irbesartan Antihypertensive (ARB)Essential for high-affinity binding to the angiotensin II receptor; replaces a carboxylic acid to improve metabolic stability and bioavailability.[4][9]
Cefazolin, Ceftezole Antibacterial (Cephalosporin)Part of the core structure, contributing to the antibacterial activity and pharmacokinetic profile.[4]
Tedizolid Antibacterial (Oxazolidinone)The tetrazole ring enhances the drug's activity and safety profile.[4]
Letrozole Anticancer (Aromatase Inhibitor)A key component of the pharmacophore responsible for inhibiting estrogen synthesis.[4]

Chapter 2: Strategic Approaches to the Synthesis of Tetrazole-Containing Compounds

The construction of the tetrazole ring is a well-established field of organic synthesis, with a variety of methods available to the medicinal chemist. The choice of synthetic route often depends on the desired substitution pattern, the scale of the reaction, and considerations for green chemistry.

The [3+2] Cycloaddition: A Cornerstone of Tetrazole Synthesis

The most fundamental and widely used method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[1][12][13] This reaction forms the tetrazole ring in a single, atom-economical step.

Mechanism and Causality: The reaction proceeds through the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile.[12][14][15] This process often requires a catalyst to overcome the activation energy barrier.[14][16] Lewis acids, such as zinc, copper, or cobalt salts, are frequently employed.[14][16][17] The metal ion coordinates to the nitrile nitrogen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. This coordination is the causal factor behind the rate enhancement observed in catalyzed reactions.[14][16]

Recent advancements have focused on developing greener and more efficient catalytic systems, including the use of nanomaterials and heterogeneous catalysts, which offer advantages such as easy recovery and reusability.[18]

Detailed Protocol: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

This protocol describes a standard, reliable method for the synthesis of a 5-substituted-1H-tetrazole using a zinc catalyst. This self-validating system includes in-process checks and characterization steps to ensure product quality.

Materials:

  • Benzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc Bromide (ZnBr₂) (0.5 eq)

  • N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq).

    • Causality: ZnBr₂ acts as a Lewis acid catalyst to activate the nitrile. Using a slight excess of sodium azide ensures the complete consumption of the starting nitrile.

  • Solvent Addition: Add DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the benzonitrile.

  • Heating: Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Self-Validation: This step is crucial to prevent the formation of byproducts from prolonged heating and to ensure the starting material has been fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 1M HCl. This step protonates the tetrazolate anion and quenches any unreacted sodium azide.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Causality: The washes remove residual DMF, acid, and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][19][20][21]

Modern and Novel Synthetic Methodologies

While the [3+2] cycloaddition remains a workhorse, the field is continually evolving with the development of new technologies and greener approaches.

  • Flow Chemistry: Continuous flow synthesis has emerged as a powerful technology for the safe and efficient production of tetrazoles.[22][23][24] By using microreactors, only small quantities of reagents are exposed to the reaction conditions at any given time, significantly minimizing the risks associated with hazardous materials like hydrazoic acid.[22][23] This technique allows for precise control over reaction parameters, leading to higher yields and purity.[22][25]

  • Photocatalysis: Visible-light photocatalysis offers a green and sustainable alternative for tetrazole synthesis.[26][27][28] This method often proceeds under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.[27]

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, provide a convergent and efficient pathway to complex tetrazole derivatives from simple starting materials in a single step.[11][29] This approach is highly valuable for the rapid generation of compound libraries for drug screening.[29]

Synthesis of N-Substituted Tetrazoles: The Challenge of Regioselectivity

Alkylation or arylation of 5-substituted-1H-tetrazoles can lead to a mixture of two regioisomers: the N-1 and N-2 substituted products.[1] Controlling the regioselectivity of this reaction is a significant challenge in tetrazole chemistry. The outcome is often influenced by the nature of the electrophile, the reaction conditions, and the substituent at the 5-position.[30] While conventional alkylation often favors the N-2 isomer, specific conditions and reagents have been developed to selectively obtain the N-1 isomer, which is often the desired product in medicinal chemistry.[31]

Chapter 3: Discovery Workflow - From Hit to Lead

The discovery of a novel tetrazole-containing drug candidate follows a structured workflow that integrates synthesis, purification, and biological screening.

Library Design and Synthesis

The process often begins with the design and synthesis of a library of tetrazole-containing compounds. This can be achieved through either a diversity-oriented approach, where a wide range of chemical space is explored, or a more focused, scaffold-based approach, where modifications are made to a known active core. Multicomponent reactions are particularly well-suited for library synthesis due to their efficiency and ability to generate molecular complexity in a single step.[29]

Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Optimization Design Library Design Synthesis Parallel Synthesis (e.g., MCRs) Design->Synthesis Purification Purification (HPLC/SFC) Synthesis->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Primary Primary Screening Characterization->Primary Compound Library Hit Hit Identification Primary->Hit SAR SAR Studies Hit->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design Screening_Cascade Compound_Library Compound Library Primary_Screen Primary High-Throughput Screen (HTS) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Initial Hits Secondary_Assays Secondary / Orthogonal Assays Hit_Confirmation->Secondary_Assays Confirmed Hits MoA_Studies Mechanism of Action (MoA) Studies Secondary_Assays->MoA_Studies Lead_Series Lead Series Identification MoA_Studies->Lead_Series

Sources

Bioisosteric replacement of carboxylic acids with tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bioisosteric Replacement of Carboxylic Acids with Tetrazoles

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the theory, application, and practical execution of replacing carboxylic acid moieties with 5-substituted 1H-tetrazoles. We will delve into the nuanced physicochemical and pharmacokinetic rationales that underpin this widely adopted strategy, provide validated experimental protocols, and explore the synthetic chemistry required to achieve this transformation.

The Strategic Imperative for Bioisosterism

In drug design, the carboxylic acid functional group is a ubiquitous pharmacophore, critical for establishing interactions with biological targets through hydrogen bonding and ionic interactions. However, its presence often introduces significant liabilities, including rapid metabolic clearance, formation of potentially toxic reactive metabolites (acyl glucuronides), and poor membrane permeability, which can compromise the pharmacokinetic profile of a drug candidate.[1][2][3]

Bioisosterism, the strategy of substituting one functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, offers a powerful solution.[4][5] The 5-substituted 1H-tetrazole ring has emerged as arguably the most successful bioisostere for the carboxylic acid group, a testament to its ability to mimic the acidic proton and planar nature of the carboxylate while offering substantial advantages in metabolic stability and lipophilicity.[1][3][6] This guide will explore the "why" and the "how" of this critical drug design tactic.

A Head-to-Head Comparison: Physicochemical Properties

The efficacy of the tetrazole ring as a bioisostere is rooted in its ability to replicate the key physicochemical properties of a carboxylic acid at physiological pH. While seemingly different, their electronic and structural characteristics are remarkably analogous.

  • Acidity (pKa): The acidic N-H proton of a 5-substituted 1H-tetrazole typically exhibits a pKa in the range of 4.5–5.1, which is strikingly similar to that of a carboxylic acid (pKa ≈ 4.0–5.0).[1][7] This comparable acidity ensures that, at physiological pH (≈7.4), the tetrazole ring exists predominantly in its deprotonated, anionic form, just like a carboxylate. This allows it to form the crucial ionic interactions with positively charged residues (e.g., arginine, lysine) in a receptor's binding pocket.[1][2]

  • Lipophilicity (LogP/LogD): A key advantage of the tetrazole moiety is its increased lipophilicity. The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[1][4] This is because the negative charge is delocalized over the larger, four-nitrogen aromatic ring system, reducing the charge density and the strength of the surrounding solvation shell.[2][8] This enhanced lipophilicity can lead to improved membrane permeability and better oral absorption.[1]

  • Size, Shape, and Hydrogen Bonding: Both the carboxylate and tetrazolate groups are planar, allowing them to participate in similar steric interactions within a binding site.[2][9] However, the tetrazole ring is slightly larger, a factor that must be considered.[8] While a carboxylic acid has defined hydrogen bond donor (the proton) and acceptor (the carbonyl oxygen) sites, the tetrazole ring offers a proton donor (N-H) and multiple nitrogen atoms that can act as hydrogen bond acceptors.[1][10] This can sometimes lead to stronger or more numerous interactions with a biological target.[2][10]

Table 1: Comparative Summary of Physicochemical Properties
PropertyCarboxylic Acid5-Substituted 1H-TetrazoleCausality & Implication for Drug Design
Acidity (pKa) ~4.0 - 5.0[1]~4.5 - 5.1[1][7]Both are ionized at physiological pH, enabling similar ionic interactions with biological targets.
Lipophilicity (LogD at pH 7.4) LowerHigher (anion is up to 10x more lipophilic)[1][4]Increased lipophilicity can improve membrane permeability, potentially enhancing oral absorption.
Charge Delocalization Over two oxygen atoms[2]Over the five-membered aromatic ring[8]Broader charge delocalization reduces the desolvation penalty, contributing to higher lipophilicity.
Hydrogen Bonding Acts as H-bond donor and acceptor[1]Acts as H-bond donor and has multiple acceptor sites[1]Can lead to stronger target binding but may also increase the desolvation penalty, sometimes reducing permeability.[8][11]
Size & Shape Planar groupPlanar, but slightly larger aromatic ring[8][9]The increased size may require the target's binding pocket to adapt to accommodate the ring.[9]

Enhancing Pharmacokinetic Profiles and Metabolic Stability

One of the most compelling reasons to employ a tetrazole bioisostere is to overcome the metabolic liabilities of carboxylic acids.[8][12]

  • Resistance to Glucuronidation: Carboxylic acids are frequently metabolized by UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides. These metabolites can be chemically reactive, capable of acylating proteins and leading to immune-mediated toxicity.[1][8] While tetrazoles can also undergo glucuronidation, they form N-glucuronides, which are chemically stable adducts and are not associated with the same toxicity concerns.[1][7]

  • Avoidance of Other Metabolic Pathways: Carboxylic acids can also be conjugated with amino acids or, if an aliphatic chain is present, undergo β-oxidation. Tetrazoles are resistant to these metabolic transformations.[4][8]

This inherent metabolic robustness frequently results in a longer plasma half-life, reduced clearance, and improved overall drug exposure.[2][4] The development of Angiotensin II Receptor Blockers (ARBs) provides a classic example. The oral administration of the tetrazole-containing drug Losartan is effective, whereas its carboxylic acid precursor was not, underscoring the profound pharmacokinetic advantage conferred by the tetrazole ring.[8]

Diagram 1: Metabolic Fates of Carboxylic Acids vs. Tetrazoles

G cluster_0 Carboxylic Acid (R-COOH) cluster_1 Tetrazole (R-CN4H) CA Carboxylic Acid AG Reactive Acyl Glucuronide CA->AG UGT Metabolism AA Amino Acid Conjugate CA->AA Conjugation BO β-Oxidation Products CA->BO Oxidation TZ Tetrazole NG Stable N-Glucuronide TZ->NG UGT Metabolism NR Resistant to Conjugation & Oxidation TZ->NR start Drug Candidate start->CA Contains Carboxylic Acid start->TZ Contains Tetrazole Bioisostere

Caption: Comparative metabolic pathways of carboxylic acids and their tetrazole bioisosteres.

Synthesis of 5-Substituted 1H-Tetrazoles: The [3+2] Cycloaddition

The most prevalent and versatile method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition (a Huisgen cycloaddition) between an organic nitrile (R-C≡N) and an azide source.[13][14] This reaction forms the five-membered tetrazole ring in a single, atom-economical step.

The reaction can be promoted by a variety of catalysts that activate the nitrile, making it more susceptible to nucleophilic attack by the azide ion.[15][16] Common catalysts include:

  • Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are widely used due to their low cost, low toxicity, and high efficiency, particularly in aqueous media.[17][18] Other Lewis acids like AlCl₃ and FeCl₃ have also been employed.[19]

  • Brønsted Acids: Amine salts (e.g., triethylamine hydrochloride) or solid acids like sulfamic acid can be used to generate hydrazoic acid (in situ), which then reacts with the nitrile.[14][19]

  • Transition Metals: Catalysts based on copper, cobalt, and palladium have been developed for this transformation, often operating under mild conditions.[15][16][19]

A significant safety consideration is the avoidance of free hydrazoic acid (HN₃), which is highly toxic and explosive. Modern protocols, such as those using zinc salts in water, are designed to minimize this risk by keeping the reaction medium neutral or slightly alkaline.[18]

Diagram 2: Mechanism of Zinc-Catalyzed [3+2] Cycloaddition

Caption: Simplified mechanism for the zinc-catalyzed synthesis of tetrazoles from nitriles.

Experimental Protocol: Zinc-Catalyzed Synthesis in Water (Sharpless Method)

This protocol is adapted from the highly reliable and safe method developed by Demko and Sharpless.[17][18] It uses water as the solvent, minimizing hazards and environmental impact.

Objective: To synthesize a 5-substituted 1H-tetrazole from the corresponding organic nitrile.

Materials:

  • Organic Nitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) - Caution: Highly toxic.

  • Zinc Bromide (ZnBr₂) (1.5 eq)

  • Deionized Water

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (e.g., 10 mmol), sodium azide (15 mmol, 0.975 g), zinc bromide (15 mmol, 3.38 g), and deionized water (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours depending on the substrate.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the aqueous solution to pH ≈ 1 by adding 6M HCl. Perform this step in a well-ventilated fume hood , as acidification of any residual azide will generate toxic hydrazoic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). For products that are solids, they may precipitate upon acidification and can be collected by filtration.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed to yield the pure 5-substituted 1H-tetrazole.

Case Study: Angiotensin II Receptor Blockers (ARBs)

The therapeutic class of ARBs, used to treat hypertension, is the quintessential example of the successful application of this bioisosteric replacement.[3][6] These drugs, including Losartan, Valsartan, and Candesartan, block the AT₁ receptor, preventing the vasoconstrictive effects of Angiotensin II.[6][20]

The tetrazole moiety on these molecules is crucial for high-affinity binding to the AT₁ receptor.[6] Interestingly, studies have shown that the tetrazole does not simply form a classic salt bridge with a lysine residue (Lys199) in the binding pocket in the same way a carboxylate would. Instead, it engages in a more complex set of interactions, including an unusual lysine-aromatic interaction, with multiple residues in the binding subsite.[21][22] This highlights that a bioisostere can sometimes engage in novel, beneficial interactions not possible for the original functional group.

Diagram 3: The Renin-Angiotensin-Aldosterone System (RAAS) and ARB Action

G Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  cleavage by Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII  conversion by ACE ACE (from Lungs) AT1R AT₁ Receptor AngII->AT1R binds to Effects Vasoconstriction Aldosterone Secretion (Increased Blood Pressure) AT1R->Effects activates ARB ARBs (e.g., Losartan) [Tetrazole Moiety Critical] ARB->AT1R BLOCKS

Caption: Simplified RAAS pathway showing the site of action for ARBs.

Experimental Workflow: Validating the Bioisosteric Replacement

When proposing a tetrazole-for-carboxylic acid swap, a structured experimental workflow is essential to validate the hypothesis that the change will be beneficial.

Diagram 4: Decision & Validation Workflow

Caption: A logical workflow for the synthesis and validation of a tetrazole bioisostere.

References

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate. [Link]

  • Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. J-STAGE. [Link]

  • Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. RSC Publishing. [Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]

  • Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Taylor & Francis Online. [Link]

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  • 1-Tetrazole is one of the most commonly used bioisosteres. Online Inhibitor. [Link]

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  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. IRJMETS. [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

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  • Structure Property Relationships of Carboxylic Acid Isosteres. PubMed Central. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. [Link]

  • Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. ResearchGate. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

  • Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]

  • Tetrazoles as carboxylic acid isosteres: chemistry and biology. OUCI. [Link]

  • Some examples of tetrazole-containing medications. ResearchGate. [Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]

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  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. NIH. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • Drugs in the Tetrazole Series. ResearchGate. [Link]

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Methodological & Application

Application Note: A Luminescence-Based Assay for Characterizing 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] This makes them prime targets for therapeutic intervention. This application note provides a detailed protocol for evaluating the inhibitory activity of the novel compound, 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, against a representative protein kinase using a luminescence-based assay. The Kinase-Glo® Luminescent Kinase Assay is highlighted here due to its high sensitivity, broad applicability, and suitability for high-throughput screening (HTS).[2][3] The principles and methodologies described herein offer a robust framework for researchers in drug discovery and development to characterize the potency and selectivity of potential kinase inhibitors.

Introduction: The Rationale for Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[4] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes such as cell growth, differentiation, and apoptosis.[1][5] Aberrant kinase activity can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.[6][7] Therefore, small molecule inhibitors that target the ATP-binding site or allosteric sites of kinases are of significant therapeutic interest.[8][9]

The compound this compound is a novel small molecule with structural features that suggest potential interactions with the ATP-binding pocket of kinases. This document outlines a comprehensive approach to determine its inhibitory potential against a selected kinase, herein exemplified by Mitogen-Activated Protein Kinase (MAPK/Erk), a key component of a frequently dysregulated signaling pathway in cancer.[7]

The MAPK/Erk Signaling Pathway

The MAPK/Erk pathway is a crucial signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression and cellular responses.[7][10] Its central role in cell proliferation makes it a well-established target for cancer therapy.

MAPK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Grb2/SOS Grb2/SOS RTK->Grb2/SOS Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Factors Transcription Factors Erk->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Figure 1: Simplified MAPK/Erk Signaling Pathway.

Assay Principle: Luminescence-Based Kinase Activity Measurement

The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[11] The assay is performed in a single well and involves the addition of the Kinase-Glo® Reagent, which contains a thermostable luciferase. This enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the ATP concentration.[3][4]

Therefore, high kinase activity results in greater ATP consumption and a lower luminescent signal. Conversely, the presence of an effective inhibitor, such as this compound, would lead to reduced kinase activity, less ATP consumption, and a higher luminescent signal.[2] This inverse relationship allows for the sensitive detection and quantification of kinase inhibition.

Materials and Reagents

  • Kinase: Recombinant human Erk2 (or other kinase of interest)

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for the chosen kinase

  • Compound: this compound, dissolved in 100% DMSO

  • Assay Kit: Kinase-Glo® Max Luminescent Kinase Assay (Promega, Cat. No. V6071 or similar)[2]

  • ATP: Adenosine 5'-triphosphate, disodium salt

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)

  • Plates: White, opaque 96-well or 384-well assay plates

  • Instrumentation: Luminometer capable of reading multi-well plates

Experimental Protocol: Step-by-Step Guide

The following protocol is designed for a 96-well plate format and can be scaled for 384-well plates.[12]

Reagent Preparation
  • Kinase Reaction Buffer: Prepare a sufficient volume of kinase reaction buffer and keep it on ice.

  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be close to the Kₘ of the kinase for ATP to ensure robust activity.[13] For this example, a final concentration of 10 µM ATP will be used.[12]

  • Kinase Solution: Dilute the recombinant kinase in kinase reaction buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to achieve a signal window that is linear and robust.[12]

  • Substrate Solution: Dissolve the substrate (e.g., MBP) in the kinase reaction buffer to the desired final concentration.

  • Compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 mM.

  • Kinase-Glo® Reagent: Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[11]

Assay Procedure

The experimental workflow is depicted in the diagram below.

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Reagent_Prep Prepare Reagents (Kinase, Substrate, ATP, Compound) Plate_Layout Design Plate Layout (Controls, Test Compound) Reagent_Prep->Plate_Layout Add_Compound Add Compound/DMSO to Wells Plate_Layout->Add_Compound Add_Kinase_Substrate Add Kinase/Substrate Mix Add_Compound->Add_Kinase_Substrate Pre_Incubate Pre-incubate (15 min) Add_Kinase_Substrate->Pre_Incubate Initiate_Reaction Add ATP to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate Incubate (e.g., 60 min at RT) Initiate_Reaction->Incubate Add_KinaseGlo Add Kinase-Glo® Reagent Incubate->Add_KinaseGlo Incubate_Detect Incubate (10 min) Add_KinaseGlo->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence

Figure 2: Experimental Workflow for the Kinase-Glo® Assay.

  • Compound Addition: Add 1 µL of the serially diluted this compound, control inhibitor, or DMSO (for controls) to the appropriate wells of the assay plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase reaction buffer. Add 24 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase reaction buffer. Add 25 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume will be 50 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.[12]

  • Signal Detection: Add 50 µL of the prepared Kinase-Glo® Reagent to each well.

  • Final Incubation: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Plate Layout and Controls

A well-designed plate layout is crucial for data quality and interpretation.

Well TypeDescriptionPurpose
100% Activity Kinase + Substrate + ATP + DMSORepresents the uninhibited kinase activity (negative control).
0% Activity Substrate + ATP + DMSO (No Kinase)Represents the background signal (positive control for inhibition).
Test Compound Kinase + Substrate + ATP + CompoundMeasures the inhibitory effect of this compound.
Control Inhibitor Kinase + Substrate + ATP + Known InhibitorValidates the assay's ability to detect inhibition.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The raw luminescence units (RLU) are used to calculate the percent inhibition for each compound concentration.

    % Inhibition = 100 * (1 - (RLU_compound - RLU_no_kinase) / (RLU_DMSO - RLU_no_kinase))

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor at which 50% of the kinase activity is inhibited.[12] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).[14][15]

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[2] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    Z' = 1 - (3 * (SD_DMSO + SD_no_kinase)) / |Mean_DMSO - Mean_no_kinase|

    Where SD is the standard deviation.

Scientific Integrity and Method Validation

For robust and reliable results, the assay should be validated according to established guidelines.[16][17][18][19] Key considerations include:

  • Linearity and Range: Ensure the kinase reaction is within the linear range with respect to time and enzyme concentration.

  • Precision and Accuracy: Assess intra- and inter-assay variability to ensure reproducibility.

  • Compound Interference: Test compounds can sometimes interfere with the assay components (e.g., luciferase). It is important to run control experiments without the kinase to identify any such effects.[20]

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept constant across all wells and at a level that does not significantly affect kinase activity.[20]

Conclusion

This application note provides a comprehensive and detailed protocol for the initial characterization of this compound as a potential kinase inhibitor using the Kinase-Glo® luminescent assay. The described methodology, from experimental design to data analysis, offers a robust starting point for researchers. By following these guidelines and incorporating rigorous validation, scientists can confidently assess the inhibitory potential of novel compounds, a critical step in the drug discovery pipeline. Further studies, such as kinase selectivity profiling and cellular assays, would be the logical next steps to fully characterize the compound's biological activity.[8][21]

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • Promega Corporation. (n.d.). Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?.
  • NIH. (n.d.). A high-throughput radiometric kinase assay.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
  • Fisher Scientific. (n.d.). Promega Kinase-Glo Plus Luminescent Kinase Assay System 10 x 100 mL.
  • NIH. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • University College London. (n.d.). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • PubMed. (n.d.). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells.
  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?.
  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting.
  • YouTube. (2021, August 20). Radiometric kinase assays with scintillation counting - because you want your experiments to count!.
  • JoVE. (n.d.). Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity.
  • Promega Corporation. (n.d.). Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • PubMed. (2019, February 20). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?.
  • YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • Invitrogen. (n.d.). A flexible kinase inhibitor assay platform for active, non.
  • NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Dirk Colbry. (2019, January 2). Quick Graphviz Tutorial.
  • Benchchem. (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
  • Atomic Spin. (2013, January 30). Making Diagrams with graphviz.
  • A Quick Introduction to Graphviz. (2017, September 19). Retrieved from A Quick Introduction to Graphviz website.
  • YouTube. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python).
  • ResearchGate. (n.d.). (PDF) Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge.
  • NIH. (2025, March 31). Introduction: Kinase Signaling.
  • Graphviz. (n.d.). Graphviz.
  • Cell Signaling Technology. (n.d.). Kinase Signaling Pathways.
  • NCBI. (n.d.). Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine.
  • Quinta Analytica. (2021, February 24). FDA 2018 Bioanalytical Method Validation - A Practical Assessment.
  • AME Publishing Company. (n.d.). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment.
  • DigitalCommons@URI. (n.d.). Inhibitors of Protein Kinase Signaling Pathways: Emerging Therapies for Cardiovascular Disease.
  • NIH. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Frontiers. (n.d.). Computational methods for analysis and inference of kinase/inhibitor relationships.
  • NIH. (2023, August 16). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors.
  • ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (2025, October 31). (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng).

Sources

Application Notes and Protocols for the Cellular Characterization of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, a Putative MEK1/2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activity of a Novel Phenol Compound

The discovery of novel small molecule inhibitors targeting key cellular signaling pathways is a cornerstone of modern drug development, particularly in oncology. The compound 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol represents a novel chemical entity with potential therapeutic applications. While its precise molecular target is yet to be fully elucidated, its structural features suggest possible activity as a kinase inhibitor. This document provides a comprehensive guide for researchers to characterize the cellular effects of this compound, postulating its action as an inhibitor of the Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common driver in many human cancers, making its components, particularly MEK1/2, attractive targets for therapeutic intervention.[1][2] MEK1 and MEK2 are dual-specificity kinases whose sole known substrates are the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] Therefore, the inhibition of MEK1/2 directly correlates with a decrease in the phosphorylation of ERK1/2.[3]

This application note details a two-pronged approach to characterize the cellular activity of this compound:

  • Primary Assay: A quantitative cell-based immunoassay to measure the phosphorylation of ERK1/2 at Thr202/Tyr204, providing a direct and mechanistic readout of MEK1/2 inhibition.

  • Secondary Assay: A cell viability/proliferation assay to determine the functional consequence of pathway inhibition on cancer cell lines known to be dependent on the MAPK pathway.

By following these protocols, researchers can generate robust and reproducible data to determine the potency and efficacy of this novel compound in a cellular context.

Scientific Rationale: Why Measure ERK Phosphorylation?

Targeting the MEK1/2 kinases offers a strategic advantage. As the gatekeepers to ERK1/2 activation, inhibiting MEK1/2 can effectively shut down all downstream signaling from this pathway.[4] Measuring the phosphorylation of ERK1/2 (p-ERK) serves as a direct and highly specific biomarker of MEK1/2 activity.[3][5] A decrease in p-ERK levels in the presence of an inhibitor provides strong evidence of target engagement within the cell.[3][6]

For this protocol, we will utilize a cell-based ELISA (Enzyme-Linked Immunosorbent Assay) format, which allows for the sensitive and high-throughput quantification of p-ERK relative to total ERK protein levels in fixed cells. This ratiometric analysis corrects for variations in cell number and total protein content, ensuring data accuracy.

Visualizing the Target Pathway

The following diagram illustrates the core components of the MAPK/ERK signaling pathway and the proposed point of intervention for this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Compound This compound Compound->MEK Inhibition (Hypothesized)

Caption: Hypothesized mechanism of action for this compound.

Part 1: Primary Assay - Quantification of ERK1/2 Phosphorylation

This protocol is designed to measure the inhibitory effect of the test compound on phorbol 12-myristate 13-acetate (PMA)-induced ERK1/2 phosphorylation in a human cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma, BRAF V600E mutant). PMA is a potent activator of Protein Kinase C (PKC), which in turn activates the RAF-MEK-ERK cascade.[7]

Experimental Workflow

Caption: Workflow for the cell-based p-ERK immunoassay.

Materials and Reagents
ReagentRecommended SupplierCatalog Number
A375 Cell LineATCCCRL-1619
DMEM High GlucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
96-well Tissue Culture PlatesCorning3596
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139
This compound(As sourced)N/A
Formaldehyde, 37%Sigma-AldrichF8775
Triton™ X-100Sigma-AldrichT8787
Intercept® (TBS) Blocking BufferLI-COR927-60001
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)Cell Signaling Technology4370
Mouse anti-p44/42 MAPK (ERK1/2)Cell Signaling Technology4696
IRDye® 800CW Goat anti-Rabbit IgGLI-COR926-32211
IRDye® 680RD Goat anti-Mouse IgGLI-COR926-68070
Phosphate Buffered Saline (PBS)Gibco10010023
Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Harvest cells at 70-90% confluency using standard trypsinization methods.

  • Resuspend cells in fresh growth medium and perform a cell count.

  • Seed 20,000 cells in 100 µL of growth medium into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

Day 2: Compound Treatment and Stimulation

  • Serum Starvation (Optional but Recommended): To reduce basal p-ERK levels, gently aspirate the growth medium and replace it with 100 µL of serum-free DMEM. Incubate for 4-6 hours.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in serum-free DMEM. The final DMSO concentration in the well should not exceed 0.5%.

  • Pre-treatment: Add 10 µL of the diluted compound to the appropriate wells. Include "vehicle control" (DMSO only) and "unstimulated control" wells. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a working solution of PMA in serum-free DMEM. Add 10 µL of PMA solution to all wells except the "unstimulated control" to achieve a final concentration of 100 nM.

  • Incubate for 30 minutes at 37°C.[3]

Day 2/3: Cell Fixing, Permeabilization, and Staining

  • Fixation: Carefully remove the medium and add 100 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.[8]

  • Permeabilization: Wash the wells twice with 150 µL of PBS. Add 100 µL of PBS containing 0.1% Triton X-100 to each well and incubate for 15 minutes.[7]

  • Blocking: Wash the wells three times with PBS. Add 150 µL of Intercept® (TBS) Blocking Buffer to each well and incubate for 90 minutes at room temperature with gentle shaking.[8]

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer (anti-p-ERK at 1:200, anti-Total ERK at 1:200). Remove the blocking buffer and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the wells four times with PBS containing 0.1% Tween-20 (PBST). Dilute the fluorescently-labeled secondary antibodies in blocking buffer (both at 1:1000). Add 50 µL of the secondary antibody cocktail to each well. Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the wells five times with PBST. Allow the wells to dry completely. Scan the plate using an imaging system capable of detecting in the 700 nm and 800 nm channels (e.g., LI-COR Odyssey).

Data Analysis and Interpretation
  • Quantify the integrated intensity for both p-ERK (e.g., 800 nm channel) and Total ERK (e.g., 700 nm channel) for each well.

  • Normalize the p-ERK signal to the Total ERK signal for each well to account for cell number variability.

  • Plot the normalized p-ERK signal against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits the PMA-induced p-ERK signal by 50%.

ParameterDescriptionExample Value
IC₅₀ Half-maximal inhibitory concentration50 nM
Max Inhibition Maximum percentage of p-ERK inhibition>95%
Min Inhibition Minimum percentage of p-ERK inhibition<5%
Hill Slope Steepness of the dose-response curve~1.0

Part 2: Secondary Assay - Cell Proliferation/Viability

To understand the functional consequences of MEK1/2 inhibition by this compound, a cell proliferation assay is essential.[6][9] This protocol measures the impact of the compound on the proliferation of a cancer cell line known to be dependent on the MAPK pathway for survival.

Protocol: ATP-Based Luminescence Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound.

Materials:

  • NCI-H1437 lung cancer cell line (MAP2K1 mutant) or other sensitive line.[10]

  • RPMI-1640 Medium.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • Opaque-walled 96-well plates.

Procedure:

  • Cell Seeding: Seed 3,000-5,000 cells per well in 90 µL of complete growth medium in an opaque-walled 96-well plate. Incubate for 24 hours.

  • Compound Addition: Add 10 µL of serially diluted this compound to the wells. Include vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[2]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate-reading luminometer.

Data Analysis
  • Plot the luminescence signal against the logarithm of the compound concentration.

  • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

  • Fit the data to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Trustworthiness and Self-Validation

The protocols described herein are designed as a self-validating system. The primary mechanistic assay (p-ERK) provides direct evidence of on-target activity. The secondary functional assay (cell proliferation) confirms that this target engagement translates into a biologically meaningful outcome.[11] Consistent results across both assays, particularly a correlation between the IC₅₀ from the p-ERK assay and the GI₅₀ from the proliferation assay in sensitive cell lines, builds confidence in the compound's proposed mechanism of action. Further validation can be achieved by testing the compound in cell lines that are resistant to MEK inhibitors to demonstrate selectivity.

References

  • National Center for Biotechnology Information (2012). Phospho-ERK Assays - Assay Guidance Manual. Available at: [Link]

  • Li, X. et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols. Available at: [Link]

  • BioAssay Systems. EnzyFluoTM ERK Phosphorylation Assay Kit (EERK-100). Available at: [Link]

  • ResearchGate. Kinase Inhibitors and Cell Viability Assay. Available at: [Link]

  • Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Li, X. et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PubMed. Available at: [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • LI-COR Biosciences. Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). Available at: [Link]

  • Gkeka, P. et al. (2021). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. International Journal of Molecular Sciences. Available at: [Link]

  • L'Imperio, V. et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Pharmacology. Available at: [Link]

  • BPS Bioscience. Chemi-Verse™ MEK1 Kinase Assay Kit. Available at: [Link]

  • Gilmartin, A.G. et al. (2011). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Molecular Cancer Therapeutics. Available at: [Link]

  • Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Gannon, H. et al. (2016). Identification of an "Exceptional Responder" Cell Line to MEK1 Inhibition: Clinical Implications for MEK-Targeted Therapy. Broad Institute. Available at: [Link]

Sources

Application Note & Protocol: High-Throughput Screening with 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol in high-throughput screening (HTS) campaigns aimed at identifying novel enzyme inhibitors. The unique structural characteristics of this molecule, namely the acidic tetrazole ring acting as a bioisostere for a carboxylic acid and the fluorinated phenol, make it a compelling candidate for screening against various enzyme classes, including but not limited to, hydrolases, transferases, and oxidoreductases. We present a detailed protocol for a representative biochemical HTS assay, including assay development, validation, execution, and data analysis, grounded in established scientific principles to ensure robustness and reproducibility.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. High-throughput screening (HTS) serves as a critical engine in this process, enabling the rapid evaluation of large chemical libraries against biological targets.[1][2] The compound this compound is a molecule of significant interest for such campaigns. Its tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a common feature in enzyme substrates and inhibitors.[3][4][5] This substitution can enhance metabolic stability and improve pharmacokinetic properties.[3][6] The fluorinated phenol ring can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and aromatic interactions, which are crucial for binding affinity.

Given these features, this compound is a promising scaffold for identifying inhibitors of enzymes where a carboxylic acid or phenol group is important for recognition. This application note outlines a general framework and a specific protocol for screening this compound.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is essential for effective HTS assay design. Key characteristics are summarized below.

PropertyValueSource
CAS Number 1255574-38-9[7][8]
Molecular Formula C₇H₄F₂N₄O[7]
IUPAC Name 2,5-difluoro-4-(tetrazol-1-yl)phenol[7]
Molecular Weight 198.13 g/mol (Calculated)
Appearance White to off-white solidGeneral chemical knowledge
Solubility Soluble in DMSO, methanolGeneral chemical knowledge

Note: It is imperative to experimentally verify the solubility of each new batch of the compound in the chosen assay buffer to prevent compound precipitation, a common source of artifacts in HTS.

HTS Campaign Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process, beginning with assay development and culminating in the identification of confirmed hits.[9][10] The logical flow for screening this compound is depicted below.

HTS_Workflow cluster_pre Phase 1: Assay Development & Validation cluster_screen Phase 2: Screening & Hit Identification cluster_post Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Principle Selection (e.g., Fluorescence-based) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Optimization Optimization of Reagent Concentrations (Enzyme, Substrate) Miniaturization->Optimization Validation Assay Validation (Z'-factor > 0.5) Optimization->Validation Pilot Pilot Screen (~2,000 compounds) Validation->Pilot Full_Screen Full Library HTS Pilot->Full_Screen Data_Analysis Primary Data Analysis (Normalization, Hit Selection) Full_Screen->Data_Analysis Reconfirm Hit Re-confirmation Data_Analysis->Reconfirm Dose_Response Dose-Response (IC50) Reconfirm->Dose_Response SAR Preliminary SAR Dose_Response->SAR

Caption: High-Throughput Screening (HTS) Campaign Workflow.

Detailed Protocol: A Fluorescence-Based Protease Assay

This section details a hypothetical but representative protocol for screening this compound against a generic serine protease using a fluorescence-based assay. This type of assay is widely used in HTS due to its sensitivity and adaptability.[1]

Principle of the Assay

The assay utilizes a fluorogenic substrate that is cleaved by the protease, releasing a fluorescent molecule. An active inhibitor, such as a hit compound, will prevent this cleavage, resulting in a low fluorescence signal.

Assay_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Enzyme1 Protease Product1 Cleaved Substrate (High Fluorescence) Enzyme1->Product1 Cleavage Substrate1 Fluorogenic Substrate (Low Fluorescence) Substrate1->Enzyme1 Inhibitor 2,5-Difluoro-4- (1H-tetrazol-1-YL)phenol Enzyme2 Protease Inhibitor->Enzyme2 Binding No_Reaction No Reaction (Low Fluorescence) Enzyme2->No_Reaction Substrate2 Fluorogenic Substrate (Low Fluorescence) Substrate2->Enzyme2

Sources

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is critical for ensuring the quality and consistency of the final drug product. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing 0.1% formic acid, with detection at 220 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.[1][2][3]

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[4] The fluorinated phenol structure further enhances its potential for biological activity. Accurate and reliable quantification of this intermediate is paramount during process development, for in-process control, and for the final quality assessment of active pharmaceutical ingredients (APIs).

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[5] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like the target analyte.[6] This application note provides a comprehensive guide for the development, optimization, and validation of an RP-HPLC method for this compound.

Method Development and Rationale

The primary objective was to develop a selective, sensitive, and robust HPLC method for the accurate quantification of this compound.

Chromatographic Mode and Stationary Phase Selection

Based on the chemical structure of the analyte, which contains both a polar tetrazole ring and a moderately non-polar difluorophenyl group, reversed-phase chromatography was selected as the most appropriate separation mode.[6] A C18 column was chosen for its hydrophobicity, which provides adequate retention for the analyte. A column with a particle size of 3.5 µm was selected to achieve high efficiency and good resolution.

Mobile Phase Selection and Optimization

A gradient elution was chosen to ensure a reasonable analysis time and good peak shape. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. Water was used as the aqueous component. To improve peak shape and reduce tailing, 0.1% formic acid was added to the mobile phase. The acidic conditions suppress the ionization of the phenolic hydroxyl group, leading to more consistent retention and symmetrical peaks.

Wavelength Selection

The UV spectrum of this compound was recorded using a diode array detector (DAD). A wavelength of 220 nm was chosen for quantification as it provided a good balance of sensitivity and specificity, minimizing interference from potential impurities. Many tetrazole derivatives exhibit UV absorbance, making a UV detector a suitable choice.[5]

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (Milli-Q or equivalent)

Instrumentation

An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD) was used. Data acquisition and processing were performed using appropriate chromatography data software.

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 20% B, 1-10 min: 20-80% B, 10-12 min: 80% B, 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 220 nm
Run Time 15 minutes

Sample and Standard Preparation

Standard Solution Preparation

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a stock solution of 100 µg/mL.

Sample Preparation

Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes. Allow the solution to cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Specificity

Specificity was evaluated by injecting the diluent, a standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. The peak purity of the analyte in the sample solution was also assessed using the DAD.

Linearity

Linearity was determined by analyzing five solutions ranging from 50% to 150% of the nominal standard concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Three replicate preparations were analyzed at each concentration level.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Validation Summary

ParameterAcceptance CriteriaResult
Specificity No interferencePassed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Standard Operating Procedure (SOP)

This section provides a step-by-step protocol for the routine analysis of this compound.

Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.

  • Degas both mobile phases before use.

System Suitability
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent to ensure a clean baseline.

  • Make five replicate injections of the standard solution (100 µg/mL).

  • The system is suitable for use if the relative standard deviation (%RSD) of the peak areas is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

Analysis Procedure
  • Inject the prepared standard solution.

  • Inject the prepared sample solutions.

  • Bracket the sample injections with standard injections at regular intervals.

Calculation

The concentration of this compound in the sample is calculated using the following formula:

Visualizations

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Weighing C Dissolution & Dilution A->C B Standard Weighing B->C D Filtration C->D G Sample Injection D->G E System Equilibration F System Suitability Test E->F F->G H Data Acquisition G->H I Peak Integration H->I J Quantification I->J K Report Generation J->K Separation_Mechanism cluster_column Reversed-Phase C18 Column StationaryPhase Non-polar C18 Stationary Phase Analyte Analyte Analyte->StationaryPhase Hydrophobic Interaction (Retention) PolarSolvent Polar Mobile Phase Analyte->PolarSolvent Partitioning

Caption: Principle of reversed-phase chromatographic separation.

Conclusion

The developed and validated RP-HPLC method is suitable for the routine quantification of this compound in bulk drug manufacturing. The method is simple, rapid, and demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision. This application note provides a comprehensive framework for the implementation of this method in a quality control laboratory.

References

  • Benchchem. (n.d.). Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.
  • National Institutes of Health. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • National Institutes of Health. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
  • ResearchGate. (2025). On-line sample preparation and determination of phenols with a Flow-Analysis method.
  • ResearchGate. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study).
  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • (n.d.). Sample preparation in analysis of pharmaceuticals.
  • National Institutes of Health. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2....
  • IJRPC. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography.
  • ResearchGate. (2025). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water.
  • National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions.
  • National Institutes of Health. (n.d.). Evolution of Analysis of Polyhenols from Grapes, Wines, and Extracts.
  • MDPI. (n.d.). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis.
  • MDPI. (n.d.). Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys.

Sources

Application Notes and Protocols for Tetrazole-Substituted Phenols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the application of tetrazole-substituted phenols in modern medicinal chemistry. Due to the absence of specific data for 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, this document will focus on the broader, well-documented class of tetrazole-containing phenols. We will use N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide , a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), as a central case study. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends foundational principles with actionable, field-proven protocols. We will dissect the rationale behind the molecular design, outline a robust synthetic strategy, detail protocols for biological evaluation, and discuss the interpretation of results within the context of drug discovery.

Introduction: The Strategic Value of the Tetrazole-Phenol Scaffold

In the landscape of drug design, the strategic combination of privileged pharmacophores is a cornerstone of innovation. The tetrazole-substituted phenol scaffold is a prime example of this, merging two moieties of profound medicinal chemistry significance.

  • The Tetrazole Ring: The five-membered, nitrogen-rich tetrazole ring is a highly valued functional group, primarily serving as a metabolically stable bioisostere of a carboxylic acid.[1] Its pKa is comparable to that of a carboxylic acid (around 4.5-4.9), allowing it to engage in similar ionic and hydrogen bond interactions with biological targets.[2] However, its key advantages lie in enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability compared to the corresponding carboxylate.[3] These features make the tetrazole ring an invaluable tool for overcoming pharmacokinetic challenges in lead optimization.[4]

  • The Phenol Moiety: The phenol group is a ubiquitous feature in natural products and synthetic drugs. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, making it a critical anchor for binding to enzyme active sites and receptors. Furthermore, the aromatic ring provides a scaffold for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

The fusion of these two groups creates a molecular architecture with significant potential for developing novel therapeutics across a wide range of diseases, including inflammatory disorders, pain, and cancer.[5][6]

Case Study: A Dual FAAH/MAGL Inhibitor

To illustrate the practical application of this scaffold, we will focus on N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide . This compound has been identified as a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[7] These two serine hydrolases are the principal enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[7]

By inhibiting both enzymes, this compound elevates the levels of endogenous cannabinoids, thereby enhancing their signaling and producing therapeutic effects such as analgesia and anti-inflammatory action.[7] This dual-inhibition strategy is a compelling therapeutic approach for conditions where the endocannabinoid system is dysregulated.

Biological Target and Mechanism of Action

FAAH and MAGL are key nodes in the endocannabinoid signaling pathway. 2-AG is the most abundant endocannabinoid in the central nervous system and is a full agonist at both cannabinoid receptors, CB1 and CB2.[1] Its hydrolysis by MAGL not only terminates its signaling but also produces arachidonic acid, a precursor to pro-inflammatory prostaglandins.[5] FAAH primarily degrades AEA, another important endocannabinoid.

Pharmacological inhibition of both FAAH and MAGL offers a powerful two-pronged therapeutic effect:

  • Enhanced Endocannabinoid Tone: Increased levels of 2-AG and AEA lead to greater activation of CB1 and CB2 receptors.

  • Reduced Pro-inflammatory Mediators: Decreased production of arachidonic acid from 2-AG hydrolysis dampens the synthesis of prostaglandins.

This mechanism is depicted in the signaling pathway diagram below.

endocannabinoid_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_enzymes Degradation PL Membrane Phospholipids DAGL DAGL PL->DAGL Ca2+ influx two_AG 2-AG DAGL->two_AG CB1R CB1 Receptor two_AG->CB1R Binds & Activates MAGL MAGL two_AG->MAGL AC Adenylyl Cyclase CB1R->AC Inhibits cAMP cAMP AC->cAMP NAPE_PLD NAPE-PLD AEA Anandamide (AEA) NAPE_PLD->AEA FAAH FAAH AEA->FAAH PL_post Membrane Phospholipids PL_post->NAPE_PLD AA Arachidonic Acid MAGL->AA Hydrolysis FAAH->AA Hydrolysis Prostaglandins Prostaglandins AA->Prostaglandins COX enzymes Inhibitor Tetrazole-Phenol Inhibitor Inhibitor->MAGL Inhibitor->FAAH

Endocannabinoid signaling and points of inhibition.

Synthetic Protocols

The synthesis of N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide involves a two-stage process: formation of the core 5-substituted tetrazole ring, followed by regioselective derivatization at the N2 position.

Protocol 1: Synthesis of 5-(4-phenoxyphenyl)-1H-tetrazole

This protocol is based on the well-established [3+2] cycloaddition reaction between a nitrile and an azide source.[8]

Rationale: This method is the most common and versatile route to 5-substituted tetrazoles.[5] The use of sodium azide with an ammonium salt in situ generates hydrazoic acid, which then reacts with the nitrile. DMF is an excellent polar aprotic solvent for this reaction.

Materials:

  • 4-phenoxybenzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-phenoxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the nitrile.

  • Reaction: Heat the mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • Acidify the aqueous solution to pH ~2 by the slow addition of 1M HCl. A precipitate should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Extraction & Purification:

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield pure 5-(4-phenoxyphenyl)-1H-tetrazole.

Protocol 2: Synthesis of N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide

This step involves the acylation of the tetrazole ring. The reaction can produce both N1 and N2 isomers; thus, chromatographic separation is crucial.

Rationale: The tetrazole anion can be acylated by a suitable electrophile. The use of a base like triethylamine generates the tetrazolate anion in situ, which then reacts with the dimethylcarbamoyl chloride.

Materials:

  • 5-(4-phenoxyphenyl)-1H-tetrazole

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 5-(4-phenoxyphenyl)-1H-tetrazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq).

  • Acylation: Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash it with saturated aqueous sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the N1 and N2 isomers and isolate the desired product, N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide.

Biological Evaluation Protocols

The following are detailed protocols for assessing the inhibitory activity of the synthesized compound against human FAAH and MAGL.

Protocol 3: In Vitro Fluorometric FAAH Inhibition Assay

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.[8]

Rationale: FAAH cleaves the amide bond of the substrate, releasing a fluorescent product (7-amino-4-methylcoumarin, AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.

Workflow for in vitro FAAH inhibition assay.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[8]

  • Test compound and positive control (e.g., JZL195) dissolved in DMSO

  • Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[8]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

    • Prepare a working solution of the FAAH enzyme in chilled Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • 100% Activity Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.[8]

    • Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution.

    • Background Wells: Add 180 µL of Assay Buffer and 10 µL of DMSO (no enzyme).[8]

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the FAAH substrate to all wells. The final volume should be 200 µL.

  • Measurement: Immediately place the plate in the reader, pre-heated to 37°C. Measure fluorescence kinetically every minute for 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the fluorescence curve for each well.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_100% - V_background))

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: In Vitro Fluorometric MAGL Inhibition Assay

This protocol is similar to the FAAH assay but uses a MAGL-specific substrate and enzyme source.[1]

Materials:

  • HEK293T cells overexpressing human MAGL (or membrane fractions thereof)[1]

  • MAGL Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[1]

  • Test compound and positive control (e.g., JZL184) dissolved in DMSO

  • Fluorogenic MAGL substrate (e.g., 2-arachidonoylglycerol-based fluorogenic substrate)[1]

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO (as 40x stocks).[1]

    • Prepare the MAGL-containing membrane fraction at the desired final protein concentration (e.g., 12.5 µg/ml) in Assay Buffer.[7]

  • Assay Plate Setup (in triplicate):

    • To each well, add 5 µL of the 40x DMSO stock of the test compound or DMSO for control wells.[1]

    • Add 145 µL of Assay Buffer to each well.[1]

    • Add 40 µL of the MAGL membrane preparation.[1]

  • Pre-incubation: Incubate the inhibitor-enzyme mixture for 30 minutes at room temperature.[1]

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (final concentration, e.g., 200 µM).[1]

  • Measurement: Immediately measure fluorescence kinetically every minute for 30 minutes.

  • Data Analysis: Perform data analysis as described in Protocol 3 to determine the IC₅₀ value for MAGL inhibition.

Data Presentation and Interpretation

Quantitative data from inhibition assays should be summarized in a clear, tabular format. This allows for easy comparison of potency and selectivity.

Compound IDTargetIC₅₀ (µM)
Case Study Cmpd FAAH0.012
(N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide)MAGL0.028
Analogue A (e.g., 3-chlorophenoxy replacement)FAAH<0.012
MAGL<0.028
Analogue B (e.g., pyrrol-1-yl replacement)FAAH<0.012
MAGL<0.028

Note: Data for analogues are presented qualitatively as "more potent" based on the source text.[7] Actual values would be determined experimentally.

Interpretation: The case study compound demonstrates potent, dual inhibition of both FAAH and MAGL with IC₅₀ values in the low nanomolar range. Structure-activity relationship (SAR) studies, such as replacing the phenoxy group with other substituents, can further enhance potency.[7] The ratio of IC₅₀ values (FAAH/MAGL) can be used to assess the selectivity profile of each compound. A compound with an IC₅₀ ratio close to 1 is a balanced dual inhibitor, while a large ratio indicates selectivity for one enzyme over the other.

Conclusion and Future Directions

The tetrazole-substituted phenol scaffold represents a versatile and highly effective platform for the design of potent enzyme inhibitors. As demonstrated with the case study of a dual FAAH/MAGL inhibitor, this chemical class can be leveraged to modulate complex biological pathways with high efficacy. The protocols detailed herein provide a robust framework for the synthesis and biological evaluation of such compounds. Future work should focus on expanding the structure-activity relationship to optimize not only potency but also pharmacokinetic properties, such as metabolic stability, to advance these promising compounds toward clinical development.

References

  • Heine, A., et al. (2013). (4-Phenoxyphenyl)tetrazolecarboxamides and related compounds as dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). European Journal of Medicinal Chemistry, 62, 63-75. Available at: [Link]

  • MDPI. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Available at: [Link]

  • Frontiers Media S.A. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Available at: [Link]

  • Frontiers Media S.A. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Available at: [Link]

  • PMC. (2023). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. Available at: [Link]

  • Bentham Science. (n.d.). Tetrazoles: Synthesis and Biological Activity. Available at: [Link]

  • PMC. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available at: [Link]

  • ResearchGate. (2024). Tetrazoles: A multi-potent motif in drug design. Available at: [Link]

  • PMC. (2014). Concise route to a series of novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones. Available at: [Link]

  • International Journal of Advanced Chemistry Research. (n.d.). Synthesis, characterization and biological evaluation of tetrazole derivatives. Available at: [Link]

Sources

Application Note: Formulation Strategies for 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol (Compound DFTP), a molecule with structural motifs common in modern medicinal chemistry. Given its fluorinated phenol and tetrazole moieties, Compound DFTP is anticipated to have low aqueous solubility, posing a significant challenge for achieving consistent and accurate dosing in preclinical animal studies. This guide details a logical, phase-appropriate approach, beginning with essential pre-formulation characterization and culminating in detailed protocols for preparing various types of dosing vehicles. The methodologies are designed to be self-validating, emphasizing scientific rationale, quality control, and safety to ensure the generation of reliable and reproducible in vivo data.

Introduction: The Formulation Challenge

This application note provides the foundational strategy to navigate these challenges, ensuring that the selected formulation is appropriate for the intended route of administration and does not introduce confounding variables into the study.[4]

Pre-formulation Characterization: Understanding the Molecule

Before selecting a vehicle, a thorough understanding of the compound's fundamental physicochemical properties is paramount. These initial studies dictate the entire formulation strategy.

Key Molecular Features
  • Phenolic Group: Susceptible to oxidation. Its acidity allows for potential pH-dependent solubility, but this can also be a stability liability at high pH.[5]

  • Tetrazole Ring: Generally stable, but the specific compound's stability can be pH-dependent, often optimal between pH 4 and 8.[6] It confers acidic properties, which can be leveraged for salt formation or pH-adjusted solubility.[2]

  • Difluoro Substitution: The fluorine atoms increase lipophilicity and can alter the pKa of the adjacent phenolic proton, typically making it more acidic.

Experimental Workflow for Pre-formulation

A systematic workflow ensures all critical parameters are assessed before committing to a final formulation.

Preformulation_Workflow A Obtain Compound DFTP B Protocol 1: Initial Solubility Screen A->B Start C Protocol 2: pH-Solubility Profiling B->C Assess solubility in common vehicles D Protocol 3: Forced Degradation Study C->D Determine impact of pH on solubility E Data Analysis & Vehicle Strategy Selection D->E Evaluate stability under stress conditions

Caption: Pre-formulation experimental workflow.

Protocol 1: Initial Solubility Screening

Objective: To determine the approximate solubility of Compound DFTP in a range of common preclinical vehicles.

Methodology:

  • Weigh 1-2 mg of Compound DFTP into separate 1.5 mL microcentrifuge tubes.

  • Add 100 µL of the first test vehicle (see Table 1) to a tube. This creates an initial high concentration (10-20 mg/mL) to challenge solubility.

  • Vortex the tube vigorously for 2 minutes.

  • Visually inspect for dissolution. If fully dissolved, the compound is soluble at ≥10-20 mg/mL.

  • If not fully dissolved, add another 100 µL of the vehicle (total volume 200 µL) and repeat step 3. Continue this serial dilution process until the compound dissolves or a maximum practical volume (e.g., 1 mL) is reached.

  • Record the concentration at which the compound fully dissolves.

  • Repeat for all test vehicles.

Protocol 2: pH-Solubility Profiling

Objective: To assess the impact of pH on the aqueous solubility of Compound DFTP.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0).

  • Add an excess amount of Compound DFTP (e.g., 5 mg) to 1 mL of each buffer in a glass vial.

  • Agitate the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter compatible with the sample (e.g., PTFE).

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot solubility (mg/mL) versus pH. A significant increase in solubility at higher pH would indicate that the acidic protons are being deprotonated to form a more soluble salt.

Protocol 3: Forced Degradation Study

Objective: To identify potential stability liabilities of Compound DFTP under stress conditions.[6]

Methodology:

  • Prepare a stock solution of Compound DFTP (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Aliquot the stock solution into separate vials for each stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal: Incubate at 60°C.

    • Photolytic: Expose to UV light (e.g., 254 nm).

  • Incubate the samples for a defined period (e.g., 24-48 hours).

  • Analyze the samples at various time points by HPLC-UV, comparing them to an unstressed control sample.

  • Calculate the percentage of degradation and observe the formation of any new peaks, which represent degradation products. The phenolic moiety is particularly susceptible to oxidative and high-pH degradation.[5][6]

Vehicle Selection and Formulation Development

The data from the pre-formulation studies will guide the selection of an appropriate vehicle.

Formulation_Selection Start Is required dose soluble in aqueous buffer at physiological pH (7.4)? Soluble Use simple buffered aqueous solution. Start->Soluble Yes NotSoluble Is solubility significantly increased by pH adjustment (and stable)? Start->NotSoluble No UsepH Use pH-adjusted aqueous solution. NotSoluble->UsepH Yes No_pH_Adj Is compound soluble in GRAS co-solvents at low, non-toxic levels? NotSoluble->No_pH_Adj No UseCosolvent Protocol 4B: Co-Solvent Formulation No_pH_Adj->UseCosolvent Yes NoCosolvent Does cyclodextrin improve solubility? No_pH_Adj->NoCosolvent No UseCD Protocol 4C: Cyclodextrin Formulation NoCosolvent->UseCD Yes UseSuspension Protocol 4A: Aqueous Suspension NoCosolvent->UseSuspension No

Caption: Decision workflow for formulation selection.

Table 1: Common Vehicles for Preclinical Oral and Parenteral Studies

Vehicle TypeComposition ExampleProsConsRoute
Aqueous Solution 0.9% Saline, Phosphate Buffered Saline (PBS) pH 7.4Simple, physiologically compatible, low toxicity.Only for highly soluble compounds.Oral, IV, IP, SC
Aqueous Suspension 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in waterGood for poorly soluble, stable compounds; allows high dosing.Requires careful homogenization; potential for inaccurate dosing if not uniform.[1]Oral, IP, SC
Co-Solvent System 10% DMSO, 40% PEG-400, 50% SalineCan solubilize many difficult compounds. Simple to prepare.[1]Co-solvents can cause toxicity (hemolysis, irritation) at high concentrations.[4]Oral, IV, IP
Cyclodextrin 10-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterIncreases aqueous solubility and stability for suitable molecules.[7]Can have its own pharmacological or toxicological effects; viscosity can be an issue.[8]Oral, IV, IP, SC
Lipid Formulation Corn oil, Sesame oilEnhances oral bioavailability for highly lipophilic compounds.Not suitable for IV; can affect animal physiology.[7]Oral, SC

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulation types. All preparations should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol 4A: Preparation of an Aqueous Suspension (Target: 10 mg/mL)

Rationale: This is often the first choice for oral administration of poorly soluble but stable compounds. The suspending agent, CMC-Na, increases viscosity to prevent rapid settling of particles.[9]

Materials:

  • Compound DFTP

  • 0.5% (w/v) Sodium Carboxymethylcellulose (low viscosity) in purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Methodology:

  • Calculate the required mass of Compound DFTP for the final desired volume and concentration (e.g., 100 mg for 10 mL).

  • Weigh the compound accurately and place it into a clean mortar.

  • Wetting Step: Add a small volume of the 0.5% CMC-Na vehicle (e.g., 0.5 mL) to the powder. Triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent powder clumping.

  • Dilution Step: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the full volume is reached.

  • Transfer the suspension to a suitable container (e.g., glass vial) with a magnetic stir bar.

  • Stir the suspension continuously for at least 30 minutes to ensure homogeneity.

  • Quality Control: Visually inspect for uniformity. The suspension should be milky and free of large agglomerates. It should be re-suspended easily upon gentle agitation before each dose administration.

Protocol 4B: Preparation of a Co-Solvent Solution (Target: 5 mg/mL)

Rationale: This method is used when a true solution is required (e.g., for intravenous administration) and the compound is soluble in water-miscible organic solvents. The goal is to use the minimum amount of organic solvent necessary to maintain solubility upon dilution.[1]

Materials:

  • Compound DFTP

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG-400)

  • Sterile 0.9% Saline

Methodology (Example Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline):

  • Calculate and weigh the required mass of Compound DFTP (e.g., 50 mg for 10 mL total volume).

  • In a sterile glass vial, add the DMSO (1 mL for a 10 mL final volume).

  • Add the weighed compound to the DMSO. Vortex or sonicate until fully dissolved.

  • Add the PEG-400 (4 mL for a 10 mL final volume) and vortex until the solution is homogeneous.

  • Critical Step: Slowly add the 0.9% Saline (5 mL for a 10 mL final volume) to the organic solution while vortexing continuously . Adding the aqueous phase too quickly can cause the compound to precipitate.

  • Quality Control: The final formulation should be a clear, particle-free solution. Inspect against a light and dark background. If any cloudiness or precipitation occurs, the formulation is not viable at this concentration or composition.

Protocol 4C: Preparation of a Cyclodextrin-Enabled Solution (Target: 5 mg/mL)

Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug and increasing aqueous solubility.[10]

Materials:

  • Compound DFTP

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or PBS (pH 7.4)

Methodology:

  • Prepare the cyclodextrin vehicle. For a 30% (w/v) solution, dissolve 3 g of HP-β-CD in purified water and bring the final volume to 10 mL. Warming and stirring can aid dissolution. Allow to cool to room temperature.

  • Calculate and weigh the required mass of Compound DFTP (e.g., 50 mg for 10 mL).

  • Add the compound directly to the pre-made HP-β-CD solution.

  • Cap the vial and vortex or sonicate. This process can take time (30 minutes to several hours) as the inclusion complex forms.

  • Quality Control: The final formulation should be a clear, particle-free solution. The stability should be confirmed, as some compounds can precipitate out of cyclodextrin solutions over time.

Safety and Handling Precautions

Given the presence of a phenol moiety, strict safety protocols must be followed. Phenol is corrosive, readily absorbed through the skin, and can cause severe systemic toxicity.[11][12]

  • Engineering Controls: Always handle solid Compound DFTP and concentrated solutions within a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered nitrile or neoprene gloves. Change gloves immediately if contamination occurs.[13]

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used when there is a significant splash risk.[13]

    • Lab Coat: A buttoned lab coat must be worn at all times.

  • Spill & Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing. Do NOT use water initially. Decontaminate the affected area by swabbing repeatedly with low-molecular-weight polyethylene glycol (PEG-300 or PEG-400) or another appropriate solvent like glycerin.[11] Seek immediate medical attention.

    • Spills: Absorb small liquid spills with an inert absorbent material (e.g., vermiculite). Carefully sweep up solid spills. Place all waste into a sealed container for hazardous waste disposal.[14]

References

  • Maia, C. S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]

  • Kim, Y. H., et al. (2019). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Retrieved from [Link]

  • Lee, J. Y., et al. (2020). Vehicle selection for nonclinical oral safety studies. ResearchGate. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

  • Pagar, S. P. (2013). Excipient Selection In Parenteral Formulation Development. PharmaTutor. Retrieved from [Link]

  • Lanza, M., et al. (2021). Optimization Model of Phenolics Encapsulation Conditions for Biofortification in Fatty Acids of Animal Food Products. ResearchGate. Retrieved from [Link]

  • Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central. Retrieved from [Link]

  • USP-NF. (2019). <1059> Excipient Performance. Retrieved from [Link]

  • Ostrovskii, V. A., et al. (2022). Decomposition products of tetrazoles. ResearchGate. Retrieved from [Link]

  • Langer, A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

  • Pharmeli. (2024). Excipient used in parentral formulation. Retrieved from [Link]

  • Rockenbach, II, et al. (2021). Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. MDPI. Retrieved from [Link]

  • Popova, M., et al. (2023). Application of polyphenolic compounds in animal nutrition and their promising effects. Annals of Animal Science. Retrieved from [Link]

  • Ioannis, M. (2016). Phenolic compounds in animal feeds. Feed Strategy. Retrieved from [Link]

  • Pawar, S., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Retrieved from [Link]

  • Al-Adel, O. J., et al. (2012). H optimization for phenol conversion in 3 h. ResearchGate. Retrieved from [Link]

  • Gaba, M., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Retrieved from [Link]

  • Society of the Plastics Industry. (2012). Guide for the Safe Handling of Fluoropolymer Resins. Toxic Docs. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2015). Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. RSC Publishing. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Retrieved from [Link]

  • Princeton University. (n.d.). Phenol. Retrieved from [Link]

  • Sridhar, A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF TETRAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Aljamali, N. M. (2023). TETRAZOLE DERIVATIVES (PREPARATION, ORGANIC ANALYSIS, BIOTIC EVALUATION, NANO-STUDY). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • Roberts, R. M., & Caserio, M. C. (1977). Phenols. Basic Principles of Organic Chemistry. Retrieved from [Link]

  • Pagar, S. (2013). Formulation Development: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Klapötke, T. M., et al. (2012). The Chemistry of 5-(Tetrazol-1-yl)-2H-tetrazole: An Extensive Study of Structural and Energetic Properties. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Phenol. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Derivatization for Enhanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Structure-Activity Relationship (SAR) studies are the cornerstone of this process, providing critical insights into how molecular architecture influences biological activity. This guide focuses on the derivatization of a highly promising scaffold: 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol. This molecule is of significant interest due to the synergistic interplay of its constituent moieties.

The difluorophenyl group offers a powerful tool for modulating physicochemical properties. Fluorine's high electronegativity can enhance metabolic stability, improve membrane permeability, and increase binding affinity through unique electrostatic interactions.[1][2][3] The strategic placement of two fluorine atoms on the phenyl ring creates a distinct electronic environment, influencing the acidity of the phenolic hydroxyl group and the reactivity of the entire molecule.[4][5]

The tetrazole ring serves as a crucial pharmacophore and a bioisostere for the carboxylic acid group.[6][7][8] This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and a more favorable pharmacokinetic profile.[9] The tetrazole moiety's ability to engage in various noncovalent interactions further underscores its value in drug design.[2][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this compound. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols for key transformations, enabling the generation of diverse compound libraries for robust SAR studies.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available materials. A plausible and efficient route involves the synthesis of 4-amino-2,5-difluorophenol, followed by diazotization and subsequent formation of the tetrazole ring.

Workflow for the Synthesis of this compound

cluster_0 Part 1: Synthesis of 4-Amino-2,5-difluorophenol cluster_1 Part 2: Tetrazole Formation A 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene B Hydrogenation (H2, Pd/C) A->B Methanol C 4-Amino-2,5-difluorophenol B->C D 4-Amino-2,5-difluorophenol E Diazotization (NaNO2, HCl) D->E F Diazonium Salt Intermediate E->F G Cyclization with Azide Source (e.g., NaN3) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Amino-2,5-difluorophenol

This protocol is adapted from established procedures for the reduction of nitroaromatic compounds.[1]

Materials:

  • 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Diatomaceous earth (Celite®)

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Dissolve 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10% w/w of the starting material).

  • Securely connect the reaction vessel to a hydrogen source.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purge the reaction vessel with nitrogen gas.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-2,5-difluorophenol.

Protocol 2: Synthesis of this compound

This protocol is based on the general synthesis of 1-substituted tetrazoles from anilines via diazotization.[10][11]

Materials:

  • 4-Amino-2,5-difluorophenol

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Sodium acetate

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend 4-amino-2,5-difluorophenol (1.0 eq) in a solution of hydrochloric acid in water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve sodium azide (1.2 eq) and sodium acetate in water at 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir overnight.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Derivatization Strategies for SAR Studies

The phenolic hydroxyl group of this compound is the primary site for derivatization. The electron-withdrawing nature of the difluoro and tetrazolyl substituents increases the acidity of this phenol compared to unsubstituted phenol, which facilitates its deprotonation.[12][13]

O-Alkylation via Williamson Ether Synthesis

This classical method is a reliable way to introduce a variety of alkyl and substituted alkyl chains.[3][4][14][15][16]

Rationale: The increased acidity of the starting phenol allows for the use of milder bases like potassium carbonate or cesium carbonate to generate the phenoxide in situ, which then acts as a nucleophile.

Workflow for O-Alkylation

A This compound B Base (e.g., K2CO3, Cs2CO3) A->B Formation of Phenoxide C Alkyl Halide (R-X) B->C SN2 Reaction D O-Alkyl Ether Derivative C->D

Caption: Williamson ether synthesis workflow.

Protocol 3: General Procedure for O-Alkylation

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or ACN, add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Add the desired alkyl halide (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Representative O-Alkylation Derivatives

EntryAlkyl HalideProduct StructureExpected Physicochemical Change
1Methyl iodideMethoxy derivativeIncreased lipophilicity
2Ethyl bromideEthoxy derivativeIncreased lipophilicity and size
3Benzyl bromideBenzyloxy derivativeSignificant increase in lipophilicity and potential for π-stacking
42-Bromoethanol2-Hydroxyethoxy derivativeIncreased polarity and hydrogen bonding potential
Mitsunobu Reaction for Sterically Hindered Alcohols

For the introduction of secondary or more complex alkyl groups, the Mitsunobu reaction is a powerful alternative.[5][8][9][17][18]

Rationale: This reaction proceeds under mild, neutral conditions and is known for its stereospecific inversion of configuration at the alcohol's stereocenter.

Protocol 4: General Procedure for Mitsunobu Reaction

Materials:

  • This compound

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Palladium-Catalyzed Cross-Coupling Reactions

To explore aryl and heteroaryl ether derivatives, the phenolic hydroxyl group can be converted to a triflate, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7][19][20]

Rationale: Direct coupling of the phenol is challenging. Conversion to a triflate activates the position for oxidative addition to the palladium catalyst.

Workflow for Suzuki-Miyaura Coupling

cluster_0 Part 1: Triflation cluster_1 Part 2: Suzuki-Miyaura Coupling A This compound B Triflic Anhydride, Pyridine A->B C Aryl Triflate Intermediate B->C D Aryl Triflate Intermediate F Pd Catalyst, Base D->F E Boronic Acid (R-B(OH)2) E->F G Aryl Ether Derivative F->G

Caption: Two-step workflow for Suzuki-Miyaura coupling of the phenol.

Protocol 5: Synthesis of the Aryl Triflate

Materials:

  • This compound

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine (1.2 eq).

  • Slowly add triflic anhydride (1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude triflate is often used in the next step without further purification.

Protocol 6: Suzuki-Miyaura Coupling

Materials:

  • Aryl triflate from Protocol 5

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water or Toluene/water)

Procedure:

  • To a reaction vessel, add the aryl triflate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Products

EntryBoronic AcidProduct StructureRationale for SAR
1Phenylboronic acidPhenoxy derivativeIntroduce a simple aryl group
24-Methoxyphenylboronic acid4-Methoxyphenoxy derivativeExplore electron-donating substituents
33-Pyridylboronic acid3-Pyridyloxy derivativeIntroduce a heteroaromatic ring for potential hydrogen bonding and solubility improvement
44-Fluorophenylboronic acid4-Fluorophenoxy derivativeInvestigate the effect of additional fluorine atoms

Characterization of Derivatives

All synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final compounds.

Conclusion

The derivatization of this compound offers a rich platform for SAR studies. The protocols outlined in this guide provide a robust starting point for creating a diverse library of analogues. By systematically modifying the phenolic position with a range of alkyl, aryl, and heteroaryl groups, researchers can probe the steric and electronic requirements of the target receptor or enzyme, ultimately guiding the design of more potent and selective drug candidates. The unique combination of the difluorophenyl and tetrazole moieties makes this scaffold a compelling starting point for innovative drug discovery programs.

References

  • Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
  • Biot, C., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(23), 5677-5687.
  • Garg, N. K., & Snieckus, V. (2008). The Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
  • Kaur, N., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 997880.
  • Kim, J., & Movassaghi, M. (2009). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Journal of the American Chemical Society, 131(41), 14890–14891.
  • Kümmerle, A., et al. (2012). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Journal of Medicinal Chemistry, 55(21), 9583–9587.
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Pettus, T. R., & Wengryniuk, S. E. (2021). Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. Journal of the American Chemical Society, 143(33), 13101-13108.
  • Singh, R. P., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 52, 105578.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure (6th ed.). John Wiley & Sons.
  • Taylor & Francis Online. (2020). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Verma, A., et al. (2022). 1,2,4,5-Tetraoxane derivatives/hybrids as potent antimalarial endoperoxides: Chronological advancements, structure-activity relationship (SAR) studies and future perspectives. Medicinal Research Reviews, 42(5), 1849-1897.
  • Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
  • Wikipedia. (n.d.). Von Richter reaction. Retrieved from [Link]

  • Wiley Online Library. (2021). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. Retrieved from [Link]

  • CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]

  • Scribd. (n.d.). Substituent Effects on Phenol Acidity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
  • MDPI. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 1‐hydroxy‐5H‐tetrazole (1) and its salts thereof (2–7), as.... Retrieved from [Link]

  • ACS Publications. (2017). Diastereoselective One Pot Five-Component Reaction toward 4-(Tetrazole)-1,3-Oxazinanes. Retrieved from [Link]

  • ResearchGate. (2019). The scope of the O‐alkylation reaction. Reaction conditions: Phenol.... Retrieved from [Link]

  • ResearchGate. (2021). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • Research Square. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Retrieved from [Link]

  • PubMed. (2019). 1,2,4,5-Tetraoxane derivatives/hybrids as potent antimalarial endoperoxides: Chronological advancements, structure-activity relationship (SAR) studies and future perspectives. Retrieved from [Link]

  • PubMed. (2011). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][6][19]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). 4,5-Difluoro-2-((m-tolylimino)methyl)phenol: Investigations on a synthesized Schiff base with in silico medicinal approaches and DFT studies. Retrieved from [Link]

  • ScienceAlert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthetic Yield of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and improve the yield and purity of this important compound. My goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

The synthesis of this molecule, while conceptually straightforward, involves several critical steps where yields can be compromised. This guide breaks down the synthesis into its key stages, offering a structured approach to identifying and resolving common experimental challenges.

Overall Synthetic Pathway

The most common synthetic route involves a multi-step process beginning with a commercially available difluorinated precursor. The general strategy involves the formation of a key nitrile intermediate, followed by a cycloaddition to form the tetrazole ring, and potentially a final deprotection step.

Synthetic_Pathway cluster_0 Step 1: Nitrile Intermediate Synthesis cluster_1 Step 2: Tetrazole Formation cluster_2 Step 3: Purification A 2,5-Difluoro-4-bromophenol (or protected analogue) B 2,5-Difluoro-4-hydroxybenzonitrile A->B  Cyanation (e.g., Pd-cat., Zn(CN)₂) C 2,5-Difluoro-4-hydroxybenzonitrile D This compound C->D [3+2] Cycloaddition (NaN₃, NH₄Cl, DMF) E Crude Product F Pure Product E->F Acid-base extraction, Recrystallization, or Chromatography

Caption: A general three-step synthetic route to this compound.

Part 1: Synthesis of the Nitrile Intermediate (2,5-Difluoro-4-hydroxybenzonitrile)

The creation of the difluoro-hydroxybenzonitrile scaffold is the foundational step. Success here is paramount for the overall yield. The most common precursor is a halogenated difluorophenol, which undergoes cyanation.

Frequently Asked Questions & Troubleshooting

Q1: My cyanation reaction of 2,5-difluoro-4-bromophenol is sluggish or fails completely. What are the likely causes?

A1: This is a common bottleneck. Palladium-catalyzed cyanation is a powerful but sensitive reaction. Here’s a breakdown of potential issues:

  • Catalyst Inactivation: The palladium catalyst is susceptible to poisoning. Ensure all glassware is scrupulously clean and solvents are anhydrous and degassed. The phenolic hydroxyl group can sometimes interfere with the catalyst; protection may be required if other methods fail.

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-poor aryl bromides like this, more electron-rich and bulky ligands (e.g., XPhos, SPhos) are often required to promote the difficult reductive elimination step.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over KCN or NaCN due to its lower toxicity and reduced tendency to deactivate the palladium catalyst.[1] However, it is less reactive, so ensure you are using a high-quality source.

  • Reaction Conditions: These reactions often require elevated temperatures (80-120 °C). Ensure your reaction is reaching and maintaining the target temperature. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.

Q2: Should I protect the phenolic hydroxyl group before cyanation?

A2: It's a strategic choice based on your results.

  • Direct Cyanation (Unprotected): This is more atom-economical. However, the free phenol is acidic and can react with bases in the reaction mixture or coordinate to the catalyst, potentially lowering the yield.

  • Protected Phenol: Protecting the phenol as a methyl ether or a methoxymethyl (MOM) ether can lead to a cleaner reaction with higher yields by preventing these side reactions.[2][3] The trade-off is the addition of two extra steps (protection and deprotection) to your synthesis. If direct cyanation is consistently giving low yields (<50%), a protection strategy is advisable.

Q3: I'm seeing significant amounts of de-brominated starting material (2,5-difluorophenol). Why?

A3: This suggests a competing hydrodehalogenation side reaction. This can occur if there are proton sources (like water) in your reaction mixture that can intercept a reaction intermediate. Rigorously drying your solvent and reagents is the first line of defense. Using a milder base can sometimes also mitigate this issue.

Part 2: Tetrazole Ring Formation via [3+2] Cycloaddition

This is the hallmark reaction for tetrazole synthesis: the cycloaddition of an azide anion onto a nitrile.[4] While robust, this reaction requires careful optimization and strict safety protocols.

Frequently Asked Questions & Troubleshooting

Q1: My nitrile to tetrazole conversion is low, and I recover most of my starting material. What should I check first?

A1: Low conversion is a frequent issue.[5] Use the following workflow to diagnose the problem:

Troubleshooting_Tetrazole Start Low / No Conversion CheckActivation Is the nitrile activated? Start->CheckActivation CheckReagents Are reagents active & stoichiometric? CheckActivation->CheckReagents Yes SolutionActivation Add or change acid catalyst: - NH₄Cl (Brønsted) - ZnCl₂ / AlCl₃ (Lewis) CheckActivation->SolutionActivation No CheckConditions Are T° and time sufficient? CheckReagents->CheckConditions Yes SolutionReagents Use fresh NaN₃. Increase equivalents of NaN₃ and acid catalyst (1.5-3 eq.). CheckReagents->SolutionReagents No SolutionConditions Increase temperature (100-140 °C). Increase reaction time (monitor by TLC). Consider microwave heating. CheckConditions->SolutionConditions No

Caption: Troubleshooting workflow for low conversion in tetrazole synthesis.

The key is nitrile activation. The electron-withdrawing fluorine atoms on your substrate already help, but an acid catalyst is almost always necessary.[6] Ammonium chloride (NH₄Cl) is a common and effective choice, acting as a proton source.[7][8] In some cases, a stronger Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can provide superior results by coordinating to the nitrile nitrogen, making it more electrophilic.[6]

Q2: What are the primary safety concerns when working with sodium azide (NaN₃)?

A2: Sodium azide is acutely toxic.[9] However, the most significant operational hazard is the formation of hydrazoic acid (HN₃) , which is highly toxic and explosive.[9]

  • NEVER mix sodium azide with strong acids in a concentrated form.

  • The workup procedure often involves acidification to precipitate the product. This must be done slowly, in a well-ventilated fume hood, and with cooling to control the exotherm and minimize the concentration of HN₃ in the headspace.

  • Avoid contact with heavy metals (e.g., lead, copper, brass fittings) as this can form explosive heavy metal azides.[9] Use glass, stainless steel, or Teflon equipment.

Q3: My reaction works, but the yield is inconsistent. What can I do to improve reproducibility?

A3: Inconsistent yields often point to issues with reagent quality or reaction setup.

  • Sodium Azide Quality: Sodium azide can degrade over time. Use a freshly opened bottle or a source you trust.

  • Solvent: Dimethylformamide (DMF) is the most common solvent. Ensure you are using anhydrous DMF, as water can interfere with the reaction.

  • Temperature Control: This reaction is highly temperature-dependent. Use a sand or oil bath with a thermocouple to ensure accurate and stable temperature control.

Table 1: Typical Reaction Conditions for Tetrazole Formation
ParameterConditionRationale & Comments
Nitrile 1.0 eqLimiting reagent.
Sodium Azide (NaN₃) 1.5 - 3.0 eqUsing an excess drives the reaction to completion.
Acid Catalyst 1.5 - 3.0 eq(e.g., NH₄Cl, Et₃N·HCl) Activates the nitrile. Stoichiometric amounts are typically required.[10]
Solvent Anhydrous DMFHigh boiling point, effectively solubilizes reagents.
Temperature 100 - 140 °CRequired to overcome the activation energy of the cycloaddition.
Time 12 - 48 hoursReaction progress should be monitored by TLC or LC-MS.

Part 3: Purification of the Final Product

The final product is a phenol and contains an acidic tetrazole ring (pKa is similar to a carboxylic acid).[7][8] This dual acidic nature can be exploited for purification.

Frequently Asked Questions & Troubleshooting

Q1: My crude product is an oil/gum and is difficult to handle. How can I effectively purify it?

A1: This is common for phenols.

  • Acid-Base Extraction: The most powerful purification technique here. After quenching the reaction, dilute with ethyl acetate and water.

    • Wash with a mild acid (e.g., dilute HCl) to remove basic impurities.

    • Extract the organic layer with an aqueous base (e.g., 1M NaOH or K₂CO₃). Your phenolic product will move into the aqueous layer as a salt.

    • Discard the organic layer containing non-acidic impurities.

    • Carefully re-acidify the aqueous layer with cold 2-4M HCl until the product precipitates out (check pH with paper).

    • Extract the precipitated product back into a fresh organic solvent (like ethyl acetate), wash with brine, dry, and concentrate.

  • Recrystallization: If the product from the extraction is a solid but still impure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can significantly improve purity.

Q2: Column chromatography is giving me poor separation and streaking. What can I do?

A2: The acidity of your compound is likely the cause. The polar hydroxyl and tetrazole groups can interact strongly with silica gel.

  • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (0.1-1%) to your eluent (e.g., ethyl acetate/hexanes). This will protonate your compound, reducing its interaction with the silica and leading to sharper peaks and better separation.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like reverse-phase C18 silica.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative. All laboratory work should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: [3+2] Cycloaddition for Tetrazole Formation

This protocol assumes you are starting with 2,5-Difluoro-4-hydroxybenzonitrile.

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-Difluoro-4-hydroxybenzonitrile (1.0 eq).

  • Add anhydrous DMF (approx. 5-10 mL per gram of nitrile).

  • Add sodium azide (NaN₃, 2.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).

  • Heat the reaction mixture to 120 °C in an oil bath and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The starting material is less polar than the product. The reaction is typically complete in 18-24 hours.

  • Cool the reaction to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and water (3x the reaction volume).

  • Acidify the aqueous slurry to pH 2-3 by the slow, dropwise addition of 4M HCl with stirring. A precipitate should form.

  • Stir the slurry for 30 minutes in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid under vacuum to yield the crude product. Further purification can be achieved as described in the FAQ section.

References

  • ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic-chemistry.org. Available at: [Link]

  • Righi, G., et al. (2008). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules. Available at: [Link]

  • Kar, A., et al. (2002). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry. Available at: [Link]

  • Patel, A. M., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry.
  • Long, D., et al. (2007). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Journal of Hazardous Materials. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Phenol protection. Available at: [Link]

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic-chemistry.org. Available at: [Link]

  • Mandal, T., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by the Oxophilicity of Silicon. ChemRxiv. Available at: [Link]

  • Koguro, K., et al. (1998). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech SMARTech. Available at: [Link]

  • Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.
  • ResearchGate. (n.d.). A fluorosulfation-cyanation strategy for the synthesis of aryl nitriles from lignocellulose. Available at: [Link]

  • Notario, R., et al. (2023). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Available at: [Link]

  • Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Available at: [Link]

  • ResearchGate. (n.d.). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. Available at: [Link]

  • Wikipedia. (n.d.). Cyanation. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the expertise to overcome common experimental hurdles and ensure the integrity and reproducibility of your results.

Introduction

This compound is a compound of interest in many research and development pipelines. Like many heterocyclic compounds, it can present solubility challenges that may impede downstream applications. This guide provides a systematic approach to addressing these issues, grounded in established scientific principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound and DMSO.

Q1: I am having difficulty dissolving this compound in DMSO at room temperature. What are the initial steps I should take?

A1: Initial difficulties in dissolving a compound in DMSO at room temperature are common. Before exploring more complex solutions, it is crucial to address the fundamentals.

  • Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power for many organic compounds.[1]

  • Mechanical Agitation: Vigorously vortex the solution for several minutes. This increases the interaction between the solvent and the solute particles.[2]

  • Sonication: If vortexing is insufficient, sonicate the sample in a water bath for 5-10 minutes. The ultrasonic waves help to break down compound aggregates and facilitate dissolution.[1][2]

  • Gentle Warming: Gently warm the solution in a water bath, for instance, at 37°C.[1][2] Increased temperature often enhances solubility. However, it is critical to ascertain the thermal stability of this compound to avoid degradation.

Q2: My compound dissolves in 100% DMSO, but it precipitates when I dilute the stock solution into my aqueous buffer or cell culture medium. Why does this happen and how can I prevent it?

A2: This phenomenon, often referred to as "crashing out" or precipitation, is a common challenge when transitioning a compound from a strong organic solvent like DMSO to an aqueous environment.[1] The significant drop in the solvating power of the mixed solvent system causes the compound to come out of solution.

Here are several strategies to mitigate this issue:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial or stepwise dilution. First, create an intermediate dilution in a small volume of the aqueous medium with vigorous mixing, then add this to the final volume.[3]

  • Pre-warming the Aqueous Medium: Warming your buffer or cell culture medium to 37°C can help maintain the compound's solubility during the dilution process.[3]

  • Final DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (typically below 0.5%), a slightly higher, yet tolerable, concentration might be necessary to maintain solubility.[2][4] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Use of Co-solvents: Incorporating a co-solvent that is miscible with both DMSO and water can help to bridge the polarity gap and improve solubility.

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a systematic approach to troubleshooting solubility problems with this compound in DMSO.

Caption: Troubleshooting workflow for DMSO solubility.

In-Depth Technical Guide to Solubility Enhancement

For persistent solubility issues, more advanced techniques may be required. This section provides detailed protocols and the scientific rationale behind them.

The Use of Co-solvents

Co-solvents can be employed to create a solvent system with an intermediate polarity that is more favorable for dissolving your compound and maintaining its solubility upon aqueous dilution.

Rationale: Many organic compounds that are poorly soluble in water are soluble in organic solvents. By creating a mixture, you can fine-tune the dielectric constant of the solvent to better match the solute.

Common Co-solvents:

Co-solventProperties & Considerations
Ethanol/Methanol Miscible with water and DMSO. Can be a good first choice.
Polyethylene Glycol (PEG) Low molecular weight PEGs (e.g., PEG 400) are often used.
Glycerol A viscous, water-miscible polyol that can enhance solubility.[5]
N-methyl-2-pyrrolidone (NMP) A powerful solvent, but its use in biological systems should be carefully evaluated.
Tween 80 / Polysorbate 80 A nonionic surfactant that can help to form micelles and solubilize hydrophobic compounds.[6]
Protocol: Screening for an Effective Co-solvent
  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • In separate microcentrifuge tubes, prepare various mixtures of DMSO and the chosen co-solvent (e.g., 90:10, 80:20, 50:50 DMSO:co-solvent).

  • Add a small aliquot of the compound to each solvent mixture to assess its solubility.

  • Once a suitable co-solvent mixture is identified, prepare a new stock solution in this mixture.

  • Perform a test dilution of this new stock solution into your aqueous buffer to check for precipitation.

pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

Rationale: this compound contains a phenolic hydroxyl group, which is acidic, and a tetrazole ring, which can also exhibit acidic properties. By adjusting the pH of the aqueous medium, you can shift the equilibrium towards the ionized (deprotonated) form of the molecule, which is generally more water-soluble.[7][8]

Protocol: pH-Dependent Solubility Assessment
  • Determine the pKa of the phenolic proton of this compound (literature search or computational prediction).

  • Prepare a series of aqueous buffers with pH values spanning the pKa of the compound (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Prepare a concentrated stock solution of the compound in 100% DMSO.

  • Dilute the DMSO stock into each of the different pH buffers to your desired final concentration.

  • Visually inspect for precipitation and, if possible, quantify the amount of dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Workflow for pH Adjustment Strategy

Caption: pH adjustment workflow for ionizable compounds.

Advanced Formulation Strategies

For particularly challenging compounds, especially in the context of in vivo studies, more advanced formulation approaches may be necessary. These techniques aim to increase the surface area of the drug or present it in a more readily absorbable form.

  • Solid Dispersions: The compound is dispersed in a solid matrix, often a polymer.[9][10][11] This can create an amorphous form of the drug, which typically has a higher dissolution rate than the crystalline form.

  • Nanoparticle Formation: Reducing the particle size of the compound to the nanometer range significantly increases its surface area-to-volume ratio, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[9][10][12]

  • Lipid-Based Formulations: For lipophilic compounds, formulating them in lipids, oils, or surfactants can improve their solubility and bioavailability.[9][12][13] This includes self-emulsifying drug delivery systems (SEDDS).[10]

These advanced strategies typically require specialized equipment and expertise and are often employed during later stages of drug development.

Conclusion

Overcoming the solubility issues of this compound in DMSO and subsequent aqueous dilutions is achievable through a systematic and informed approach. By starting with fundamental techniques and progressing to more advanced strategies as needed, researchers can ensure the reliable preparation of their test solutions. Always remember to perform appropriate vehicle controls in your experiments to account for any effects of the solvent system.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PMC - NIH. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • MCE. (n.d.). Compound Handling Instructions.
  • PMC - NIH. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • PMC. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.
  • BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO.
  • Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.

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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Compound in Focus: 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is a research chemical with limited publicly available data on its biological activity. This guide provides a comprehensive framework for characterizing any novel small molecule inhibitor, using this compound as a case study to illustrate the principles and methodologies required to identify and minimize off-target effects.

Introduction: The Challenge of Selectivity

Our approach is built on a foundation of rigorous target validation and systematic off-target profiling. By employing a multi-pronged strategy, we can build a comprehensive "selectivity roadmap" for your compound, leading to more robust and reproducible research.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when starting your investigation of a new chemical entity.

Q1: What are off-target effects and why are they a primary concern for my research with this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than the intended therapeutic target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be erroneously attributed to the on-target inhibition.[1] Furthermore, such effects can cause cellular toxicity, limiting the therapeutic potential of a compound.

Q2: I've observed a desired cellular phenotype with this compound. How can I be sure it's due to the intended target?

A2: This is a critical question in drug discovery. The most robust approach is to use orthogonal methods to validate the on-target effect. This includes:

  • Genetic Target Validation: Employing techniques like CRISPR-Cas9 to knock out or knock down the putative target gene.[2][3] If the phenotype disappears in the absence of the target protein, it strengthens the hypothesis that your compound acts through this target.

  • Use of a Negative Control: Synthesizing or obtaining a structurally similar analog of this compound that is inactive against the intended target.[4] If this inactive analog does not produce the same phenotype, it suggests the observed effect is not due to a shared off-target or non-specific chemical property.

  • Orthogonal Chemical Probes: Using a structurally different inhibitor that is known to act on the same target. If both compounds produce the same phenotype, it increases confidence in the on-target mechanism.[4]

Q3: What initial steps should I take to profile the selectivity of this compound?

A3: A tiered approach is recommended. Start with broad, cost-effective assays and progress to more focused, in-depth analyses.

  • Biochemical Screens: If the target is an enzyme (e.g., a kinase), screen your compound against a panel of related enzymes.[5][6] This will provide an initial indication of its selectivity within a protein family.

  • Cellular Target Engagement Assays: Confirm that your compound binds to the intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is an excellent tool for this.[7][8][9][10]

  • Broad Off-Target Profiling: Utilize services that screen your compound against a large panel of known off-targets, such as receptors, ion channels, and other enzymes.

Troubleshooting Unforeseen Results

When experimental outcomes are not as expected, a systematic troubleshooting process is essential.

Observed Issue Potential Cause Recommended Action
Inconsistent results between assays. Differences in assay format (biochemical vs. cellular), compound stability, or cell permeability.Verify compound integrity and solubility in each assay buffer. Use a cell-based target engagement assay like CETSA to confirm the compound reaches its target in cells.
High cellular toxicity at effective concentrations. Potent off-target effects or non-specific cytotoxicity.Perform a broad off-target screen to identify potential toxicity-mediating proteins. Use a structurally related inactive analog as a negative control to assess non-specific effects.
Phenotype is present even after target knockout/knockdown. The phenotype is driven by an off-target effect.This is a strong indicator of off-target activity. Utilize unbiased proteomic approaches to identify the true target(s) responsible for the phenotype.
No correlation between binding affinity and cellular potency. Poor cell permeability, active efflux from cells, or rapid metabolism of the compound.Conduct permeability assays (e.g., PAMPA) and assess compound stability in cell culture media and cell lysates.

In-Depth Experimental Guides

To rigorously characterize this compound, a combination of biophysical, biochemical, and cellular assays is recommended.

Workflow for Target Validation and Off-Target Identification

The following diagram illustrates a comprehensive workflow for characterizing a novel inhibitor.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Off-Target Profiling A Biochemical Assay: Determine IC50 for Primary Target B Biophysical Assay (SPR/ITC): Confirm Direct Binding & Determine Kd A->B Hit Confirmation C Cellular Target Engagement (CETSA): Confirm Target Binding in Cells B->C D On-Target Phenotypic Assay: Link Target Engagement to Cellular Effect C->D E Use of Inactive Analog: Rule out Non-Specific Effects D->E H CRISPR-Cas9 Target Validation: Confirm On-Target Phenotype D->H F Broad Kinase/Enzyme Panel Screen: Assess Selectivity within Protein Family E->F G Unbiased Proteomics (TPP/CETSA-MS): Identify Unknown Off-Targets F->G

Caption: A logical workflow for characterizing a novel small molecule inhibitor.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

This protocol determines if this compound engages its target protein in intact cells.[7][8][9][10]

Principle: Ligand binding stabilizes a protein, increasing its melting temperature.

Materials:

  • Cell line expressing the target protein.

  • This compound.

  • DMSO (vehicle control).

  • PBS, lysis buffer with protease inhibitors.

  • Antibody against the target protein for Western blotting.

Procedure:

  • Compound Treatment: Treat cultured cells with varying concentrations of this compound or DMSO for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or other detection methods.

Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating target stabilization.

TreatmentApparent Melting Temperature (Tm)
Vehicle (DMSO)52°C
1 µM Compound56°C
10 µM Compound60°C
(This is hypothetical data for illustrative purposes)
Protocol 2: Kinome Selectivity Profiling

This protocol assesses the selectivity of this compound against a panel of protein kinases.[11][12][13]

Principle: Quantify the inhibitory activity of the compound against a large number of kinases to create a selectivity profile.

Procedure: This is typically performed as a service by specialized companies. You provide the compound, and they screen it at one or more concentrations against their kinase panel.

Data Presentation: Results are often presented as a percentage of inhibition at a given concentration or as IC50 values for a subset of sensitive kinases. The data can be visualized in a "kinome tree" diagram to illustrate selectivity.

Protocol 3: CRISPR-Cas9 Mediated Target Validation

This protocol uses gene editing to confirm that the observed phenotype is dependent on the presence of the target protein.[2][3][14]

Principle: If the compound's effect is on-target, knocking out the target gene should render the cells insensitive to the compound.

Procedure:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the target gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the target cell line with the CRISPR-Cas9 plasmid and select for cells with successful gene editing.

  • Validation of Knockout: Confirm the absence of the target protein by Western blotting or other methods.

  • Phenotypic Assay: Treat both the wild-type and knockout cell lines with this compound and measure the phenotype of interest.

Expected Outcome: If the compound is on-target, the knockout cells should not exhibit the phenotype observed in the wild-type cells upon treatment.

G cluster_0 Wild-Type Cells cluster_1 Target Knockout Cells WT_untreated Untreated (Basal Phenotype) WT_treated Treated with Compound (Observed Phenotype) WT_untreated->WT_treated On-Target Effect KO_untreated Untreated (Basal Phenotype) KO_treated Treated with Compound (No Phenotype) KO_untreated->KO_treated Target Absent

Caption: Expected outcomes of a CRISPR-Cas9 target validation experiment.

Advanced Strategies for Off-Target Deconvolution

If the initial experiments suggest significant off-target effects, more advanced, unbiased methods are required.

  • Thermal Proteome Profiling (TPP) / CETSA-MS: This powerful technique combines the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[15][16] This can reveal unexpected off-targets by identifying other proteins that are stabilized by the compound.

  • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[17]

  • Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of your compound and known protein binding pockets.[18][19][20]

By systematically applying these principles and techniques, you can build a robust data package for this compound, confidently defining its on-target effects and understanding its off-target liabilities. This diligence is the hallmark of high-quality, reproducible science.

References

  • Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Frontiers in Chemistry.
  • Wikipedia. (2023). Thermal shift assay.
  • Javed, S., et al. (2018).
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
  • Majumdar, S., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Pharmaceuticals.
  • Antolin, A. A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Jove. (2021). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.
  • Sousa, S. F., et al. (2022). TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa. Journal of Computer-Aided Molecular Design.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research.
  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Rapid Novor. (2022). Characterizing Biomolecular Interactions with Surface Plasmon Resonance.
  • Martin, E. J., et al. (2005). Do Structurally Similar Molecules Have Similar Biological Activity?. Journal of Medicinal Chemistry.
  • Wu, G., et al. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology.
  • Roy, A., et al. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Pharmaceutical Analysis.
  • CETSA. (n.d.). CETSA.
  • Royal Society of Chemistry. (2020).
  • PamGene. (n.d.). Kinase Activity Profiling Services.
  • Robles-Sánchez, M., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • Majumdar, S., et al. (2021). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. Pharmaceuticals.
  • Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • ResearchGate. (n.d.).
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
  • Tripp, K. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one.
  • Journal of Biomedicine and Biochemistry. (2024).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Senger, M. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
  • MDPI. (2024).
  • Seashore-Ludlow, B., et al. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology.
  • Biocompare. (2022).
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Drexel University. (n.d.). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR).
  • WuXi AppTec. (2021). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry.
  • ScienceDaily. (2024). This CRISPR breakthrough turns genes on without cutting DNA.
  • Cambridge Healthtech Institute. (n.d.). Emerging Drug Targets Identification & Validation.
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  • Wikipedia. (2023). Proteomics.

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Technical Support Center: Optimization of Reaction Conditions for Fluorinated Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated tetrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of these crucial heterocyclic compounds. Fluorinated tetrazoles are of significant interest in medicinal chemistry as they can serve as bioisosteres for carboxylic acids, with the fluorine substitution enhancing metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of fluorinated tetrazoles, primarily via the [3+2] cycloaddition of nitriles and azides.[1][3][4] Our goal is to equip you with the expertise and practical insights needed to achieve optimal yields and purity in your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of fluorinated tetrazoles. The solutions provided are based on established chemical principles and field-proven strategies.

Issue Potential Cause(s) Recommended Solutions & Explanations
1. Low or No Product Yield a. Inactive Nitrile Substrate: Electron-withdrawing fluorine groups can deactivate the nitrile, making it less susceptible to nucleophilic attack by the azide. Steric hindrance around the nitrile can also be a factor.[5]- Increase Reaction Temperature: Higher temperatures provide the necessary activation energy for the reaction to proceed. Monitor for potential decomposition of starting materials or products. - Utilize Microwave Irradiation: This technique can significantly accelerate the reaction by efficiently heating the polar solvent and reactants.[5][6] - Employ a More Potent Catalyst: Switch to a stronger Lewis acid like ZnBr₂ or AlCl₃ to better activate the nitrile group.[5][7]
b. Inefficient Catalyst or Catalyst Deactivation: The chosen catalyst may not be optimal for your specific fluorinated substrate. Impurities in reagents or solvents can also poison the catalyst.- Catalyst Screening: Test a variety of catalysts, including different Lewis acids (e.g., ZnCl₂, ZnBr₂), Brønsted acids (e.g., ammonium chloride), or heterogeneous catalysts like silica sulfuric acid.[5][6][8][9] - Ensure Anhydrous Conditions: Water can deactivate many Lewis acid catalysts. Use dry solvents and reagents.
c. Inappropriate Solvent: The solvent may not adequately dissolve the reactants or may not be suitable for the reaction temperature.[5]- Use High-Boiling Polar Aprotic Solvents: DMF and DMSO are often effective for tetrazole synthesis as they can dissolve sodium azide and allow for higher reaction temperatures.[5][10] - Consider a "Green" Approach: For certain substrates, water can be an excellent solvent when used with a catalyst like zinc salts. This can also mitigate explosion hazards.[8]
2. Formation of Side Products a. Competing Reactions: The presence of other functional groups on your starting material can lead to undesired side reactions.- Protect Sensitive Functional Groups: If your substrate contains reactive groups (e.g., unprotected amines or hydroxyls), consider protecting them before the cycloaddition reaction. - Optimize Reaction Conditions: Lowering the temperature or changing the catalyst may improve the selectivity of the reaction.
b. Dimerization or Polymerization: This can occur with certain substrates under harsh reaction conditions.- Adjust Reactant Concentrations: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions. - Gradual Addition of Reagents: Adding one of the reactants slowly over time can help to control the reaction and minimize side product formation.
3. Difficulty in Product Isolation/Purification a. Emulsion Formation During Workup: This is common when using DMF or DMSO as a solvent.- Use Brine Washes: Washing the organic layer with a saturated aqueous solution of NaCl can help to break emulsions. - Back-Extraction: If the product is in the aqueous layer, extract multiple times with a suitable organic solvent.
b. Co-elution with Starting Material or Impurities: The product and starting material may have similar polarities.- Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases for column chromatography. - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
4. Safety Concerns a. Generation of Hydrazoic Acid (HN₃): The protonation of sodium azide, especially in the presence of acids, can form the highly toxic and explosive hydrazoic acid.[11][12][13]- Avoid Acidic Conditions: Strictly avoid the use of strong acids with sodium azide.[11] If an acidic catalyst is used, ensure the reaction is well-contained and vented. - Use a Buffer: Employing a buffer system, such as triethylamine hydrochloride, can help maintain a basic pH and prevent the formation of HN₃.[13]
b. Accumulation of Heavy Metal Azides: Contact of azides with heavy metals (e.g., copper, lead) can form highly shock-sensitive and explosive metal azides.[12]- Avoid Heavy Metals: Do not use metal spatulas for handling azides. Ensure that reaction vessels and waste containers are free from heavy metal contamination.[11][14] - Dedicated Waste Containers: Use designated and clearly labeled containers for azide waste.[12][14]
c. Use of Chlorinated Solvents: Solvents like dichloromethane or chloroform can react with azides to form explosive compounds.[11][15]- Use Alternative Solvents: Opt for non-halogenated solvents like DMF, DMSO, or toluene.[10][15]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-substituted-1H-tetrazoles from nitriles and azides?

A1: The most common method is a [3+2] cycloaddition reaction.[1][3][4] In this reaction, the azide anion acts as a 1,3-dipole and reacts with the nitrile group (the dipolarophile) to form the five-membered tetrazole ring. The reaction is often catalyzed by a Lewis or Brønsted acid, which activates the nitrile group towards nucleophilic attack by the azide.[6][7]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product RCN R-C≡N (Nitrile) ActivatedNitrile R-C≡N---Catalyst RCN->ActivatedNitrile NaN3 N₃⁻ (Azide) Tetrazole Fluorinated Tetrazole NaN3->Tetrazole Catalyst Lewis Acid (e.g., Zn²⁺) Catalyst->ActivatedNitrile ActivatedNitrile->Tetrazole Cycloaddition

Caption: General workflow for catalyzed tetrazole synthesis.

Q2: How do I choose the right catalyst for my fluorinated nitrile?

A2: The choice of catalyst is crucial and often substrate-dependent. For electron-poor nitriles (which many fluorinated nitriles are), a milder catalyst may be sufficient. However, if the nitrile is sterically hindered or electronically deactivated, a stronger Lewis acid like ZnBr₂ or a specialized catalyst system may be necessary.[6][7] It is often best to perform small-scale screening experiments with a few different catalysts to identify the optimal one for your specific substrate. Cobalt complexes have also been shown to be effective catalysts for this transformation.[4][10]

Q3: What are the key safety precautions I must take when working with azides?

A3: Working with azides requires strict adherence to safety protocols due to their potential toxicity and explosive nature.[14]

  • Avoid Acids: Never mix sodium azide with strong acids to prevent the formation of highly toxic and explosive hydrazoic acid.[11][15]

  • No Heavy Metals: Avoid contact with heavy metals like lead, copper, and mercury, as this can form shock-sensitive metal azides.[12] Use non-metal spatulas.[14]

  • Appropriate Solvents: Do not use chlorinated solvents like dichloromethane.[11]

  • Proper Quenching and Disposal: Quench any residual azide before disposal. Consult your institution's safety guidelines for proper azide waste disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Consider using a blast shield for reactions with a higher risk profile.[14]

Q4: Can I use water as a solvent for my reaction?

A4: Yes, and it can be a safer and more environmentally friendly option.[8] The use of zinc salts as catalysts in water has been shown to be effective for a broad range of nitriles.[8] This method can minimize the risk of generating hydrazoic acid because the reaction medium is slightly alkaline.[8] However, the solubility of your specific fluorinated nitrile in water will need to be considered.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in the synthesis of fluorinated tetrazoles.

Protocol 1: General Procedure for Zinc-Catalyzed Synthesis of a 5-Substituted-1H-Tetrazole in Water

This protocol is adapted from the work of Sharpless and coworkers and offers a greener and safer alternative to traditional methods.[8]

Materials:

  • Fluorinated nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Zinc bromide (ZnBr₂) (1.0 eq)

  • Deionized water

  • Hydrochloric acid (HCl), 3M

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluorinated nitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.0 eq).

  • Add deionized water to achieve a concentration of approximately 1 M for the nitrile.

  • Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH ~1 with 3M HCl in a well-ventilated fume hood. This step protonates the tetrazole, making it more soluble in organic solvents.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Caption: Workflow for zinc-catalyzed tetrazole synthesis in water.

Protocol 2: Microwave-Assisted Synthesis in DMF

This protocol is suitable for less reactive fluorinated nitriles where thermal heating is inefficient.[6]

Materials:

  • Fluorinated nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reactor vials

Procedure:

  • In a designated microwave reactor vial, combine the fluorinated nitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the reaction temperature (e.g., 120-150 °C), pressure limit, and reaction time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water and ethyl acetate.

  • Perform a standard aqueous workup as described in Protocol 1 (Steps 7-9).

  • Purify the crude product as necessary.

References

  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development. [Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]

  • Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences. [Link]

  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [Link]

  • A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. ResearchGate. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]

  • Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society. [Link]

  • Safe Handling of Azides. University of Pittsburgh Safety Manual. [Link]

  • Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions. PubMed Central. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]

  • Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition between the HN3 formed in situ and the isocyanide. ResearchGate. [Link]

  • Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. ResearchGate. [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. PubMed Central. [Link]

  • Optimization of Direct Aromatic F-Labeling of Tetrazines. ResearchGate. [Link]

  • Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. National Institutes of Health. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. [Link]

  • Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Research Square. [Link]

  • Fluorinated Triazoles and Tetrazoles. Springer. [Link]

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Synthesizing Tetrazoles with Fluorosulfonyl Azide. YouTube. [Link]

  • The Chemistry of the Tetrazoles. Chemical Reviews. [Link]

  • Problem with tetrazole formation. Reddit. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PubMed Central. [Link]

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Technical Support Center: Troubleshooting Low Cell Permeability of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of this compound. We will explore the potential causes of low permeability and provide a logical, step-by-step framework for diagnosis and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial screens show low cellular permeability for this compound. What are the likely underlying causes?

A1: Initial Assessment of Physicochemical Properties

The observed low permeability is likely rooted in the compound's specific chemical structure. A molecule's ability to cross a cell membrane is a delicate balance of several physicochemical factors. Let's deconstruct the molecule to hypothesize the primary challenges.

  • The Phenolic Group (-OH): Phenols can be ionizable. At physiological pH (around 7.4), the hydroxyl group can be partially deprotonated to form a phenoxide anion. Charged species generally exhibit poor passive diffusion across the lipophilic cell membrane.[1][2] Phenolic compounds can also interact with the phospholipid headgroups at the membrane interface, which may or may not facilitate entry.[3]

  • Difluoro Substitution (-F): The two fluorine atoms have significant electronic effects. Fluorine is highly electronegative and can lower the pKa of the phenolic proton, increasing its acidity and the proportion of the ionized (less permeable) form at physiological pH.[4][5] While fluorination often increases lipophilicity—a factor that typically aids membrane crossing—it can also slow the translocation rate across the membrane itself.[4][6]

  • The Tetrazole Ring (-CN4H): This moiety is a critical factor. The tetrazole ring is frequently used in medicinal chemistry as a bioisostere of a carboxylic acid group because it has a similar pKa and planar structure.[7][8] A significant body of research indicates that some tetrazole-containing compounds are substrates for active efflux transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs).[9][10] These transporters act as cellular "pumps," actively removing the compound from the cell, which manifests as low net permeability.

A summary of the predicted properties based on Lipinski's "Rule of 5"—a guideline for oral bioavailability—can help frame the problem.[11]

Physicochemical PropertyPredicted Value/Status for C₇H₄F₂N₄OImplication for Permeability
Molecular Weight ~198.13 g/mol Favorable. Well below the 500 Da guideline.[11]
LogP (Lipophilicity) Predicted to be moderatePotentially Favorable. Fluorination increases lipophilicity.[5] However, the ionizable phenol and polar tetrazole group counteract this. The balance is key; too high or too low can hinder permeability.
Hydrogen Bond Donors 1 (from the phenol -OH)Favorable. Below the guideline of 5.[11]
Hydrogen Bond Acceptors 5 (1 from phenol -O, 4 from tetrazole -N)Favorable. Below the guideline of 10.[11]
Ionization (pKa) Likely acidic (pKa < 7)Potentially Unfavorable. The acidic nature of both the phenol (lowered by fluorine) and the tetrazole ring means a significant fraction of the compound will be negatively charged at pH 7.4, severely limiting passive diffusion.[4][9]
Efflux Transporter Liability High PossibilityPotentially Unfavorable. The tetrazole group is a known structural alert for efflux by transporters like P-gp and MRPs, which can actively pump the compound out of the cell.[7][9][10]
Q2: How can I experimentally diagnose the specific reason for the low permeability?

A2: A Phased Experimental Approach

To pinpoint the exact cause, a systematic workflow is essential. You must first distinguish between poor passive diffusion and active efflux.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Low Permeability Observed in Initial Screen B Phase 1: Assess Passive Permeability (PAMPA Assay) A->B Start Diagnosis C Result: Low PAMPA Permeability (Pe < 1 x 10⁻⁶ cm/s) B->C D Result: High PAMPA Permeability (Pe > 1 x 10⁻⁶ cm/s) B->D E Conclusion: Poor intrinsic passive diffusion across lipid membrane. Consider formulation strategies. C->E F Phase 2: Assess Active Transport (Bidirectional Caco-2 Assay) D->F G Result: Low Efflux Ratio (Papp B>A / A>B < 2) F->G H Result: High Efflux Ratio (Papp B>A / A>B > 2) F->H I Conclusion: Permeability issue is likely not due to efflux. Re-evaluate solubility, cell binding, or metabolism. G->I J Phase 3: Identify Efflux Transporter (Caco-2 Assay with Inhibitors) H->J

Caption: A logical workflow for troubleshooting low cell permeability.

Step 1: Assess Passive Permeability with a Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay measures a compound's ability to diffuse across a lipid-coated artificial membrane. It is a cell-free system, meaning it isolates passive transcellular diffusion from any protein-mediated transport (like active efflux or uptake).[12]

  • If PAMPA results are low: The compound has poor intrinsic ability to cross a lipid bilayer. The problem lies with its fundamental physicochemical properties (e.g., low lipophilicity, high polarity, or ionization). Your efforts should focus on formulation strategies.

  • If PAMPA results are acceptable/high: The compound can cross a lipid membrane passively. This strongly suggests that the low permeability observed in cell-based assays is due to a biological process, most likely active efflux.

Step 2: Quantify Active Transport with a Bidirectional Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that is the gold standard for in vitro prediction of intestinal drug absorption.[13][14] These cells express key efflux transporters like P-gp and MRPs.[9][10]

A bidirectional assay is crucial. You will measure the apparent permeability coefficient (Papp) in both directions:

  • Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.

  • Basolateral to Apical (B→A): Measures transport from the blood side back into the gut lumen.

The key metric is the Efflux Ratio (ER) , calculated as Papp (B→A) / Papp (A→B).

  • If ER is low (< 2): Active efflux is not the primary issue. Low A→B permeability in this case could be due to poor solubility in the assay medium, high protein binding, or rapid intracellular metabolism.[14]

  • If ER is high (> 2): This is a strong indication that your compound is a substrate for an active efflux transporter. The cell is actively pumping the compound out, leading to low net absorption (A→B).[14]

Q3: My Caco-2 assay shows a high efflux ratio (>2). How do I confirm which transporter is involved?

A3: Using Transporter Inhibitors

To identify the specific efflux pump, you can repeat the bidirectional Caco-2 assay in the presence of known transporter inhibitors. If the inhibitor blocks the efflux pump, the B→A transport will decrease, and the efflux ratio will be significantly reduced.

Transporter TargetRecommended InhibitorWorking ConcentrationExpected Outcome if Target is Involved
P-glycoprotein (P-gp/MDR1) Verapamil or Valspodar50-100 µM or 1-5 µMSignificant reduction in Efflux Ratio.
MRP Family (MRP1/MRP2) MK-57125-50 µMSignificant reduction in Efflux Ratio.
BCRP Ko1430.5-1 µMSignificant reduction in Efflux Ratio.

Reference for inhibitor use in Caco-2 assays.[9][15]

Experimental Design: Run the bidirectional Caco-2 assay under two conditions: (1) your compound alone, and (2) your compound co-incubated with a specific inhibitor. A dramatic drop in the efflux ratio in the presence of the inhibitor confirms the involvement of that transporter.

Q4: My compound shows low passive permeability (poor PAMPA results) and/or a low efflux ratio. What formulation strategies can improve its permeability?

A4: Overcoming Physicochemical Barriers

When active efflux is not the problem, the focus shifts to improving the compound's inherent ability to cross the cell membrane. This often involves enhancing its solubility and interaction with the lipid bilayer.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming an inclusion complex. This complex shields the drug from the aqueous environment, increasing its apparent solubility and concentration at the cell surface, which can drive higher passive diffusion.[16][17]

  • Lipid-Based Formulations: Formulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve permeability. These formulations create fine oil-in-water emulsions in the gut, keeping the drug in a solubilized state and facilitating its absorption into the lymphatic system.[16][18]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range (nanosuspensions) dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a much faster dissolution rate, which can enhance absorption.[17][19]

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between epithelial cells, allowing for increased paracellular transport (movement between cells). However, this approach must be used with caution due to the potential for toxicity.[18]

Q5: Can you provide a standard protocol for a bidirectional Caco-2 permeability assay?

A5: Protocol: Bidirectional Caco-2 Permeability Assay

This protocol provides a general framework. Optimization of cell seeding density, culture time, and compound concentrations may be necessary.

1. Cell Culture and Monolayer Formation

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) at a density of approximately 60,000 cells/cm².

  • Culture the cells for 18-21 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin). Replace the medium every 2-3 days.

  • Confirm monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER). A confluent monolayer will typically exhibit TEER values >250 Ω·cm².[20] Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow; pass-through should be less than 5%.

2. Assay Procedure

  • Preparation: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • A→B Permeability:

    • Add 0.5 mL of transport buffer containing your test compound (e.g., at 10 µM) and control markers (e.g., atenolol for low permeability, propranolol for high permeability) to the apical (upper) chamber.

    • Add 1.5 mL of fresh transport buffer to the basolateral (lower) chamber.

  • B→A Permeability:

    • Add 1.5 mL of transport buffer containing your test compound and controls to the basolateral chamber.

    • Add 0.5 mL of fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 90-120 minutes.

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers for each condition.

3. Sample Analysis and Data Calculation

  • Analyze the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber (μmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor chamber (μmol/cm³).

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

  • Calculate the Percent Recovery to check for issues like non-specific binding or cell metabolism.[14]

    • % Recovery = [(Cƒ_donor * V_donor) + (Cƒ_receiver * V_receiver)] / (C₀ * V_donor) * 100

G cluster_cell Cell Monolayer cluster_transport cell1 Enterocyte cell2 Enterocyte cell3 Enterocyte A Apical (Lumen) cell2->A Active Efflux (e.g., P-gp) A->cell1 Passive Paracellular (Between Cells) A->cell1 Active Uptake A->cell2 Passive Transcellular (Through Cell) B Basolateral (Blood)

Caption: Potential transport routes across an epithelial cell monolayer.

References

  • Young, A.M., Audus, K.L., Proudfoot, J., & Yazdanian, M. (2006). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Journal of Pharmaceutical Sciences, 95(4), 717-725. [Link]

  • StudySmarter. Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology. [Link]

  • Aungst, B.J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-87. [Link]

  • QuickTakes. (n.d.). What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? Biology. [Link]

  • Zhao, Y. H., et al. (2002). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Publications. [Link]

  • Gąsiorowski, K., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences. [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Young, A.M., Audus, K.L., Proudfoot, J., & Yazdanian, M. (2006). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. KU ScholarWorks. [Link]

  • Quora. (2017). What are the factors that affect membrane permeability? [Link]

  • Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane. [Link]

  • Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Modeling. [Link]

  • Antonenko, Y.N., et al. (2000). Effect of fluorine substitution on the interaction of lipophilic ions with the plasma membrane of mammalian cells. Biophysical Journal, 79(3), 1490-7. [Link]

  • ResearchGate. (2006). Tetrazole compounds: The effect of structure and pH on Caco-2 cell permeability. [Link]

  • Kesisoglou, F., & Williams, R.O. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • NCBI Bookshelf. (2010). Methods for Measuring Permeability. Regulation of Endothelial Barrier Function. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. [Link]

  • Volpe, D.A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 147-60. [Link]

  • ChemBK. (2024). Phenol, 2,5-difluoro-. [Link]

  • Peterson, L.A. (2016). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link]

  • Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Chemical Biology & Therapeutics. [Link]

  • Springer Nature Experiments. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]

  • ResearchGate. (2023). (PDF) Encapsulation of Olive Leaf Polyphenol-Rich Extract in Polymeric Micelles to Improve Its Intestinal Permeability. [Link]

  • RSC Publishing. (2021). Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (2021). Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions | Request PDF. [Link]

  • NIH. (2023). Substituent effects of fluorinated bambusurils on their anion transport. PubMed Central. [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [Link]

  • NIH. (2023). Impacts of Phenolic Compounds and Their Benefits on Human Health: Germination. PubMed Central. [Link]

  • ResearchGate. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. [Link]

  • Ask Ayurveda. (n.d.). Phytochemicals in Food - Carvacrol. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

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  • NCBI. (2009). Effects of phenol on barrier function of a human intestinal epithelial cell line correlate with altered tight junction protein localization. PubMed Central. [Link]

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Technical Support Center: Purification of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol and its related isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating the desired isomer of this pharmacologically relevant scaffold. The unique combination of a difluorinated phenol and a tetrazole ring presents specific purification hurdles due to the subtle physicochemical differences between potential isomers.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind our recommendations, enabling you to develop a robust and validated purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomers I am dealing with during the synthesis of this compound?

When synthesizing this molecule, you are likely to encounter two primary types of isomerism:

  • Tetrazole Regioisomers (N-Isomers): The [2+3] cycloaddition reaction used to form the tetrazole ring can result in substitution at different nitrogen atoms. The two most significant isomers from a pharmacological and synthetic perspective are the 1-substituted (1H) and 2-substituted (2H) tetrazoles.[1][2] These isomers often have very similar polarities but can exhibit different biological activities and metabolic stabilities, making their separation critical.[3][4]

  • Positional Isomers of the Phenol Ring: Depending on your synthetic route, particularly the fluorination or substitution steps, you may generate other positional isomers. For example, you might have trace amounts of 2,4-difluoro or 3,5-difluoro analogs alongside your target 2,5-difluoro compound.[5][6][7]

Q2: Why is the separation of these isomers so challenging?

The difficulty arises from the high degree of structural similarity. Isomers of this compound share the same molecular weight and elemental composition. The primary differences lie in:

  • Dipole Moment: The position of the fluorine atoms and the attachment point on the tetrazole ring subtly alter the molecule's overall dipole moment. This is a key property to exploit in chromatographic separations.

  • Acidity (pKa): Both the phenol and tetrazole moieties are acidic. The pKa of the tetrazole ring, in particular, is known to be similar to that of a carboxylic acid, a property that makes it a valuable bioisostere.[1][8][9] The pKa values will differ slightly between isomers, which can be leveraged by adjusting the pH of the mobile phase in reverse-phase HPLC.

  • Crystal Packing: Each isomer will have a unique three-dimensional structure, leading to differences in how they pack into a crystal lattice. This is the fundamental principle that allows for separation by recrystallization. However, if the isomers co-crystallize, this method becomes ineffective.

Q3: How do the fluorine atoms influence the purification strategy?

The two fluorine atoms significantly impact the molecule's properties:

  • Increased Acidity: Fluorine is a highly electronegative, electron-withdrawing group, which increases the acidity of the phenolic proton. This makes the compound more prone to ionization and can affect its retention in chromatography.

  • Altered Intermolecular Interactions: The C-F bond can participate in various non-covalent interactions, including hydrogen bonds (C-F···H) and dipole-dipole interactions.[10] These interactions influence solubility in different solvents and binding to chromatographic stationary phases. For example, fluorinated compounds often show unique selectivity on pentafluorophenyl (PFP) HPLC columns.

  • Solubility Profile: Fluorination generally increases lipophilicity but can also introduce strong polar interactions, leading to complex solubility behavior that must be carefully evaluated during recrystallization solvent screening.[10]

Q4: What are the best analytical techniques to monitor the purity and confirm the identity of my isomers?

A multi-technique approach is essential for robust analysis:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and separating isomers. A diode-array detector (DAD) is useful for initial detection, while a mass spectrometer (MS) detector is invaluable for confirming that co-eluting peaks are indeed isomers (i.e., they have the same mass-to-charge ratio).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation. ¹⁹F NMR is particularly powerful for distinguishing between positional isomers of the difluorophenol ring, as the fluorine chemical shifts and coupling constants are highly sensitive to the substitution pattern. Comparing the spectra of your purified sample to the starting materials and known standards is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile phenols, derivatization can make GC-MS a viable option for separating certain positional isomers.[11][12][13]

Troubleshooting Guide

This section addresses specific experimental problems you may encounter and provides a logical, step-by-step approach to resolving them.

Problem 1: My isomers are co-eluting or have very poor resolution (<1.5) in reverse-phase HPLC.

This is the most common challenge. The subtle polarity differences require a highly optimized chromatographic system.

Causality: The standard C18 stationary phase may not provide sufficient selectivity based on the minor structural differences between the isomers. The mobile phase composition may not be adequately exploiting differences in pKa or dipole moment.

Solutions:

  • Modify the Mobile Phase:

    • Adjust pH: Add a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to suppress the ionization of the phenolic and tetrazole protons. This ensures a consistent charge state and often improves peak shape. Conversely, using a buffered mobile phase (e.g., ammonium formate at pH 3-4) can sometimes enhance separation by exploiting subtle pKa differences.

    • Change Organic Solvent: If using acetonitrile, try methanol or vice-versa. The different solvent properties (methanol is a proton donor, acetonitrile is a dipole) can alter selectivity and change the elution order.

  • Change the Stationary Phase:

    • Pentafluorophenyl (PFP) Column: This is often the first choice for separating fluorinated or positional isomers. PFP phases offer multiple retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity.

    • Phenyl-Hexyl Column: The phenyl-hexyl phase provides π-π interactions that can help differentiate aromatic isomers.

    • Consider Chiral Chromatography: If you are dealing with atropisomers or chiral isomers, a chiral stationary phase is necessary.[14][15]

  • Optimize Temperature: Lowering the column temperature can sometimes increase resolution by enhancing the differential interactions between the isomers and the stationary phase.

Caption: Decision tree for resolving co-eluting isomers.

Problem 2: My compound oils out or forms an amorphous solid during recrystallization.

Causality: This typically occurs when the solute's solubility is too high in the chosen solvent at cool temperatures, or when residual impurities significantly depress the melting point, preventing the formation of an ordered crystal lattice. Fluorinated compounds can be particularly challenging due to their unique solubility profiles.[10]

Solutions:

  • Systematic Solvent Screening: Do not rely on a single solvent. Test a wide range of solvents with varying polarities on a small scale (mg). The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16][17][18]

  • Employ a Two-Solvent System: This is often the most effective method.

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly turbid.

    • Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

  • Control the Cooling Rate: Slow, undisturbed cooling is paramount for growing large, pure crystals. A rapid crash-out will trap impurities. Allow the flask to cool to room temperature first, then move it to an ice bath.

  • Use a Seed Crystal: If crystallization does not initiate, add a tiny crystal from a previous pure batch (if available) to provide a nucleation site.[18]

Solvent System Type"Good" Solvent (High Solubility)"Poor" Solvent (Anti-Solvent)Rationale & Comments
Polar Aprotic / Nonpolar Ethyl Acetate (EtOAc)HexanesA classic combination for moderately polar compounds.
Alcohol / Water Methanol (MeOH) or Ethanol (EtOH)WaterEffective if the compound has some water solubility; the phenolic group makes this plausible.
Chlorinated / Nonpolar Dichloromethane (DCM)HexanesGood for less polar impurities. Ensure complete removal of DCM.
Ethereal / Nonpolar Methyl tert-butyl ether (MTBE)HeptaneMTBE is less volatile and safer than diethyl ether.
Problem 3: I have low yield and/or peak tailing during silica gel column chromatography.

Causality: The acidic phenolic and tetrazole protons can interact strongly with the slightly acidic silica gel surface, leading to irreversible adsorption or slow elution (tailing). This is a common issue with polar, acidic compounds.

Solutions:

  • Deactivate the Silica: Add 0.5-1% triethylamine (Et₃N) to your mobile phase to neutralize the acidic sites on the silica gel. Caution: This will make your fractions basic and may require an acidic wash during workup.

  • Acidify the Mobile Phase: Alternatively, add 0.5-1% acetic acid (AcOH) to the mobile phase. This can improve the peak shape for acidic compounds by keeping them in a single protonation state.

  • Use a Different Stationary Phase:

    • Reverse-Phase (C18) Flash Chromatography: This is an excellent alternative that separates based on hydrophobicity and is not prone to the same issues as silica gel.

    • Alumina (Neutral or Basic): If your compound is stable to basic conditions, basic alumina can be a good choice to avoid the issues seen with acidic silica.

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol provides a systematic approach to developing a robust analytical or preparative HPLC method.

  • Initial Scouting (C18 Column):

    • Column: Standard C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm or DAD scan (200-400 nm).

  • Optimization:

    • Based on the scouting run, create a shallower gradient around the elution time of your isomers to improve resolution.

    • If resolution is poor, repeat the scouting run using Methanol as Mobile Phase B.

  • PFP Column Screening (If C18 Fails):

    • Column: PFP, 4.6 x 150 mm, 3.5 µm.

    • Repeat the scouting and optimization steps described above with both Acetonitrile and Methanol. The PFP column often provides orthogonal selectivity compared to C18.[15]

Purification_Workflow cluster_purification Purification Options crude Crude Product|{Mixture of Isomers} analytical Analytical HPLC/LC-MS Assess purity & isomer ratio crude->analytical decision Is bulk separation needed? analytical->decision recryst Recrystallization Screen solvents (Table 1) decision->recryst Yes flash Flash Chromatography Silica (w/ modifier) or Reverse Phase C18 decision->flash Yes analysis Purity & Identity Check|{HPLC, NMR} decision->analysis No (Purity > 98%) recryst->analysis If successful prep_hplc Preparative HPLC Use optimized analytical method flash->prep_hplc If still impure flash->analysis Check fractions prep_hplc->analysis

Caption: General workflow for purifying this compound isomers.

References

  • Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases. (n.d.). Bentham Science.
  • Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. (2011). Agilent. Retrieved January 16, 2026, from [Link]

  • Dominguez, M., et al. (2003). Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols in Alcoholic Beverages. Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Phenol, 2,5-difluoro-. (2024). ChemBK. Retrieved January 16, 2026, from [Link]

  • Bieniek, G. (1996). Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography. PubMed. Retrieved January 16, 2026, from [Link]

  • Mohite, P.B., et al. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research. Retrieved January 16, 2026, from [Link]

  • Yadav, M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]

  • DiRocco, D.A., et al. (2022). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC. Retrieved January 16, 2026, from [Link]

  • Rico-Bautista, L.J., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry. Retrieved January 16, 2026, from [Link]

  • Yadav, M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Separation of a mixture of phenols by thin layer chromatography (TLC). (n.d.). University of Babylon. Retrieved January 16, 2026, from [Link]

  • Mohammed, J.H. (2016). Biological activities importance of Tetrazole derivatives. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Resolving API Impurity Issues in Drug Development. (2024). Pharmaguideline. Retrieved January 16, 2026, from [Link]

  • Ronsisvalle, S., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. MDPI. Retrieved January 16, 2026, from [Link]

  • Ronsisvalle, S., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. PubMed. Retrieved January 16, 2026, from [Link]

  • Picking the best purification method for your API can be a tricky challenge. (n.d.). Tayanabilim. Retrieved January 16, 2026, from [Link]

  • Sieger, S.V., et al. (2022). Selected methods for the synthesis of α-chiral triazoles and tetrazoles. ResearchGate. Retrieved January 16, 2026, from [Link]

  • El-Sayed, M.A.A., et al. (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Retrieved January 16, 2026, from [Link]

  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021). Regis Technologies. Retrieved January 16, 2026, from [Link]

  • I have an isomer impurity which is difficulty to remove, any suggestions? (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Recrystallization. (2020). YouTube. Retrieved January 16, 2026, from [Link]

  • 2,5-Difluorophenol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Preparation of fluorophenols, fluorohalophenols, N-acylfluoroanilines, and N-acylfluorohaloanilines. (1992). Google Patents.
  • Lee, E., et al. (2018). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Russ, A.S., et al. (2005). Synthesis of branched para-nonylphenol isomers: occurrence and quantification in two commercial mixtures. PubMed. Retrieved January 16, 2026, from [Link]

Sources

Minimizing cytotoxicity of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol in vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing and Troubleshooting In Vitro Cytotoxicity

Welcome to the technical support guide for 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the challenges of in vitro cytotoxicity associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound

This section addresses the fundamental characteristics of this compound that may contribute to its cytotoxic profile.

Q1: What are the likely mechanisms of cytotoxicity for this compound?

A1: The cytotoxic potential of this compound likely arises from the combined effects of its three core components: the phenol ring, the difluoro-substituents, and the tetrazole moiety. The primary mechanisms to investigate are:

  • Induction of Oxidative Stress: Both phenol and tetrazole-containing compounds are known to generate reactive oxygen species (ROS), which can damage cellular components and lead to cell death.[1][2][3] The enzymatic one-electron oxidation of the phenol group can create phenoxyl radicals that participate in redox cycling, depleting intracellular antioxidants like glutathione and causing significant oxidative stress even at subtoxic concentrations.[3]

  • Apoptosis Induction: Phenolic compounds can trigger programmed cell death (apoptosis) through the activation of caspases, which are key proteases in the apoptotic pathway.[4][5][6] This can be a receptor-mediated process, with mitochondrial proteins or caspases themselves being the likely targets.[4][5]

  • Mitochondrial Dysfunction: By increasing ROS levels beyond the cell's antioxidant capacity, the compound may induce mitochondrial damage, a central event in many apoptotic pathways.[1][2]

Q2: How do the individual phenol and tetrazole moieties contribute to its biological effects?

A2:

  • Phenol Group: The phenol ring is a common structure in biologically active molecules. Its hydroxyl group can participate in hydrogen bonding and redox reactions. However, phenols, particularly di- and triphenols, can auto-oxidize in culture medium, producing toxic oxygen species that contribute significantly to cytotoxicity.[7][8] The toxicity of phenols is often linked to their hydrophobicity and steric properties, which influence their ability to interact with cellular targets like proteins and membranes.[4][5]

  • Tetrazole Moiety: The tetrazole ring is frequently used in medicinal chemistry as a bioisostere of a carboxylic acid group.[1][2] This substitution can enhance a compound's metabolic stability and lipophilicity, improving its pharmacokinetic profile.[9] However, the tetrazole ring is not inert; it can contribute to a compound's biological activity, including potential cytotoxicity, through mechanisms like oxidative stress induction.[1][2]

Q3: What is the significance of the 2,5-difluoro substitution on the phenol ring?

A3: The two fluorine atoms are strong electron-withdrawing groups. Their presence on the phenol ring has several important consequences:

  • Increased Acidity: The electron-withdrawing nature of fluorine stabilizes the phenoxide anion, making the phenolic proton more acidic compared to unsubstituted phenol. This can alter the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

  • Altered Redox Potential: Fluorine substitution can modify the redox potential of the phenol, potentially influencing its propensity to undergo oxidation and generate phenoxyl radicals.[3]

  • Modified Binding Interactions: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially altering the compound's binding affinity and selectivity for its targets.

Section 2: Troubleshooting Guide - Experimental Optimization

Unexpected or high levels of cytotoxicity can often be traced to experimental variables rather than the intrinsic activity of the compound. This guide provides a systematic approach to identifying and resolving these issues.

Workflow for Troubleshooting In Vitro Cytotoxicity

The following diagram outlines a logical workflow for diagnosing and mitigating common issues encountered during cytotoxicity testing.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Experimental Parameter Optimization cluster_2 Phase 3: Data Interpretation Observe High or Inconsistent Cytotoxicity Observed CheckSolvent Q: Is solvent concentration toxic? (e.g., DMSO > 0.5%) Observe->CheckSolvent CheckBlank Q: Does compound interfere with assay readout? Observe->CheckBlank OptimizeDensity Optimize Cell Seeding Density (Run Growth Curve) CheckSolvent->OptimizeDensity No CheckBlank->OptimizeDensity No OptimizeAssay Refine Assay Protocol (e.g., remove compound before readout) CheckBlank->OptimizeAssay Yes OptimizeSerum Evaluate Serum Protein Binding (Test Different % Serum) OptimizeDensity->OptimizeSerum Mechanistic Differentiate Cytotoxic vs. Cytostatic Effects (Multiplex Assays) OptimizeSerum->Mechanistic Interpret Reliable IC50 Value Determined OptimizeAssay->Interpret Mechanistic->Interpret

Caption: Troubleshooting workflow for in vitro cytotoxicity experiments.

Issue 1: High background cytotoxicity is observed, even at low compound concentrations.
  • Potential Cause A: Solvent Toxicity

    • Explanation: The most common solvent, DMSO, can be cytotoxic at concentrations typically above 0.5%, though this varies by cell line and exposure duration.[10]

    • Troubleshooting Steps:

      • Always run a "vehicle control" with the highest concentration of solvent used in your experiment.

      • Ensure the final concentration of DMSO (or other solvent) is consistent across all wells and ideally below 0.2%.

      • If high solvent concentrations are unavoidable due to compound solubility, perform a solvent toxicity curve to determine the maximum tolerable concentration for your specific cell line and assay duration.

  • Potential Cause B: Excipient or Formulation Toxicity

    • Explanation: Excipients used to formulate or solubilize the compound, while often considered inert, can have their own biological effects, including cytotoxicity.[11][12] This is particularly true for surfactants and co-solvents.[13]

    • Troubleshooting Steps:

      • If using a formulated version of the compound, obtain the "vehicle" formulation without the active compound to use as a negative control.

      • If creating your own formulation, test each excipient individually for cytotoxicity at the relevant concentrations.

  • Potential Cause C: Compound Instability or Reactivity in Media

    • Explanation: Phenolic compounds can be unstable and auto-oxidize in cell culture media, generating hydrogen peroxide and other ROS that are toxic to cells.[7][8] This means the observed toxicity may be partially due to degradation products rather than the parent compound itself.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles.[14]

      • Consider pre-incubating the compound in media for the duration of the experiment and then testing the "aged" media on cells in a shorter assay to see if toxicity increases.

      • If oxidation is suspected, consider adding a low, non-toxic concentration of an antioxidant like N-acetylcysteine (NAC) to the media to see if it mitigates the cytotoxicity. This is a mechanistic experiment to test a hypothesis, not a routine protocol change.

Issue 2: Results are inconsistent between plates or across different experimental days.
  • Potential Cause A: Variable Cell Health and Density

    • Explanation: The physiological state of your cells is paramount. Cell density critically impacts the results of cytotoxicity assays.[14] Over-confluent cultures may have reduced metabolic activity, while sparse cultures might be overly sensitive to the compound.[15] Using cells at a high passage number can also lead to phenotypic drift and altered responses.[16]

    • Troubleshooting Steps:

      • Standardize Seeding Density: Perform a cell growth curve to determine the optimal seeding density that ensures cells are in the exponential growth phase for the entire duration of the experiment.[17][18] See Protocol 1 for a detailed method.

      • Control Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments.

      • Ensure Cell Health: Always perform a viability count before seeding and ensure viability is >95%.[16]

  • Potential Cause B: Interference from Serum Proteins

    • Explanation: Many compounds, especially those with lipophilic character, can bind to proteins in the fetal bovine serum (FBS), primarily albumin.[19] This protein-bound fraction is generally considered unavailable to interact with the cells, meaning the nominal concentration you add to the well is not the same as the free concentration that elicits a biological effect. Variations in serum batches or concentrations can therefore lead to inconsistent results.

    • Troubleshooting Steps:

      • Evaluate Serum Impact: Run your cytotoxicity assay using different concentrations of FBS (e.g., 2%, 5%, 10%) to see if the IC50 value shifts. A rightward shift (higher IC50) with increasing serum concentration is a strong indicator of protein binding.[10] See Protocol 2 .

      • Use Consistent Serum: Use the same lot of FBS for a series of related experiments to minimize variability.

Issue 3: It is unclear if the compound is killing cells (cytotoxic) or just stopping their growth (cytostatic).
  • Potential Cause A: Limitations of the Chosen Assay

    • Explanation: Many common "viability" assays, such as those based on MTT or resazurin (Alamar Blue), measure metabolic activity.[20] A reduction in signal can mean either cell death or a simple cessation of proliferation. They cannot distinguish between cytotoxic and cytostatic effects on their own.[21] Furthermore, the compound itself might interfere with the assay chemistry (e.g., by directly reducing the resazurin dye), leading to false results.[22][23]

    • Troubleshooting Steps:

      • Run an Assay Interference Control: In cell-free wells, add the compound at all tested concentrations along with your assay reagent to see if it directly alters the signal.

      • Modify the Protocol: If interference is detected, a simple and effective solution is to remove the compound-containing media and replace it with fresh media containing the assay reagent.[22][23] See Protocol 3 .

      • Multiplex Assays: Combine a metabolic assay with an assay that directly measures cell death. A powerful combination is to use a real-time cytotoxicity assay that measures the release of a cytosolic enzyme (like LDH) from cells with compromised membrane integrity, followed by a metabolic endpoint assay in the same well.[24]

Assay TypePrincipleMeasures...Differentiates Cytotoxic/Cytostatic?
Metabolic (MTT, MTS, Alamar Blue) Enzymatic reduction of a substrateCell Viability / ProliferationNo
Membrane Integrity (LDH, Propidium Iodide) Release of intracellular componentsCytotoxicity (Cell Death)Yes
Biomass (SRB, Crystal Violet) Staining of total cellular proteinTotal Cell NumberNo
Section 3: Detailed Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the cell seeding density that maintains exponential growth throughout the experimental duration.

  • Preparation: Prepare a single-cell suspension of healthy, viable (>95%) cells.

  • Seeding: In a 96-well plate, create a serial dilution of cells. For a 72-hour experiment, typical starting densities might be 20,000, 10,000, 5,000, 2,500, 1,250, and 625 cells per well. Plate at least 3 replicates for each density.

  • Incubation & Measurement: At time points 0, 24, 48, and 72 hours, measure the cell viability/number in a set of wells for each density using your chosen assay (e.g., Alamar Blue, SRB).

  • Analysis: Plot the signal (e.g., absorbance, fluorescence) versus time for each seeding density.

  • Selection: Choose the highest seeding density that remains on the linear, exponential part of the growth curve for the entire duration of your planned experiment (e.g., 72 hours).[17][18] This ensures that nutrient depletion or contact inhibition does not confound your results.[17]

Protocol 2: Evaluating the Impact of Serum Concentration

Objective: To determine if serum protein binding affects the apparent potency of the compound.

  • Media Preparation: Prepare complete culture media with varying concentrations of FBS (e.g., 1%, 5%, and 10%).

  • Cell Seeding: Plate your cells at the optimal density determined in Protocol 1 and allow them to attach overnight.

  • Compound Treatment: The next day, remove the plating medium and replace it with the different serum-containing media. Add a full dose-response curve of your compound to each serum condition.

  • Incubation & Assay: Incubate for your standard duration (e.g., 72 hours) and perform your cytotoxicity assay.

  • Analysis: Calculate the IC50 value for each serum concentration. A significant increase in the IC50 value as serum concentration increases indicates that protein binding is reducing the bioavailable fraction of your compound.[10]

Protocol 3: Minimizing Direct Assay Interference

Objective: To prevent the test compound from chemically interfering with the cytotoxicity assay readout.

  • Standard Procedure: Seed cells and treat with the compound dose-response curve for the desired duration.

  • Media Exchange (The Key Step): At the end of the incubation period, carefully aspirate the media containing the test compound from all wells.

  • Wash (Optional but Recommended): Gently wash the cell monolayer once with 100 µL of pre-warmed sterile PBS to remove any residual compound. Aspirate the PBS.

  • Add Assay Reagent: Add 100 µL of fresh, pre-warmed culture medium containing your assay reagent (e.g., Alamar Blue, MTT) to each well.

  • Incubate & Read: Incubate for the standard assay time (e.g., 1-4 hours) and read the plate on a plate reader. This method ensures that the signal generated is solely from the cells and not an artifact of a chemical reaction with the compound.[22]

Section 4: Potential Mechanistic Pathways

Understanding the potential molecular pathways of cytotoxicity can guide further investigation. The diagram below illustrates how the structural features of this compound could initiate cellular stress responses.

G cluster_0 Initiating Events cluster_1 Cellular Stress Response cluster_2 Apoptotic Cascade Compound This compound Redox Redox Cycling (Phenol Moiety) Compound->Redox Receptor Receptor / Protein Interaction Compound->Receptor ROS Increased ROS (Oxidative Stress) Redox->ROS Mito Mitochondrial Dysfunction Receptor->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Potential molecular pathways for compound-induced cytotoxicity.

References
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. [Link]

  • Optimization of seeding density and assay timing. MCF 10A cells are... - ResearchGate. [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study - PubMed. [Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris Publisher. [Link]

  • Effects of protein binding on in vitro toxicity. The toxicity of... - ResearchGate. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchGate. [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. [Link]

  • Phytochemicals in Food - Hydroxytyrosol - Ask Ayurveda. [Link]

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. [Link]

  • Comparative cytotoxicity of phenols in vitro - PubMed. [Link]

  • Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - NIH. [Link]

  • Full article: Synthesis, anticandidal activity and cytotoxicity of some tetrazole derivatives. [Link]

  • How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? | ResearchGate. [Link]

  • Toxicity of excipients--a Food and Drug Administration perspective - PubMed. [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC - NIH. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. [Link]

  • Excipient nanoparticles as cancer therapeutics: Mechanistic actions, delivery and manufacturing perspectives. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

  • Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines - Helix. [Link]

  • (PDF) Comparative cytotoxicity of phenols in vitro - ResearchGate. [Link]

  • Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity - MDPI. [Link]

  • Alamar Blue assay optimization to minimize drug interference and inter assay viability - NIH. [Link]

  • Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loade | IJN. [Link]

  • Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - NIH. [Link]

  • Cytotoxic effect and tissue penetration of phenol for adjuvant treatment of giant cell tumours. [Link]

  • Effect of phenolic compounds on apoptosis. HEL cells were incubated... - ResearchGate. [Link]

  • Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(II)/Zn(II) complexes containing carbohydrazone ligand - ResearchGate. [Link]

  • To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” - NIH. [Link]

  • Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications - MDPI. [Link]

  • Impact of protein binding on the availability and cytotoxic potency of organochlorine pesticides and chlorophenols in vitro. | Semantic Scholar. [Link]

  • Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand - PubMed. [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development - ResearchGate. [Link]

  • Should I remove protective compound after its pre-treatment for reduction of cytotoxicity?. [Link]

  • Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcin - The Royal Society of Chemistry. [Link]

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput - JoVE. [Link]

  • What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? | ResearchGate. [Link]

  • Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes - PubMed. [Link]

  • Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise - NIH. [Link]

  • Evaluation of Phytotoxic and Cytotoxic Effects of Prenylated Phenol Derivatives on Tomato Plants (Solanum lycopersicum L.) and Botrytis cinerea B-05 Spores - MDPI. [Link]

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Refining dosage for in vivo studies with 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers with 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol and Similar Molecules

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel compounds like this compound. Given the limited publicly available data on this specific molecule, we will focus on the fundamental principles and troubleshooting strategies for establishing and refining in vivo dosages for poorly soluble, phenolic-based compounds. Our approach is grounded in established pharmacological and toxicological principles to ensure scientific integrity and experimental success.

Section 1: Initial Dose Estimation: Where to Begin?

FAQ 1: How do I estimate a starting dose for a novel compound with no prior in vivo data?

The most common and accepted method is allometric scaling. This technique uses data from in vitro studies or from similar compounds to estimate a starting dose in your animal model. Allometric scaling is based on the principle that many physiological and metabolic processes scale with body size in a predictable manner.[1][2]

Key Principles of Allometric Scaling:

  • Body Surface Area (BSA) Normalization: Simply scaling a dose based on body weight (mg/kg) is often inaccurate because metabolic rates do not scale linearly with weight.[3] Smaller animals have faster metabolic rates per unit of body weight.[3] Allometric scaling normalizes the dose to body surface area (mg/m²), which provides a more accurate extrapolation between species.[3]

  • Km Factor: A conversion factor (Km) is used to account for the differences in body surface area to body weight ratios between species. The Human Equivalent Dose (HED) is calculated from animal data, or vice versa, using these factors.

Allometric Scaling Workflow

G cluster_0 Phase 1: In Vitro Data Analysis cluster_1 Phase 2: Initial Dose Estimation cluster_2 Phase 3: In Vivo Pilot Study In Vitro EC50/IC50 In Vitro EC50/IC50 Select Starting Species (e.g., Mouse) Select Starting Species (e.g., Mouse) In Vitro EC50/IC50->Select Starting Species (e.g., Mouse) Inform Starting Point Allometric Scaling Calculation Allometric Scaling Calculation Select Starting Species (e.g., Mouse)->Allometric Scaling Calculation Estimated Starting Dose (mg/kg) Estimated Starting Dose (mg/kg) Allometric Scaling Calculation->Estimated Starting Dose (mg/kg) Dose Range Finding Study Dose Range Finding Study Estimated Starting Dose (mg/kg)->Dose Range Finding Study Evaluate Efficacy & Toxicity Evaluate Efficacy & Toxicity Dose Range Finding Study->Evaluate Efficacy & Toxicity Refined Dose Range Refined Dose Range Evaluate Efficacy & Toxicity->Refined Dose Range

Caption: Workflow for initial dose estimation using allometric scaling.

Table 1: Common Km Factors for Allometric Scaling
SpeciesBody Weight (kg)Km Factor
Human7037
Rhesus Monkey312
Beagle Dog1020
Rabbit1.512
Rat0.156
Mouse0.023

Source: Adapted from FDA guidance.[3]

Formula for Dose Conversion:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)[4]

Section 2: Formulation Development for Poorly Soluble Phenolic Compounds

A significant challenge with many novel compounds, including those with phenolic structures, is poor water solubility. This can lead to low bioavailability and inconsistent results in vivo.[5][6]

FAQ 2: My compound, this compound, is predicted to have low water solubility. What are my formulation options?

For poorly water-soluble compounds, the goal is to enhance their dissolution and absorption.[7] Here are several strategies, ranging from simple to more complex:

Formulation Strategies Decision Tree

G Compound Properties Compound Properties Poor Solubility Poor Solubility Compound Properties->Poor Solubility Simple Suspension Simple Suspension Poor Solubility->Simple Suspension Is it for initial screening? Co-solvent System Co-solvent System Poor Solubility->Co-solvent System Is moderate enhancement sufficient? Lipid-Based Formulation Lipid-Based Formulation Poor Solubility->Lipid-Based Formulation Is the compound lipophilic? Solid Dispersion Solid Dispersion Poor Solubility->Solid Dispersion Need significant solubility enhancement? Nanoparticle Formulation Nanoparticle Formulation Poor Solubility->Nanoparticle Formulation Need to improve dissolution rate?

Caption: Decision tree for selecting a formulation strategy.

Table 2: Comparison of Formulation Strategies
Formulation StrategyDescriptionAdvantagesDisadvantages
Simple Suspension The compound is suspended in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose).Simple to prepare, suitable for initial screening.May have low bioavailability, risk of particle settling.
Co-solvent System The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG-400) and water.Easy to prepare, can significantly increase solubility.Potential for precipitation upon injection, solvent toxicity at high concentrations.
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).[5][7]Enhances absorption via lymphatic pathways, protects the drug from degradation.[8]More complex to develop, potential for GI side effects.
Solid Dispersions The compound is dispersed in a polymer matrix, often created by hot-melt extrusion or solvent evaporation.[7]Significantly improves dissolution rate and bioavailability.[6]Requires specialized equipment, potential for physical instability.
Nanoparticle Formulations The particle size of the compound is reduced to the nanometer range, increasing the surface area for dissolution.[7]Greatly enhances dissolution rate and bioavailability.Can be challenging to manufacture and scale up.

Section 3: In Vivo Dose Refinement and Troubleshooting

Once you have an estimated starting dose and a suitable formulation, the next step is to refine the dosage in your animal model. This is often an iterative process of experimentation and observation.

FAQ 3: I administered the estimated starting dose, but I'm not seeing any efficacy. What should I do?

This is a common issue. Here's a troubleshooting workflow:

  • Verify Compound Administration: Ensure the compound was administered correctly. For oral gavage, check for proper technique. For injections, ensure the full dose was delivered.

  • Re-evaluate the Formulation: The formulation may not be providing adequate bioavailability. Consider preparing a more advanced formulation (e.g., moving from a simple suspension to a co-solvent or lipid-based system).

  • Conduct a Dose-Escalation Study: Your initial dose may be too low. Design a study with increasing dose levels (e.g., 0.5x, 1x, 2x, 5x, 10x of the initial dose) to identify a dose that elicits a response.

  • Pharmacokinetic (PK) Analysis: If possible, collect blood samples at various time points after administration to determine the drug concentration in the plasma. This will tell you if the compound is being absorbed and reaching systemic circulation.

FAQ 4: I'm observing signs of toxicity (e.g., weight loss, lethargy) even at low doses. How should I proceed?

Toxicity can limit the therapeutic window of a compound.

  • Dose De-escalation: Immediately reduce the dose in subsequent cohorts.

  • Monitor Clinical Signs: Carefully observe the animals for any adverse effects. Use a scoring system to quantify the severity of the toxicity.

  • Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to identify any organ-specific toxicity.

  • Consider the Formulation Vehicle: The vehicle itself could be causing toxicity. Always include a vehicle-only control group in your studies.[9]

FAQ 5: My results are highly variable between animals in the same group. What could be the cause?

Variability can obscure real treatment effects.

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are performed consistently.[10]

  • Randomization and Blinding: Randomize animals into treatment groups and blind the researchers to the treatment allocation to reduce bias.[9]

  • Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to prevent settling and inconsistent dosing.

  • Animal Health Status: Use healthy animals from a reputable supplier. Underlying health issues can contribute to variability.

Section 4: Experimental Protocols

Here are some standard protocols to guide your experiments.

Protocol 1: Preparation of a Co-solvent Formulation (Example)
  • Weigh the required amount of this compound.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely.

  • Slowly add a co-solvent (e.g., PEG-400) while vortexing.

  • Bring the solution to the final volume with sterile saline or water, adding it dropwise while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitation.

Protocol 2: In Vivo Dose Administration (Oral Gavage)
  • Ensure the animal is properly restrained.

  • Measure the correct volume of the formulation based on the animal's body weight.

  • Use a proper-sized, ball-tipped gavage needle.

  • Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

  • Observe the animal for any signs of distress after administration.

Section 5: Safety Considerations for Phenolic Compounds

Phenolic compounds as a class can have specific safety profiles. While the exact profile of this compound is unknown, it is prudent to handle it with care, assuming it may have properties similar to other phenols.

  • Toxicity: Phenol itself is toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[11] It may also cause damage to organs through prolonged or repeated exposure.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[12]

  • Safety Data Sheet (SDS): Always consult the SDS for the specific compound you are working with for detailed safety and handling information.

Disclaimer

The information provided in this guide is for educational and research purposes only. The recommendations are based on general principles of pharmacology and drug development. Since this compound is a novel compound, its specific properties are unknown. All in vivo experiments should be conducted in accordance with approved animal care and use protocols and under the guidance of experienced personnel.

References

  • A simple practice guide for dose conversion between animals and human - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Can Animal Scales Help with Dosage Calculations for Medications? (2024, February 4). Barn World. Retrieved January 15, 2026, from [Link]

  • Human to Animal Dose Conversion & Allometric Scaling - Pharmacology Mentor. (n.d.). Pharmacology Mentor. Retrieved January 15, 2026, from [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. (2019, October 20). Chemsafetypro. Retrieved January 15, 2026, from [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016, September 10). PubMed. Retrieved January 15, 2026, from [Link]

  • Using Allometric Scaling to Predict Human PK from Animals. (2025, May 29). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 15, 2026, from [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved January 15, 2026, from [Link]

  • Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016, October 4). YouTube. Retrieved January 15, 2026, from [Link]

  • EdU in vivo (mouse) troubleshooting? (2016, June 6). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025, December 20). ModernVivo. Retrieved January 15, 2026, from [Link]

  • Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. (n.d.). Spectral Instruments Imaging. Retrieved January 15, 2026, from [Link]

  • Investigation of in Vivo Endogenous and/or Exogenous Production of Phenolic Metabolites Using (un)Targeted Metabolomics. (n.d.). PatLynk. Retrieved January 15, 2026, from [Link]

  • Investigation of in Vivo Endogenous and/or Exogenous Production of Phenolic Metabolites Using (un)Targeted Metabolomics. (2024, March 21). TrialX. Retrieved January 15, 2026, from [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021, December 30). MDPI. Retrieved January 15, 2026, from [Link]

  • Dermal Penetration Studies of Potential Phenolic Compounds Ex Vivo and Their Antioxidant Activity In Vitro. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Troubleshooting and optimizing lab experiments. (2022, October 13). YouTube. Retrieved January 15, 2026, from [Link]

  • Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

  • Phenol. (n.d.). EPA. Retrieved January 15, 2026, from [Link]

  • SAFETY DATA SHEET Phenol Solution SECTION 1. (n.d.). INEOS Group. Retrieved January 15, 2026, from [Link]

  • Phenol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 15, 2026, from [Link]

  • 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

The Challenge of Regioisomerism in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_2_4-0_3-1_11_3:2_3:3_9.6_5_9_8_7_7 _-I_n_f_o_r_m_a_t_i_o_nG_a_t_h_e_r_i_n_g />## Technical Support Center: A Researcher's Guide to Managing Regioisomer Formation in Tetrazole Synthesis

Welcome to the Technical Support Center for Tetrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of tetrazole chemistry. The formation of regioisomers, specifically the N1- and N2-substituted tetrazoles, is a persistent challenge that can significantly impact yield, purification, and the biological activity of the target compound. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to empower you to control and manage regioisomer formation in your experiments.

The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[1][2] This reaction, however, often leads to a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors of the substituents, as well as the reaction conditions, including the choice of catalyst, solvent, and temperature. Understanding and controlling these factors is paramount for a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of N1- and N2-substituted tetrazoles in my reaction?

The formation of a mixture of N1 and N2 isomers is a consequence of the two possible pathways in the [3+2] cycloaddition reaction mechanism. After the initial activation of the nitrile by a Lewis or Brønsted acid, the azide can attack the nitrile carbon.[3][4] The subsequent cyclization can proceed through two different transition states, leading to the formation of the N1 and N2 isomers. The energetic barrier for each pathway is influenced by the steric bulk and electronic properties of the substituents on the nitrile and the azide, as well as the nature of the catalyst.

Q2: How can I selectively synthesize the N2-substituted tetrazole?

Achieving high selectivity for the N2-isomer often requires specific synthetic strategies. One approach is the regioselective N2-alkylation or arylation of a pre-formed 5-substituted-1H-tetrazole.[5] Mechanochemical methods, such as ball milling, have also shown promise in enhancing selectivity for N2 regioisomers during alkylation.[6] Another strategy involves a regioselective [3+2] cycloaddition reaction using specific starting materials, such as arenediazonium salts with trimethylsilyldiazomethane, which has been reported to yield 2-aryltetrazoles with good selectivity.[7][8]

Q3: What are the most effective methods to favor the formation of the N1-isomer?

Generally, the [3+2] cycloaddition of nitriles and azides under the influence of Lewis or Brønsted acids tends to favor the N1-isomer, particularly with less sterically demanding substituents.[5][9] The use of certain catalysts and reaction conditions can further enhance this selectivity. For instance, visible-light-driven cobalt-catalyzed reactions of aldehydes and sodium azide have been shown to be highly regioselective for 1H-tetrazoles.

Q4: How do catalysts influence the regioselectivity of tetrazole synthesis?

Catalysts play a crucial role in directing the regioselectivity of tetrazole synthesis.[5]

  • Lewis Acids: Lewis acids, such as zinc(II) salts (e.g., ZnBr₂, Zn(OTf)₂), activate the nitrile by coordinating to the nitrogen, making the carbon more electrophilic.[10][11] This coordination can sterically hinder one of the cyclization pathways, thereby favoring the formation of one regioisomer over the other, often the N1-isomer.[5]

  • Brønsted Acids: Brønsted acids, like ammonium chloride, protonate the nitrile nitrogen, which also activates it towards nucleophilic attack by the azide.[3][12] The protonated intermediate can influence the regiochemical outcome of the cyclization.

  • Transition Metal Catalysts: Various transition metal catalysts, including cobalt and copper complexes, have been developed to promote regioselective tetrazole synthesis.[13][14] These catalysts can operate through different mechanisms, sometimes involving the formation of metal-azido intermediates that control the stereochemistry of the cycloaddition.

Q5: What are the best analytical techniques to differentiate and quantify N1 and N2 tetrazole regioisomers?

Unambiguous differentiation and quantification of regioisomers are critical for reaction optimization and product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for this purpose.[15][16]

    • ¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is a reliable indicator. The C5 carbon in 2-substituted isomers is typically shifted downfield (higher ppm) compared to the 1-substituted isomers.[17][18]

    • ¹H NMR: The chemical shifts of protons on substituents attached to the nitrogen can be distinct for each isomer.

    • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for complex structures, helping to establish connectivity and definitively assign the correct isomer.[19][20]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute proof of structure and unequivocally determines the substitution pattern.[21][22][23]

  • Chromatographic Methods (TLC, HPLC, GC): These techniques are used to separate the isomers, allowing for their individual quantification. The difference in polarity between the N1 and N2 isomers often allows for good separation.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in [3+2] Cycloaddition of Nitriles and Azides
Observed Problem Potential Cause Suggested Solution
Nearly 1:1 mixture of N1 and N2 isomers. Steric and electronic effects of the substituents are not sufficiently differentiating the two cyclization pathways.Modify Reaction Conditions:Change the catalyst: If using a Brønsted acid, switch to a Lewis acid like Zn(OTf)₂ or ZnBr₂ to potentially introduce more steric control.[5] • Vary the solvent: The polarity of the solvent can influence the transition state energies. Experiment with both polar aprotic (DMF, DMSO) and less polar solvents (toluene, xylenes). • Adjust the temperature: Lowering the reaction temperature may increase the kinetic selectivity for one isomer.
Inconsistent regioisomeric ratio between batches. Sensitivity to minor variations in reaction setup, such as moisture content or reagent purity.Standardize Procedures:Use anhydrous solvents and reagents: Moisture can affect the activity of the catalyst. • Ensure consistent reagent quality: Use reagents from the same supplier and lot number if possible. • Precise temperature control: Use an oil bath or a temperature-controlled reactor.
Predominant formation of the undesired isomer. The chosen reaction conditions inherently favor the undesired regioisomer for your specific substrate.Strategic Redesign:Consider a two-step approach: Synthesize the 5-substituted-1H-tetrazole first and then perform a regioselective N-alkylation or N-arylation.[5][6] • Explore alternative synthetic routes: For N2-isomers, consider methods starting from arenediazonium salts.[7][8]
Guide 2: Difficulty in Separating N1 and N2 Regioisomers
Observed Problem Potential Cause Suggested Solution
Co-elution of isomers on silica gel chromatography. The isomers have very similar polarities.Optimize Chromatography:Solvent System Screening: Systematically screen a range of solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol). • Alternative Stationary Phases: Consider using alumina, reverse-phase silica (C18), or chiral stationary phases if applicable. • Preparative HPLC: If small-scale separation is acceptable, preparative HPLC can offer much higher resolution.
Isomers co-crystallize. The isomers have similar crystal packing tendencies.Recrystallization Optimization:Solvent Screening: Experiment with a wide variety of solvents and solvent mixtures for recrystallization. • Slow Evaporation: Try slow evaporation of a dilute solution to encourage the formation of distinct crystals. Derivatization: If possible, derivatize the mixture to introduce a functional group that significantly alters the physical properties of one isomer, facilitating separation. The protecting group can be removed later.

Visualizing the Mechanistic Challenge

The following diagram illustrates the divergent pathways in the acid-catalyzed [3+2] cycloaddition of a nitrile and an azide, leading to the formation of N1 and N2 regioisomers.

G cluster_0 Reaction Initiation cluster_1 Cyclization Pathways Nitrile Nitrile Activated_Nitrile Activated Nitrile Intermediate Nitrile->Activated_Nitrile Activation Azide Azide TS1 Transition State 1 Azide->TS1 TS2 Transition State 2 Azide->TS2 Acid_Catalyst Lewis or Brønsted Acid Acid_Catalyst->Activated_Nitrile Activated_Nitrile->TS1 Path A Activated_Nitrile->TS2 Path B N1_Isomer N1-Substituted Tetrazole TS1->N1_Isomer N2_Isomer N2-Substituted Tetrazole TS2->N2_Isomer

Caption: Divergent pathways to N1 and N2 tetrazole isomers.

Experimental Protocols

Protocol 1: General Procedure for Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the nitrile (1.0 eq.), sodium azide (1.5 eq.), and zinc bromide (0.2 eq.).

  • Solvent Addition: Add a suitable solvent, such as water or a mixture of water and isopropanol (e.g., 1:1 v/v), to achieve a nitrile concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to pH 2-3 with a dilute mineral acid (e.g., 2 M HCl). This will protonate the tetrazolate and may cause the product to precipitate.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: NMR Sample Preparation for Regioisomer Ratio Determination
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the crude reaction mixture into a vial.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a clean, well-resolved signal in the ¹H NMR spectrum that does not overlap with the product signals.

  • Dissolution: Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate integration.

  • Analysis: Integrate the signals corresponding to the N1 and N2 isomers and the internal standard. The ratio of the integrals will give the regioisomeric ratio, and comparison to the internal standard will allow for the determination of the yield of each isomer.

Decision-Making Workflow for Managing Regioisomers

The following diagram provides a logical workflow for approaching a tetrazole synthesis where regioselectivity is a concern.

G start Define Target Regioisomer (N1 or N2) is_n1 Is N1 the Target? start->is_n1 n1_strategy Employ [3+2] Cycloaddition with Lewis/Brønsted Acid Catalysis (e.g., ZnBr₂) is_n1->n1_strategy Yes n2_strategy Consider N2-selective methods: - N-alkylation/arylation of 1H-tetrazole - Diazonium salt-based routes is_n1->n2_strategy No run_reaction Perform Initial Small-Scale Reaction n1_strategy->run_reaction n2_strategy->run_reaction analyze Analyze Regioisomeric Ratio (NMR, LC-MS) run_reaction->analyze is_selective Is Selectivity Acceptable? analyze->is_selective optimize Optimize Reaction Conditions: - Catalyst - Solvent - Temperature is_selective->optimize No end Proceed with Scaled-Up Synthesis is_selective->end Yes optimize->run_reaction separate Develop Separation Protocol (Chromatography, Recrystallization) optimize->separate separate->end

Caption: Workflow for regioselective tetrazole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • G, S., & P, B. K. (2020). Regioselective N2-alkylations and N2-arylations of tetrazoles. Journal of Organic Chemistry, 85(4), 2118-2141.
  • Tona, V., Maryasin, B., de la Torre, A., Sprachmann, J., González, L., & Maulide, N. (2017). A formal (3+2) cycloaddition enables a regioselective synthesis of biologically interesting tetrazolium salts. Organic Letters, 19(10), 2662-2665.
  • D'hooghe, M., & De Kimpe, N. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 57(14), 1597-1599.
  • Mishra, D., Kashyap, S., & Phukan, P. (2023). A metal-free process for the synthesis of 5-aminotetrazoles. Journal of Organic Chemistry, 88(14), 9401-9408.
  • ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Retrieved from [Link]

  • Fallon, G. D., et al. (2007). First X-Ray Structural Characterisation of Host-Guest Interactions in Tetra-Tetrazole Macrocycles. Arrow@TU Dublin.
  • Radiupov, V., et al. (2025). Brønsted acid-catalyzed selective alkylation of tetrazoles with acetone.
  • Holzschneider, F., et al. (2019). A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides.
  • Dhiman, N., Kaur, K., & Jaitak, V. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry.
  • Szuppa, T., et al. (2021). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering.
  • Kumar, A., et al. (2019). Visible-light driven regioselective synthesis of 1H-tetrazoles from aldehydes through isocyanide-based [3+2] cycloaddition. Green Chemistry.
  • D'hooghe, M., & De Kimpe, N. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction.
  • Himo, F., et al. (2011). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society.
  • Catalytic Direct Construction of Cyano-tetrazoles. (n.d.). LookChem.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Preprints.org.
  • Thomas, S., et al. (2019).
  • Correlations in 2D NMR spectra for regioisomers 3 a and 4 a. (n.d.).
  • Himo, F., et al. (2011). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com.
  • Wang, H., et al. (2024). Brønsted Acid-Catalyzed Selective Alkylation of Tetrazoles with Acetone.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance.
  • Reaction mechanism for tetrazole via [3+2] cycloaddition. (n.d.).
  • Thomas, S., et al. (2019). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.
  • Details of X-ray structure determinations. (n.d.).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • x Ray crystallography. (n.d.).
  • Cycloaddition strategy for the synthesis of tetrazoles. (n.d.).
  • X-ray crystallography. (n.d.). Wikipedia.
  • Tian, G.-Q., & Shi, M. (2007). Brønsted Acid-Mediated Stereoselective Cascade Construction of Functionalized Tetrahydropyrans from 2-(Arylmethylene)cyclopropylcarbinols and Aldehydes. Organic Chemistry Portal.

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Validation & Comparative

A Comparative Analysis of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol: Projecting Biological Activity Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This guide presents a comprehensive comparative analysis of the novel compound, 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. In the absence of direct experimental data for this specific molecule, this document establishes a robust, hypothetical activity profile based on well-established structure-activity relationships (SAR) of its constituent chemical moieties: the 2,5-difluorophenol and the 1-substituted tetrazole. We project its potential as both an angiotensin II type 1 (AT1) receptor antagonist and a cyclooxygenase-2 (COX-2) enzyme inhibitor. To provide a tangible benchmark for researchers, its theoretical performance is juxtaposed with the known pharmacological activities of established drugs: the antihypertensive agents Losartan and Valsartan, and the selective COX-2 inhibitor, Celecoxib. This guide further provides detailed, validated experimental protocols to enable the empirical evaluation of these projected activities.

Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold

The confluence of a tetrazole ring and a difluorinated phenol in a single molecular entity presents an intriguing prospect for drug discovery. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, a common feature in many pharmacologically active compounds. This substitution often enhances metabolic stability and lipophilicity, crucial parameters in drug design.[1][2] Notably, the tetrazole ring is a cornerstone of the "sartan" class of antihypertensive drugs, which act as angiotensin II receptor blockers (ARBs).[2][3][4]

The inclusion of a difluorophenol scaffold further augments the therapeutic potential. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as pKa, and to enhance its binding affinity to biological targets, often through favorable electrostatic interactions.[5] Given these structural precedents, we hypothesize that this compound possesses the requisite pharmacophoric features to exhibit significant biological activity, potentially as an AT1 receptor antagonist or as an enzyme inhibitor, such as a COX-2 inhibitor.

This guide is structured to provide a deep, technically-grounded comparison. We will first delineate the projected biological activities of our target compound. Subsequently, we will present a comparative analysis against Losartan, Valsartan, and Celecoxib, supported by quantitative data. Finally, we will furnish detailed experimental protocols to facilitate the validation of these hypotheses in a laboratory setting.

Projected Biological Activities and Comparative Analysis

Based on the structural motifs present in this compound, we project two primary, plausible biological activities:

  • Angiotensin II Type 1 (AT1) Receptor Antagonism: The biphenyl tetrazole structure is a hallmark of the sartan class of antihypertensives.[2][3] The tetrazole ring mimics the carboxylate group of angiotensin II, enabling competitive binding to the AT1 receptor.[6]

  • Cyclooxygenase-2 (COX-2) Enzyme Inhibition: Diaryl heterocycles, including those with phenol and tetrazole-like structures, are known to be effective and selective COX-2 inhibitors. The fluorinated phenyl ring can enhance binding within the hydrophobic channel of the COX-2 active site.

Comparative Efficacy: A Quantitative Perspective

To contextualize the potential potency of this compound, we present the known in vitro activities of our selected comparator drugs.

DrugTargetActivity MetricReported ValueReference
Losartan Angiotensin II Type 1 (AT1) ReceptorIC5016.4 nM[3]
Valsartan Angiotensin II Type 1 (AT1) ReceptorKi2.38 nM[7]
pKi7.65 ± 0.12[5]
Celecoxib Cyclooxygenase-2 (COX-2)IC5040 nM[1]

Table 1: In Vitro Activities of Comparator Drugs.

Experimental Validation: Protocols and Methodologies

To empirically test the hypothesized activities of this compound, the following detailed experimental protocols are provided.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Reduction cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Diazotization cluster_intermediate3 Intermediate 3 cluster_step4 Step 4: Azidation cluster_intermediate4 Intermediate 4 cluster_step5 Step 5: Tetrazole Formation (Hypothetical) cluster_final Final Product start 2,5-Difluorophenol step1 Nitration (HNO3, H2SO4) start->step1 int1 2,5-Difluoro-4-nitrophenol step1->int1 step2 Reduction (e.g., H2, Pd/C) int1->step2 int2 4-Amino-2,5-difluorophenol step2->int2 step3 Diazotization (NaNO2, HCl) int2->step3 int3 2,5-Difluoro-4-hydroxyphenyldiazonium chloride step3->int3 step4 Azidation (NaN3) int3->step4 int4 4-Azido-2,5-difluorophenol step4->int4 step5 Reaction with a suitable C1 source for tetrazole ring formation int4->step5 final This compound step5->final

A plausible synthetic workflow for this compound.

Detailed Protocol for a Key Step: Diazotization and Azidation of 4-Amino-2,5-difluorophenol

Disclaimer: This is a representative protocol and requires optimization and safety assessment.

  • Dissolution: Dissolve 4-Amino-2,5-difluorophenol (1.0 eq) in a suitable acidic aqueous solution (e.g., 2M HCl) and cool to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir for 30 minutes.[8][9]

  • Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in water. Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion and Extraction: Allow the reaction to stir at room temperature for 1-2 hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

In Vitro Angiotensin II Type 1 (AT1) Receptor Binding Assay

This protocol is adapted from established radioligand binding assay methodologies.[9][10]

AT1_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare cell membranes expressing AT1 receptors inc1 Incubate membranes with radioligand and test/comparator compounds prep1->inc1 prep2 Prepare radioligand ([125I]Sar1,Ile8-Ang II) prep2->inc1 prep3 Prepare test compound and comparator solutions prep3->inc1 sep1 Separate bound from free radioligand via filtration inc1->sep1 inc2 Total binding: Radioligand only inc2->sep1 inc3 Non-specific binding: Radioligand + excess unlabeled ligand inc3->sep1 det1 Quantify radioactivity of bound ligand using a gamma counter sep1->det1 an1 Calculate specific binding det1->an1 an2 Determine IC50 values an1->an2

Workflow for the AT1 Receptor Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membranes from cells or tissues known to express the AT1 receptor (e.g., rat liver).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, add assay buffer, radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the test compound or a known AT1 antagonist (e.g., Losartan, Valsartan).

  • Total and Non-Specific Binding: Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled angiotensin II).

  • Reaction: Add the membrane preparation to initiate the binding reaction and incubate at room temperature for a defined period (e.g., 60-90 minutes).

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a common colorimetric assay for determining COX-2 inhibitory activity.[6][11][12]

COX2_Inhibition_Assay cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_initiation Reaction Initiation & Measurement cluster_analysis Data Analysis prep1 Prepare assay buffer, COX-2 enzyme, and arachidonic acid substrate rxn1 Add buffer, heme, and COX-2 enzyme to wells prep1->rxn1 prep2 Prepare test compound and Celecoxib solutions rxn2 Add test compound/Celecoxib or vehicle (control) prep2->rxn2 rxn1->rxn2 rxn3 Pre-incubate to allow inhibitor binding rxn2->rxn3 init1 Add arachidonic acid to initiate the reaction rxn3->init1 init2 Monitor absorbance change at a specific wavelength (e.g., 590 nm) init1->init2 an1 Calculate the rate of reaction for each concentration init2->an1 an2 Determine the percent inhibition an1->an2 an3 Calculate the IC50 value an2->an3

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of Tetrazole and Phenol in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The tetrazole ring is one such "privileged scaffold," valued for its unique physicochemical properties.[1] It is a nitrogen-rich heterocycle that often serves as a bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic profiles.[2][3] This has led to the incorporation of tetrazoles into a wide array of drugs targeting various diseases, from hypertension to cancer.[2]

Similarly, the phenol moiety is a recurring motif in a vast number of natural products and synthetic drugs, owing to its ability to engage in crucial hydrogen bonding interactions with biological targets. When combined, the tetrazolylphenol scaffold presents a compelling starting point for the design of novel bioactive molecules.

This guide delves into the structure-activity relationship (SAR) of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol analogs. While publicly available data on this specific scaffold is limited, we will draw upon well-documented studies of structurally related tetrazolyl-phenyl derivatives to elucidate the key principles governing their biological activity. By examining a case study of tetrazole-based inhibitors of cyclooxygenase-2 (COX-2), we will provide a framework for understanding how subtle molecular modifications can profoundly impact potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of new therapeutic agents.

General Synthetic Strategies for 1-Aryl-1H-Tetrazoles

The construction of the tetrazole ring is a well-established process in organic synthesis. The most common and versatile method for preparing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2] This reaction is often facilitated by a Lewis acid catalyst. For N-aryl substituted tetrazoles, a common route involves the reaction of an amine with triethyl orthoformate and sodium azide.

Below is a generalized workflow for the synthesis of 1-aryl-1H-tetrazole derivatives, a common pathway that would be adapted for the synthesis of the title compounds.

Synthetic_Workflow A Substituted Aniline C Intermediate A->C Reaction B Triethyl Orthoformate, Sodium Azide B->C Reagents E 1-Aryl-1H-tetrazole C->E Heat D Cyclization

Caption: A generalized synthetic workflow for 1-aryl-1H-tetrazoles.

Structure-Activity Relationship: A Case Study of Tetrazole Derivatives as COX-2 Inhibitors

To illustrate the principles of SAR within this chemical class, we will examine a series of tetrazole-containing compounds designed as inhibitors of cyclooxygenase-2 (COX-2).[4][5][6] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a validated therapeutic strategy.[4] The following table summarizes the in vitro inhibitory activity of a selection of these analogs against COX-1 and COX-2, along with their selectivity index.

CompoundR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1a HHH>1001.5>66.7
1b OCH3HH>1000.9>111.1
1c OCH3OCH3OCH3>1000.2>500
Celecoxib ---150.04375

Data is illustrative and based on findings from published studies.[4][6]

Analysis of Structure-Activity Relationships

The data presented in the table reveals several key SAR trends:

  • The Role of Phenyl Substitution: The nature and position of substituents on the phenyl ring play a critical role in determining both the potency and selectivity of COX-2 inhibition.

    • Unsubstituted analog 1a demonstrates moderate potency against COX-2 and good selectivity over COX-1.

    • The introduction of a methoxy group at the R1 position (1b ) enhances the COX-2 inhibitory activity.

    • The most potent compound in this series, 1c , features three methoxy groups on the phenyl ring, suggesting that these groups may be involved in favorable interactions within the active site of the COX-2 enzyme.

  • The Importance of the Tetrazole Moiety: The tetrazole ring is a key pharmacophoric element. In many COX-2 inhibitors, a sulfonamide or a similar acidic group is required for binding to a specific sub-pocket in the enzyme's active site. The tetrazole ring, with its acidic nature, can effectively mimic this interaction, contributing to the observed inhibitory activity.[4]

The following diagram illustrates the key SAR findings for this series of COX-2 inhibitors.

SAR_Diagram cluster_0 General Structure cluster_1 Substituent Effects on Phenyl Ring Core Phenyl-Tetrazole Core R_H R = H Moderate Activity Core->R_H R_OCH3 R = OCH3 Increased Activity R_H->R_OCH3 Introduction of Electron-Donating Group R_Trimethoxy R = Tri-OCH3 High Activity & Selectivity R_OCH3->R_Trimethoxy Multiple Electron- Donating Groups

Caption: Key SAR insights for tetrazolyl-phenyl COX-2 inhibitors.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against COX-1 and COX-2.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute the human recombinant COX-1 and COX-2 enzymes in the provided buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM.

  • Assay Setup:

    • Add 150 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of heme to each well.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the designated wells.

    • Add 10 µL of a blank solution (buffer) or the test compound at various concentrations to the wells.

    • Include wells for a positive control (a known COX inhibitor like celecoxib) and a negative control (DMSO vehicle).

  • Incubation: Gently shake the plate and incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Reaction Termination and Detection: After 2 minutes of incubation at 37°C, add 20 µL of a saturated stannous chloride solution to terminate the reaction. The colorimetric substrate is then added, and the plate is incubated in the dark for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of tetrazole-containing compounds is a rich area of investigation in medicinal chemistry. While a detailed SAR study on the specific this compound scaffold is not yet prominent in the public domain, the analysis of closely related analogs provides valuable guiding principles for future drug design.

The case study of tetrazolyl-phenyl derivatives as COX-2 inhibitors underscores the profound impact of substitutions on the phenyl ring on biological activity and selectivity. The methoxy groups in the most active compounds likely engage in key interactions within the enzyme's active site, highlighting the importance of understanding the target's topology for rational design. The tetrazole moiety consistently proves to be an effective bioisostere for acidic groups, contributing to the overall binding affinity.

For the future design of this compound analogs, several avenues of exploration are apparent:

  • Systematic Modification of the Phenol Ring: The introduction of various substituents at the remaining open positions of the phenol ring could modulate activity and selectivity against different biological targets.

  • Exploration of Different Tetrazole Isomers: The position of the phenyl ring on the tetrazole (e.g., 1- or 2-position) can influence the vector of the substituent and its interaction with the target.

  • Bioisosteric Replacement of the Phenol: Replacing the phenolic hydroxyl group with other hydrogen bond donors or acceptors could lead to novel scaffolds with altered pharmacological profiles.

By applying the principles of SAR and employing robust experimental validation, the this compound scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

  • Verma, A., Kaur, B., Venugopal, S., Wadhwa, P., Sahu, S., Kaur, P., Kumar, D., & Sharma, A. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Chemical Biology & Drug Design, 100(3), 419-442. [Link]

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  • Biologically active compounds and drugs in the tetrazole series. (2021). ResearchGate. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry, 12. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). PubMed. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). ResearchGate. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. [Link]

  • Lamie, P. F., Philoppes, J. N., Azouzb, A. A., & Safwat, N. M. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820. [Link]

  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory. (2017). Semantic Scholar. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). Molecules, 19(11), 18968-19009. [Link]

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Pargellis, C. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686. [Link]

  • Structure–activity relationship. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Lamie, P. F., Philoppes, J. N., Azouzb, A. A., & Safwat, N. M. (2017). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 805-820. [Link]

  • Tinti, M. O., & Nofre, C. (1991). Tetrazoles as carboxylic acid surrogates in the suosan sweetener series. Journal of medicinal chemistry, 34(2), 798–801. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2023). Molecules, 28(13), 5022. [Link]

  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. (2017). ResearchGate. [Link]

  • Vicinal diaryl pyrazole with tetrazole/urea scaffolds as selective angiotensin converting enzyme-1/cyclooxygenase-2 inhibitors: Design, synthesis, anti-hypertensive, anti-fibrotic, and anti-inflammatory. (2024). Drug Development Research, 85(4), e22217. [Link]

  • Biological Potentials of Substituted Tetrazole Compounds. (2014). Pharmaceutical Methods, 5(2), 43-49. [Link]

  • Dömling, A. (2018). Tetrazoles via Multicomponent Reactions. Chemical reviews, 118(15), 7237–7291. [Link]

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Validating the Mechanism of Action of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel small molecule, 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. We will operate under the hypothesis that this compound functions as a B-Raf kinase inhibitor . This hypothesis is predicated on the structural motifs present in the molecule; specifically, the substituted phenyl ring is common in kinase inhibitors, and the tetrazole moiety frequently serves as a bioisostere for a carboxylic acid group, which can be crucial for binding interactions within an active site.[1][2]

Our approach will be a multi-faceted, self-validating system, beginning with direct biochemical assays, moving to cellular target engagement, and culminating in the verification of downstream pathway modulation. For comparative analysis, we will benchmark the performance of this compound against established compounds:

  • Vemurafenib: A potent and selective FDA-approved inhibitor of B-Raf kinase, serving as our positive control.[2][3][4][5]

  • Celecoxib: A selective COX-2 inhibitor, included as a negative control to assess off-target effects and demonstrate specificity. While structurally distinct, its inclusion helps to confirm that the observed effects are not due to general cytotoxicity or non-specific interactions.[1][6][7]

The B-Raf Signaling Pathway: Our Target of Interest

B-Raf is a serine/threonine-protein kinase that plays a critical role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[8][9] This pathway is essential for regulating cellular processes such as proliferation, differentiation, and survival.[10] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the B-Raf kinase and aberrant downstream signaling, which is a key driver in approximately 50% of melanomas and a significant portion of other cancers.[4][11] Our hypothetical inhibitor, this compound, is proposed to bind to the ATP-binding site of the mutated B-Raf protein, thereby inhibiting its kinase activity and halting the oncogenic signaling cascade.[8][11]

B_Raf_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS B_Raf B-Raf (V600E) RAS->B_Raf MEK MEK1/2 B_Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Regulates Inhibitor 2,5-Difluoro-4- (1H-tetrazol-1-YL)phenol Inhibitor->B_Raf Inhibits

Figure 1: Hypothesized point of intervention in the MAPK/ERK pathway.

Experimental Workflow for Mechanism of Action Validation

A logical and stepwise approach is crucial for unequivocally validating the proposed mechanism. Our workflow is designed to build a solid case, from direct target interaction to cellular consequences.

Figure 2: Stepwise workflow for validating the mechanism of action.

PART 1: Biochemical Validation - Direct Target Inhibition

The foundational step is to determine if this compound directly inhibits the enzymatic activity of purified B-Raf kinase.

Experiment 1: In Vitro Kinase Assay

This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.[12][13]

Protocol:

  • Reagents and Setup:

    • Recombinant human B-Raf (V600E) enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP and a suitable substrate (e.g., recombinant MEK1).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Test compounds: this compound, Vemurafenib, and Celecoxib, prepared in a 10-point serial dilution.

  • Procedure:

    • Dispense the B-Raf enzyme and substrate mixture into a 96-well plate.

    • Add the serially diluted compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase inhibition, using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome & Comparative Data:

CompoundTarget KinaseHypothetical IC50 (nM)Rationale
This compound B-Raf (V600E)25Potent inhibition, validating the primary hypothesis.
Vemurafenib (Positive Control)B-Raf (V600E)31Confirms assay validity with a known potent inhibitor.[5]
Celecoxib (Negative Control)B-Raf (V600E)> 10,000Demonstrates target specificity; no inhibition expected.
Experiment 2: Broad Kinase Selectivity Profiling

To assess the selectivity of our lead compound, it is essential to screen it against a broad panel of other kinases.[14][15] This helps to identify potential off-target effects and provides a more comprehensive understanding of its pharmacological profile.

Protocol:

  • Service: This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX, Reaction Biology).

  • Procedure:

    • Submit the test compound, this compound, for screening at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

    • The service provider will perform binding or activity assays for each kinase in the panel.

  • Data Analysis:

    • Results are typically provided as a percentage of inhibition or binding affinity for each kinase.

    • A selectivity score (e.g., S-score) can be calculated to quantify the degree of selectivity.

Expected Outcome: this compound is expected to show high inhibition of B-Raf while exhibiting minimal activity against other kinases, similar to the profile of Vemurafenib. This would indicate a desirable selective inhibitor profile.

PART 2: Cellular Target Engagement - Confirming Interaction in a Biological Context

After demonstrating direct biochemical inhibition, the next critical step is to confirm that the compound engages with its target, B-Raf, within the complex environment of a living cell.

Experiment 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells.[16][17][18][19][20] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol:

  • Cell Culture and Treatment:

    • Culture a human melanoma cell line harboring the BRAF V600E mutation (e.g., A375 cells).

    • Treat the cells with the test compounds (this compound, Vemurafenib, Celecoxib) or a vehicle control (DMSO) for a specified duration.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

    • Cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells (e.g., through freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble B-Raf protein in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble B-Raf against the temperature for each treatment condition to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome:

CompoundTarget ProteinExpected CETSA Result
This compound B-RafSignificant thermal shift, confirming target engagement in cells.
Vemurafenib (Positive Control)B-RafPronounced thermal shift, validating the assay.
Celecoxib (Negative Control)B-RafNo significant thermal shift.
Experiment 4: Kinobeads Competition Binding Assay

This chemical proteomics approach uses immobilized broad-spectrum kinase inhibitors ("kinobeads") to pull down kinases from a cell lysate.[21][22][23] By pre-incubating the lysate with a free inhibitor, one can measure the competition for binding to the beads, thus determining the compound's targets and their relative affinities.

Protocol:

  • Lysate Preparation: Prepare lysates from A375 cells.

  • Competition Binding:

    • Incubate the cell lysate with increasing concentrations of this compound or Vemurafenib.

    • Add the kinobeads slurry to the lysate and incubate to allow for kinase binding.

  • Pulldown and Analysis:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and analyze the samples using quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the amount of each kinase pulled down in the presence of the inhibitor relative to the vehicle control.

    • Generate dose-response curves to determine the apparent dissociation constant (Kdapp) for each interacting kinase.

Expected Outcome: The results should show a dose-dependent decrease in the amount of B-Raf pulled down by the kinobeads when the lysate is pre-incubated with this compound, confirming a direct and specific interaction.

PART 3: Cellular Pathway Analysis - Demonstrating Functional Consequences

The final validation step is to demonstrate that target engagement by this compound leads to the expected downstream biological effects.

Experiment 5: Western Blot Analysis of Downstream Signaling

Inhibition of B-Raf should lead to a decrease in the phosphorylation of its downstream targets, MEK and ERK.[24][25][26][27] Western blotting is the standard method to visualize these changes.

Protocol:

  • Cell Treatment: Treat A375 cells with serially diluted concentrations of this compound, Vemurafenib, and Celecoxib for a defined period (e.g., 2 hours).

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

    • Wash and incubate with the appropriate secondary antibodies conjugated to HRP or a fluorescent dye.

  • Detection and Analysis:

    • Detect the protein bands using chemiluminescence or fluorescence imaging.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Expected Outcome: Treatment with this compound and Vemurafenib should result in a dose-dependent decrease in the levels of p-MEK and p-ERK, while total MEK, total ERK, and the loading control remain unchanged. Celecoxib should have no effect on this pathway.

Summary of Comparative Cellular Effects:

CompoundEffect on p-MEK/p-ERKCell Viability (EC50, µM) in A375 cells
This compound Dose-dependent decrease0.8
VemurafenibDose-dependent decrease0.5
CelecoxibNo significant change> 50

Conclusion

This comprehensive guide outlines a rigorous, multi-step process for validating the hypothesized mechanism of action of this compound as a B-Raf kinase inhibitor. By integrating direct biochemical assays, cellular target engagement studies, and functional downstream pathway analysis, and by consistently comparing the results to both positive and negative controls, researchers can build a robust and compelling case for the compound's mechanism. This structured approach not only enhances the trustworthiness of the findings but also provides a clear roadmap for the continued development of this promising therapeutic candidate.

References

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  • Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

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  • What is the mechanism of Vemurafenib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

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  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • What are BRAF inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide Blog. Retrieved from [Link]

  • Definition of vemurafenib. (n.d.). NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). ResearchGate. Retrieved from [Link]

  • The target landscape of clinical kinase drugs. (n.d.). PMC. NIH. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Anticipated Bioactivity of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol versus its Non-fluorinated Phenol Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms into a parent molecule is a widely employed tactic to enhance pharmacological properties. This guide provides an in-depth, predictive comparison of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol and its non-fluorinated counterpart, 4-(1H-tetrazol-1-YL)phenol. While direct comparative experimental data for these specific compounds is not publicly available, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to forecast their relative performance and to provide a robust framework for their potential evaluation.

Introduction: The Rationale for Fluorination

The non-fluorinated parent compound, 4-(1H-tetrazol-1-YL)phenol, combines two key pharmacophores: a phenol ring, which can act as a hydrogen bond donor and participate in various receptor interactions, and a 1H-tetrazole ring. The tetrazole ring is a well-known bioisostere of a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability[1][2]. Tetrazole-containing compounds have demonstrated a vast range of biological activities, including antimicrobial, anticancer, and antihypertensive effects[1][3].

The subject of this guide, this compound, introduces two fluorine atoms onto the phenol ring. This modification is not arbitrary; the strategic placement of fluorine can profoundly alter a molecule's physicochemical and, consequently, its biological properties.

Predicted Physicochemical and Biological Impact of 2,5-Difluorination

The introduction of fluorine, the most electronegative element, is anticipated to induce several key changes in the parent molecule.

Electronic Effects and Acidity

Fluorine atoms are strong electron-withdrawing groups. The placement of two fluorine atoms ortho and meta to the hydroxyl group is expected to significantly lower the pKa of the phenolic proton. This increased acidity can lead to stronger hydrogen bonding interactions with biological targets, potentially increasing binding affinity and potency.

Lipophilicity and Membrane Permeability

Fluorination generally increases the lipophilicity of a molecule. This can enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and efficacy in cell-based assays. However, the relationship between lipophilicity and biological activity is often complex and target-dependent.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By replacing C-H bonds with C-F bonds, the difluorinated analog is predicted to have enhanced metabolic stability, leading to a longer in vivo half-life and potentially reduced dosing frequency.

Conformational Effects and Binding Interactions

The introduction of fluorine can alter the conformational preferences of the molecule, which may favor a bioactive conformation for a specific target. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with electron-deficient groups in a protein's binding pocket, further enhancing binding affinity.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

Property4-(1H-tetrazol-1-YL)phenolThis compoundRationale for Prediction
Molecular Weight 162.15 g/mol [4]198.13 g/mol Addition of two fluorine atoms.
pKa (Phenolic OH) HigherLowerStrong electron-withdrawing effect of two fluorine atoms.
LogP (Lipophilicity) LowerHigherFluorine substitution generally increases lipophilicity.
Metabolic Stability LowerHigherStrength of the C-F bond resists metabolic degradation.
Membrane Permeability LowerHigherIncreased lipophilicity can enhance passive diffusion.
Binding Affinity Target-dependentPotentially HigherAltered electronics, conformation, and potential for new interactions.

Hypothesized Biological Targets and Therapeutic Areas

Given the presence of the phenol and tetrazole moieties, these compounds could plausibly interact with a range of biological targets. Phenolic compounds are known to act as kinase inhibitors, antioxidants, and receptor ligands[5][6]. The tetrazole ring, as a carboxylic acid bioisostere, can interact with targets that recognize carboxylates.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors targeting signaling pathways in cancer contain phenol or fluorinated phenol rings.

  • Inflammation: Anti-inflammatory activity is a known property of some tetrazole derivatives.

  • Infectious Diseases: Both phenol and tetrazole derivatives have been reported to possess antimicrobial and antifungal activities[1][7].

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

While direct data is absent, SAR studies on related fluorinated phenols and tetrazoles provide valuable insights. For instance, studies on fluorinated benzenesulfonamides have shown that specific fluorination patterns can significantly enhance the inhibition of amyloid-β aggregation[8]. Similarly, halogenation of natural phenols like thymol has been shown to dramatically increase their antimicrobial activity[5]. It is therefore reasonable to hypothesize that the 2,5-difluoro substitution pattern could lead to a significant enhancement of biological activity compared to the non-fluorinated parent compound.

Experimental Workflows for Comparative Analysis

To empirically validate the predicted differences in activity, a systematic experimental approach is necessary. Below are detailed protocols for foundational assays to begin characterizing and comparing these two compounds.

In Vitro Kinase Inhibition Assay

Given that many small molecule inhibitors target protein kinases, an in vitro kinase assay would be a logical starting point to screen for activity.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the fluorinated and non-fluorinated compounds against a panel of protein kinases.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds (10 mM in DMSO).

    • Prepare kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[9].

    • Prepare a solution of the target kinase (e.g., 50 nM) and its specific substrate (e.g., 250 nM) in kinase buffer[9].

    • Prepare an ATP/MgCl2 solution in kinase buffer (final concentration of 100 µM ATP and 10 mM MgCl2)[10].

  • Assay Procedure (96-well plate format):

    • Add 1 µL of serially diluted test compound to appropriate wells.

    • Add 24 µL of the kinase/substrate mixture to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP/MgCl2 solution.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA or a specific kinase detection reagent).

  • Detection:

    • Quantify kinase activity using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

    • Measure the signal using a multi-mode microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp Prepare Compound Dilutions add_comp Add Compound to Plate prep_comp->add_comp prep_kinase Prepare Kinase/Substrate Mix add_kinase Add Kinase/Substrate Mix prep_kinase->add_kinase prep_atp Prepare ATP/MgCl2 Solution add_atp Initiate with ATP/MgCl2 prep_atp->add_atp add_comp->add_kinase incubate1 Pre-incubate (10 min) add_kinase->incubate1 incubate1->add_atp incubate2 Incubate (30-60 min) add_atp->incubate2 stop_rxn Stop Reaction incubate2->stop_rxn detect Read Plate stop_rxn->detect calc Calculate % Inhibition detect->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Radioligand Receptor Binding Assay

To investigate potential interactions with G-protein coupled receptors (GPCRs) or other membrane receptors, a competitive radioligand binding assay is a standard method.

Objective: To determine the binding affinity (Ki) of the fluorinated and non-fluorinated compounds for a specific receptor.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor.

    • Prepare a radiolabeled ligand specific for the target receptor.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Prepare stock solutions of test compounds (10 mM in DMSO).

  • Assay Procedure (96-well filter plate format):

    • To each well, add assay buffer, a fixed concentration of radiolabeled ligand (at or below its Kd), and serially diluted test compound.

    • Initiate the binding reaction by adding the receptor-containing membranes.

    • Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the assay by rapid filtration through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand[11].

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Diagram: Receptor Binding Assay Workflow

G cluster_prep Preparation cluster_assay Binding & Filtration cluster_analysis Data Analysis prep_comp Compound Dilutions mix Mix Reagents in Plate prep_comp->mix prep_radio Radioligand prep_radio->mix prep_mem Receptor Membranes prep_mem->mix incubate Incubate to Equilibrium mix->incubate filtrate Filter & Wash incubate->filtrate count Scintillation Counting filtrate->count calc Calculate % Specific Binding count->calc plot Determine IC50 calc->plot ki Calculate Ki plot->ki

Caption: Workflow for a radioligand receptor binding assay.

Conclusion and Future Directions

This guide presents a predictive comparison between this compound and 4-(1H-tetrazol-1-YL)phenol, grounded in established principles of medicinal chemistry. The difluorinated compound is hypothesized to exhibit enhanced potency, metabolic stability, and cell permeability due to the electronic and steric effects of the fluorine atoms.

The provided experimental protocols offer a clear and actionable path for researchers to synthesize these compounds and empirically test these hypotheses. The results of such studies would provide valuable data for the scientific community and could guide the future design of novel therapeutics based on the fluorinated phenol-tetrazole scaffold. It is through such systematic evaluation that the true potential of strategic fluorination can be realized in drug discovery.

References

  • PubChem. 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. National Center for Biotechnology Information. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]

  • Detection of phenols as kinase inhibitors. (a): phosphorylation of the... ResearchGate. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

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  • 4-Nitro-2-(1H-tetrazol-1-yl)phenol. PubMed. [Link]

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  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Structure-activity Relationships of Biphenyl Tetrazoles as Metallo-Beta-Lactamase Inhibitors. PubMed. [Link]

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  • Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed. [Link]

  • Synthesis , Identification and Study The Biological Activity of Some Tetrazole Derivatives From Imidazole Derivative. ResearchGate. [Link]

  • Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. NIH. [Link]

  • Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. PubMed. [Link]

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  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. PMC. [Link]

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  • Design and discovery of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives as cardiotonic agents via inhibition of PDE3. PubMed. [Link]

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A Comparative Analysis of the Kinase Selectivity Profile of RAF265, a Novel B-RAF Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers, particularly melanoma, where activating mutations in the B-RAF kinase are prevalent.[1][2] The development of selective B-RAF inhibitors has revolutionized the treatment of B-RAF mutant melanoma.[1] This guide provides a comprehensive analysis of the kinase selectivity profile of RAF265 (also known as CHIR-265), a potent inhibitor of B-RAF.[1][3] While the compound "2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol" is not sufficiently characterized in public literature, RAF265 serves as an excellent, structurally relevant case study for understanding the methodologies used to assess kinase inhibitor selectivity. RAF265 is a multi-kinase inhibitor that targets both RAF kinases and VEGFR2, playing a dual role in inhibiting tumor cell proliferation and angiogenesis.[2][3]

This guide will delve into the experimental methodologies used to generate a kinase selectivity profile, compare the selectivity of RAF265 with other known B-RAF inhibitors, and discuss the implications of its selectivity on its therapeutic potential and potential off-target effects.

I. Establishing the Kinase Selectivity Profile: Methodologies and Rationale

Determining the kinase selectivity of a compound is paramount in drug development to understand its mechanism of action and predict potential toxicities. Several robust methods are employed to achieve this, with competitive binding assays being a gold standard.

A. KINOMEscan®: A Competitive Binding Assay Platform

A widely used platform for kinase profiling is KINOMEscan®, which utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.[4][5] This technology offers a high-throughput method to rapidly characterize the selectivity of a compound across the human kinome.[4][6]

Experimental Rationale: The KINOMEscan® assay is independent of ATP and measures the true thermodynamic binding affinity (dissociation constant, Kd) of the inhibitor to the kinase.[5][6] This provides a more accurate and reproducible measure of potency compared to IC50 values obtained from enzymatic assays, which can be influenced by ATP concentration.[5]

Experimental Workflow: KINOMEscan® Profiling

cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Analysis Compound Test Compound (RAF265) Incubation Incubate Compound, Kinase, and Beads Compound->Incubation Added to well Kinase DNA-tagged Kinase Kinase->Incubation Beads Immobilized Ligand on Beads Beads->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via qPCR of DNA tag Elution->qPCR Analysis Calculate Percent of Control and Determine Kd qPCR->Analysis

Caption: KINOMEscan® competitive binding assay workflow.

B. Step-by-Step Protocol for a Generic In Vitro Kinase Assay (IC50 Determination)

While large-scale profiling is crucial, focused enzymatic assays are necessary to determine the functional inhibitory activity (IC50) against specific kinases of interest.

  • Reagent Preparation : Prepare kinase buffer, stock solutions of the test compound (RAF265), ATP, and the specific peptide substrate for the kinase being assayed.[7]

  • Kinase Reaction : In a microplate, add the kinase, the test compound at various concentrations, and the peptide substrate.

  • Initiation : Start the reaction by adding a predetermined concentration of ATP. Incubate at a controlled temperature for a specific time.

  • Termination : Stop the reaction using a suitable stop reagent.

  • Detection : Quantify the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays or antibody-based detection (e.g., ELISA).[8][9]

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Comparative Selectivity Profile of RAF265

RAF265 is a potent inhibitor of B-RAF, particularly the V600E mutant, with IC50 values in the nanomolar range.[1][10] It also demonstrates significant activity against wild-type B-RAF and C-RAF.[1] This broad-spectrum activity against RAF isoforms is a distinguishing feature. Furthermore, RAF265 inhibits other kinases, most notably VEGFR2, which is involved in angiogenesis.[3][10]

Kinase TargetRAF265 IC50 (nM)[1][3][10]Sorafenib IC50 (nM)Vemurafenib IC50 (nM)
B-RAF (V600E)0.5 - 32231
B-RAF (wild-type)706100
C-RAF19 - 60648
VEGFR2~3090>10,000
PDGFRβPotent Inhibition58>10,000
c-KITPotent Inhibition68>10,000
p38αNo significant inhibition580>10,000

Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.

Analysis of the Selectivity Data:

  • High Potency against B-RAF V600E : RAF265 is exceptionally potent against the oncogenic B-RAF V600E mutant, which is a key driver in many melanomas.[1]

  • Multi-RAF Inhibition : Unlike more selective inhibitors like Vemurafenib, RAF265 potently inhibits both mutant and wild-type B-RAF, as well as C-RAF.[1] This broader RAF inhibition may offer advantages in overcoming certain resistance mechanisms.

  • VEGFR2 Inhibition : The potent inhibition of VEGFR2 distinguishes RAF265 from highly selective B-RAF inhibitors.[3][10] This dual activity suggests that RAF265 can simultaneously target tumor cell proliferation and angiogenesis, the formation of new blood vessels that supply tumors.[2]

  • Comparison with Sorafenib : RAF265 shares some similarities with Sorafenib, another multi-kinase inhibitor. However, RAF265 demonstrates greater potency against B-RAF V600E.[1]

  • Selectivity against other Kinases : While potent against its primary targets, broad kinome screening reveals that RAF265 has a distinct selectivity profile, with less activity against kinases like p38α compared to Sorafenib.[2]

III. Cellular Target Engagement: Validating Biochemical Data

Biochemical assays provide crucial data on direct enzyme inhibition, but it is essential to confirm that the compound engages its target within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[11][12]

A. The Principle of CETSA®

CETSA® is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[13][14] This thermal shift can be measured in intact cells or tissue samples, providing direct evidence of target engagement.[11][15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Detection & Analysis Cells Intact Cells Compound Treat with RAF265 or Vehicle Cells->Compound Heating Heat cells to a range of temperatures Compound->Heating Lysis Lyse cells Heating->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Detection Detect soluble target protein (e.g., Western Blot) Centrifugation->Detection Analysis Generate melting curves and determine thermal shift Detection->Analysis

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

B. Step-by-Step Protocol for CETSA®
  • Cell Culture and Treatment : Culture cells expressing the target kinase (e.g., B-RAF V600E) and treat with various concentrations of RAF265 or a vehicle control.[12]

  • Heat Treatment : Aliquot the cell suspensions and heat them to a range of temperatures for a defined period (e.g., 3 minutes).[11]

  • Cell Lysis : Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[14]

  • Protein Quantification : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.[11]

  • Data Analysis : Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[12]

IV. Conclusion and Future Directions

The kinase selectivity profile of RAF265 reveals it to be a potent, multi-targeted inhibitor with high affinity for RAF isoforms and VEGFR2.[1][3][10] This dual mechanism of action, targeting both oncogenic signaling and tumor angiogenesis, provides a strong rationale for its clinical development.[2][16] The comparative analysis highlights its unique profile relative to other B-RAF inhibitors, suggesting potential advantages in specific clinical contexts.

The methodologies described in this guide, from broad kinome scanning to cellular target engagement assays, represent a robust framework for the comprehensive characterization of any kinase inhibitor. For a novel compound like "this compound," these experimental approaches would be essential first steps in elucidating its biological activity and therapeutic potential. Future studies on RAF265 could focus on understanding its role in overcoming resistance to more selective B-RAF inhibitors and exploring its efficacy in a wider range of tumor types.

V. References

  • King, A. J., et al. (2015). Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Available from: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]

  • ResearchGate. (n.d.). CHIR-265 is a potent selective inhibitor of c-Raf/B-Raf/mutB-Raf that effectively inhibits proliferation and survival of cancer cell lines with Ras/Raf pathway mutations. Available from: [Link]

  • ResearchGate. (n.d.). Kinase profiling of 52 using KINOMEscan technology at 1 μM. Available from: [Link]

  • Amiri, P., et al. (2006). CHIR-265 is a potent selective inhibitor of c-Raf/B-Raf/mutB-Raf that effectively inhibits proliferation and survival of cancer cell lines with Ras/Raf pathway mutations. Cancer Research. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available from: [Link]

  • Re-Past, G., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Available from: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link]

  • ResearchGate. (n.d.). Selectivity scores [S(3 μmol/L)] for known kinase inhibitors, including... Available from: [Link]

  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between... Available from: [Link]

  • Li, Y., et al. (2022). Small-Molecule RAF265 as an Antiviral Therapy Acts against PEDV Infection. Viruses. Available from: [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics. Available from: [Link]

  • Lito, P., et al. (2014). Mechanism and consequences of RAF kinase activation by small-molecule inhibitors. British Journal of Cancer. Available from: [Link]

  • BMG Labtech. (2020). Kinase assays. Available from: [Link]

  • Patsnap Synapse. (n.d.). RAF265. Available from: [Link]

  • Kim, A., et al. (2025). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Journal of Medicinal Chemistry. Available from: [Link]

  • King, A. J., et al. (2015). Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Falchook, G. S., et al. (2017). A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status. Investigational New Drugs. Available from: [Link]

  • PubMed. (n.d.). Tri- and tetrasubstituted imidazoles as p38α mitogen-activated protein kinase inhibitors. Available from: [Link]

  • PubMed. (n.d.). Tetra-substituted pyridinylimidazoles as dual inhibitors of p38α mitogen-activated protein kinase and c-Jun N-terminal kinase 3 for potential treatment of neurodegenerative diseases. Available from: [Link]

  • Kim, A., et al. (2025). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Angewandte Chemie International Edition. Available from: [Link]

  • PubMed. (n.d.). Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes. Available from: [Link]

  • PubMed. (n.d.). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Available from: [Link]

  • PubMed. (n.d.). Inhibitors of unactivated p38 MAP kinase. Available from: [Link]

  • ChemRxiv. (2025). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Available from: [Link]

  • PubMed. (n.d.). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Available from: [Link]

  • ResearchGate. (n.d.). Selective Phosphorylation of Phenols and Benzenediols by the Kinase PsiK and Variants Thereof. Available from: [Link]

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Transitioning from Bench to Bedside: A Comparative Guide for In Vivo Validation of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for In Vivo Confirmation

The journey of a novel chemical entity from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges. While in vitro assays provide crucial initial data on a compound's activity against a specific molecular target, they represent a highly simplified biological system. The complex interplay of absorption, distribution, metabolism, excretion, and toxicity (ADMET) within a living organism can profoundly impact a compound's efficacy and safety. Therefore, confirming in vitro findings in a well-chosen animal model is a critical, non-negotiable step in the drug discovery pipeline. This guide provides a comprehensive framework for the in vivo validation of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol , a novel compound with hypothesized xanthine oxidase inhibitory activity.

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a common feature in many enzyme inhibitors.[1][2][3] This structural alert, coupled with extensive literature on tetrazole-containing molecules as potent xanthine oxidase inhibitors, forms the scientific basis for our investigation.[4][5] Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[6][7] Overproduction of uric acid leads to hyperuricemia, a metabolic disorder strongly associated with gout, and is increasingly linked to cardiovascular and renal diseases.[8][9]

This guide will compare the in vivo performance of this compound against established clinical standards, Allopurinol and Topiroxostat , in a robust and reproducible rat model of hyperuricemia. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present a clear framework for data analysis and interpretation.

The Molecular Target: Xanthine Oxidase and the Purine Catabolism Pathway

Xanthine oxidase (XO) is the terminal enzyme in the purine catabolism pathway. It facilitates the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid.[7][10] Inhibiting this enzyme is a clinically validated strategy to reduce systemic uric acid levels.[11][12]

Purine_Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O XO1 Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid O2, H2O XO2 Xanthine Oxidase XO1->Xanthine XO2->Uric_Acid Inhibitor This compound Allopurinol Topiroxostat Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: The purine catabolism pathway and the inhibitory action of xanthine oxidase inhibitors.

Phase 1: In Vitro Characterization - The Prerequisite to Animal Studies

Before committing to costly and ethically sensitive animal experiments, it is imperative to thoroughly characterize the in vitro inhibitory potential of this compound against xanthine oxidase.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 295 nm.[6][13]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate Buffer (pH 7.5)

  • This compound (Test Compound)

  • Allopurinol (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve xanthine oxidase in phosphate buffer to a concentration of 0.2 units/mL.

    • Dissolve xanthine in phosphate buffer (with gentle warming and a drop of NaOH to aid dissolution) to a final concentration of 0.15 mM.[14]

    • Prepare stock solutions of the test compound and Allopurinol in DMSO. Serially dilute these stocks in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.[14]

  • Assay Setup (in a 96-well plate):

    • Blank: 50 µL phosphate buffer + 15 µL phosphate buffer + 66 µL substrate solution.

    • Control (100% activity): 50 µL vehicle (buffer with DMSO) + 15 µL enzyme solution + 66 µL substrate solution.

    • Test Compound: 50 µL of each dilution of the test compound + 15 µL enzyme solution + 66 µL substrate solution.

    • Positive Control: 50 µL of each dilution of Allopurinol + 15 µL enzyme solution + 66 µL substrate solution.

  • Incubation: Pre-incubate the plate at 25°C for 15 minutes.[14][15]

  • Reaction Initiation: Add the xanthine substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 295 nm at time 0 and then at regular intervals for 30 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound and Allopurinol using the formula: % Inhibition = [(Rate_control - Rate_blank) - (Rate_sample - Rate_blank)] / (Rate_control - Rate_blank) x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Anticipated In Vitro Performance Comparison
CompoundPredicted IC50 Range (nM)Justification
This compound 20 - 200Based on published data for tetrazole-containing XO inhibitors, potent activity is expected.[4] The difluoro-phenol moiety may enhance binding affinity.
Allopurinol 500 - 2000A well-established, purine-based competitive inhibitor.[7][10]
Topiroxostat 15 - 50A potent, non-purine selective inhibitor, often demonstrating higher in vitro potency than Allopurinol.[16][17]

Phase 2: In Vivo Validation - The Potassium Oxonate-Induced Hyperuricemia Model

The rat is a suitable model for studying hyperuricemia; however, unlike humans, rats possess the enzyme uricase, which degrades uric acid. To create a hyperuricemic state, it is necessary to inhibit uricase activity using potassium oxonate.[8][9] This model is widely accepted and has been shown to be responsive to xanthine oxidase inhibitors.[18][19]

Ethical Considerations in Animal Research

All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[20][21] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly adhered to, ensuring the minimum number of animals are used and any potential for pain or distress is minimized.[22]

Experimental Workflow

InVivo_Workflow cluster_prep Preparation Phase cluster_study Study Phase (7 Days) cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Induction Hyperuricemia Induction (Potassium Oxonate, p.o.) Acclimatization->Induction Formulation Compound Formulation Dosing Daily Dosing (p.o.) - Vehicle - Test Compound - Positive Controls Formulation->Dosing Induction->Dosing 1 hour post-induction Blood_Collection Blood Collection (Day 8, Cardiac Puncture) Dosing->Blood_Collection Serum_Analysis Serum Analysis - Uric Acid - Creatinine - BUN Blood_Collection->Serum_Analysis Data_Analysis Statistical Analysis Serum_Analysis->Data_Analysis

Caption: Workflow for the in vivo evaluation of xanthine oxidase inhibitors.

Detailed Protocol: Hyperuricemia Induction and Treatment

Animals:

  • Male Sprague-Dawley or Wistar rats (180-220g).

Housing:

  • Standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

Experimental Groups (n=8 per group):

  • Normal Control: Vehicle only.

  • Hyperuricemia Model: Vehicle + Potassium Oxonate.

  • Test Compound (Low Dose): this compound + Potassium Oxonate.

  • Test Compound (High Dose): this compound + Potassium Oxonate.

  • Positive Control 1: Allopurinol (e.g., 5 mg/kg) + Potassium Oxonate.[19]

  • Positive Control 2: Topiroxostat (e.g., 1 mg/kg) + Potassium Oxonate.[16]

Procedure:

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Formulation: Due to the likely poor water solubility of this compound, a suitable vehicle is required. A common approach is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution containing a co-solvent like PEG400.[23] The formulation should be optimized for stability and homogeneity.

  • Induction and Dosing (Daily for 7 days):

    • Administer potassium oxonate (250 mg/kg, dissolved in distilled water) orally (p.o.) to all groups except the Normal Control group.[19]

    • One hour after potassium oxonate administration, administer the respective treatments (vehicle, test compound, or positive controls) orally.

  • Sample Collection (Day 8):

    • Fast the animals overnight.

    • Anesthetize the animals (e.g., with isoflurane or an appropriate injectable anesthetic).

    • Collect blood via cardiac puncture.

    • Euthanize the animals according to approved protocols.

  • Biochemical Analysis:

    • Allow the blood to clot and centrifuge to separate the serum.

    • Measure serum levels of uric acid, creatinine, and blood urea nitrogen (BUN) using commercially available assay kits.

Data Analysis and Expected Outcomes

Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's).[24][25][26] A p-value of <0.05 is typically considered statistically significant.

Comparative Efficacy Table (Hypothetical Data)
GroupDose (mg/kg)Serum Uric Acid (mg/dL)% Reduction vs. ModelSerum Creatinine (mg/dL)
Normal Control -1.5 ± 0.2-0.5 ± 0.05
Hyperuricemia Model -5.8 ± 0.5##0%0.6 ± 0.07
Test Compound 103.9 ± 0.4*32.8%0.55 ± 0.06
Test Compound 302.6 ± 0.3 55.2%0.52 ± 0.05
Allopurinol 53.1 ± 0.346.6%0.54 ± 0.06
Topiroxostat 12.8 ± 0.4**51.7%0.53 ± 0.05
  • ##p<0.01 vs. Normal Control; *p<0.05, **p<0.01 vs. Hyperuricemia Model.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and ethically sound approach to validating the in vitro xanthine oxidase inhibitory activity of this compound in a clinically relevant animal model. Successful demonstration of in vivo efficacy, comparable or superior to established drugs like Allopurinol and Topiroxostat, would provide strong justification for advancing this compound into further preclinical development. Subsequent studies should include pharmacokinetic profiling to understand its ADMET properties, and chronic dosing studies to assess long-term efficacy and safety. The ultimate goal is to translate these preclinical findings into a novel therapeutic for hyperuricemia and associated disorders.

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A Comparative Analysis of 1H- and 2H-Tetrazole Isomers: Unraveling the Impact on Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Tautomers in Drug Design

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon, stands as a cornerstone pharmacophore in modern medicinal chemistry.[1] Its prominence is largely attributed to its role as a bioisosteric replacement for the carboxylic acid group, a common functional group in many biologically active molecules.[2] This substitution can enhance critical drug-like properties, including metabolic stability, lipophilicity, and bioavailability.[2][3]

A pivotal characteristic of 5-substituted tetrazoles is their existence in two distinct tautomeric forms: the 1H- and 2H-isomers, distinguished by the position of the proton on the tetrazole ring.[4] This seemingly subtle structural difference profoundly impacts the molecule's physicochemical landscape, altering its acidity, polarity, and hydrogen bonding capabilities.[5] Consequently, the specific tautomer present can dictate the molecule's interaction with biological targets, leading to significant variations in pharmacological activity and pharmacokinetic profiles.[5]

This guide provides an in-depth comparative analysis of 1H- and 2H-tetrazole isomers for researchers, scientists, and drug development professionals. We will dissect the causality behind their differing properties, present supporting experimental data, and outline the methodologies required to synthesize and differentiate these crucial isomers.

Tautomeric Equilibrium and Physicochemical Divergence

The 1H- and 2H-tetrazoles exist in a dynamic equilibrium. The favored tautomer is dictated by a confluence of factors including the molecule's physical state, the polarity of the surrounding solvent, and the electronic properties of the substituent at the C5 position.[5]

  • In the gas phase , the 2H-tautomer is generally the more stable form.[5]

  • In polar solvents and the solid state , the equilibrium often shifts to favor the more polar 1H-tautomer, which is better solvated.[4][5]

  • Substituent Effects : Electron-donating groups at the C5 position tend to favor the 2H-tautomer, whereas electron-withdrawing groups can increase the population of the 1H-tautomer.[5]

These fundamental differences give rise to distinct physicochemical profiles, which are critical for rational drug design. The 1H-isomer generally possesses a larger dipole moment, rendering it more polar than its 2H-counterpart.[5] This, in turn, influences properties like solubility and membrane permeability.

Below is a comparative summary of the key physicochemical properties:

Property1H-Tetrazole2H-TetrazoleCausality & Significance in Drug Design
Acidity (pKa) More acidic (pKa ≈ 4.5-5.0)[6]Less acidicThe 1H-tetrazole's pKa is remarkably similar to that of carboxylic acids, making it an excellent mimic for interactions requiring an acidic proton.[6][7] The deprotonated tetrazolate anion is stabilized by charge delocalization across the ring.
Polarity/Dipole Moment Higher[5]Lower[8]The greater polarity of the 1H-isomer enhances aqueous solubility but may decrease passive membrane permeability. The choice of isomer can be used to fine-tune a drug's ADME properties.
Lipophilicity Generally less lipophilicGenerally more lipophilicWhile both isomers are more lipophilic than the corresponding carboxylates, the less polar 2H-isomer can offer advantages in crossing lipid bilayers.[9]
Metabolic Stability HighHighBoth tetrazole isomers are significantly more resistant to metabolic degradation (e.g., glucuronidation) compared to carboxylic acids, leading to improved in vivo half-life.[6][10]
Hydrogen Bonding N-H acts as H-bond donor; N3 & N4 as acceptors.[11]N-H is absent; ring nitrogens act as H-bond acceptors.This is the most critical difference for bioactivity. The distinct spatial arrangement of H-bond donors and acceptors dictates how each isomer fits into and interacts with a protein binding site.[11]

Impact on Bioactivity: A Structure-Activity Relationship (SAR) Perspective

The distinct physicochemical properties of 1H- and 2H-tetrazoles directly translate into differential biological activity. The precise geometry and hydrogen-bonding pattern of an isomer determines its ability to engage with a biological target. A classic example is the development of Angiotensin II receptor antagonists, the "sartan" family of antihypertensive drugs.[1]

In many sartans, such as losartan, the 5-substituted 1H-tetrazole is crucial for activity.[12] Its acidic proton and the location of its hydrogen bond acceptors mimic the key interactions of a carboxylic acid, allowing it to bind effectively to the receptor. A hypothetical 2H-isomer would lack the critical N-H donor and present a different acceptor profile, likely resulting in diminished or no activity.

The following diagram illustrates this concept:

G cluster_receptor Receptor Binding Pocket cluster_1H 1H-Tetrazole Isomer cluster_2H 2H-Tetrazole Isomer Receptor_HBD H-Bond Donor (e.g., -NH) Tetrazole_1H R C=N N-H N=N Receptor_HBD->Tetrazole_1H:f3 H-Bond Tetrazole_2H R C=N N N-H N= Receptor_HBD->Tetrazole_2H:f2 No H-Bond Donor (Weak Interaction) Receptor_HBA H-Bond Acceptor (e.g., C=O) Tetrazole_1H:f2->Receptor_HBA Strong H-Bond (Key Interaction) Tetrazole_2H:f4->Receptor_HBA H-Bond GoodFit Productive Binding PoorFit Poor Binding

Figure 1: Differential binding of tetrazole isomers.
Quantitative Comparison of Bioactivity

The following table presents hypothetical data, illustrating how isomeric differences can manifest in quantitative bioactivity assays.

Compound PairTarget1H-Isomer IC₅₀ (nM)2H-Isomer IC₅₀ (nM)Fold DifferenceReference Example
Drug A Kinase X1585057xAnticancer agents[12]
Drug B AT₁ Receptor25>10,000>400xAntihypertensive agents[13]
Drug C COX-2502004xAnti-inflammatory agents[12]

This data underscores the necessity of synthesizing and testing pure isomers to establish a clear SAR and select the optimal candidate for development.

Methodologies: Synthesis and Analytical Differentiation

The synthesis of 5-substituted tetrazoles often results in a mixture of 1H and 2H tautomers, making their subsequent separation and characterization a critical step.

General Synthetic Workflow

The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[14]

G Start Organic Nitrile (R-CN) + Azide Source (e.g., NaN₃) Catalyst Catalyst (e.g., ZnCl₂, NH₄Cl) Start->Catalyst Reaction [3+2] Cycloaddition Catalyst->Reaction Workup Acidic Workup (Protonation) Reaction->Workup Product 5-Substituted-1H-tetrazole (Often as a tautomeric mixture) Workup->Product Purification Purification (Crystallization or Chromatography) Product->Purification Isomers Separated 1H and 2H Isomers Purification->Isomers

Figure 2: General synthetic workflow for 5-substituted tetrazoles.
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol describes a standard laboratory procedure for synthesizing a 5-substituted-1H-tetrazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in a suitable solvent like toluene or DMF.

  • Reaction Conditions: Heat the reaction mixture to 100-130 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: After cooling the mixture to room temperature, carefully pour it into a beaker containing ice water.

  • Protonation & Precipitation: Acidify the aqueous solution to a pH of 2-3 using a mineral acid (e.g., 2M HCl). This protonates the tetrazolate anion, causing the 5-substituted-1H-tetrazole to precipitate out of the solution.[5]

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove residual salts, and dry it under a vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Analytical Workflow for Isomer Differentiation

Unambiguous identification of the 1H and 2H isomers is essential. While alkylation of the tautomeric mixture can yield separable N1- and N2-alkylated products, spectroscopic methods are key to identifying the proton's location in the parent compound.

G Sample Synthesized Tetrazole Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Sample->NMR IR FT-IR Spectroscopy Sample->IR Xray Single-Crystal X-ray Diffraction Sample->Xray Data Spectroscopic Data NMR->Data IR->Data Xray->Data Comparison Compare with Literature/ Computational Data Data->Comparison Identification Unambiguous Isomer Identification (1H or 2H) Comparison->Identification

Figure 3: Analytical workflow for tetrazole isomer identification.
Protocol: Isomer Differentiation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between 1H- and 2H-tetrazole isomers in solution.[5]

  • Sample Preparation: Dissolve a precisely weighed amount of the purified tetrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis & Key Differentiating Features:

    • ¹³C NMR: The chemical shift of the C5 carbon is a highly reliable indicator. The C5 carbon in the 2H-tautomer is typically found further downfield (at a higher ppm value) compared to the 1H-tautomer.[5][15]

    • ¹⁵N NMR: This technique provides the most unambiguous identification, as the chemical shifts of the four nitrogen atoms are extremely sensitive to the proton's location.[5]

    • ¹H NMR: The N-H proton signal can be observed, though it is often broad and its position is solvent-dependent. More reliably, the chemical shifts of substituents attached to the ring nitrogen (in cases of N-alkylation) or the C5 carbon can differ significantly between the two isomers.[15]

  • Confirmation: Compare the experimental chemical shifts with data from the literature for known 1H- and 2H-tetrazole analogs or with computationally predicted spectra to confirm the identity of the predominant tautomer.[5]

Conclusion

The tautomerism between 1H- and 2H-tetrazoles is a critical consideration in medicinal chemistry. The position of a single proton dramatically reshapes the molecule's electronic and steric properties, leading to profound differences in bioactivity. The 1H-isomer, with its higher polarity and acidic proton, often serves as a superior bioisostere for carboxylic acids, while the less polar 2H-isomer may offer advantages for membrane permeation.

A thorough understanding of the factors governing tautomeric equilibrium, coupled with robust synthetic and analytical methodologies to isolate and identify pure isomers, is paramount. By deliberately designing and evaluating specific tetrazole tautomers, drug discovery teams can establish more precise structure-activity relationships, leading to the development of therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic profiles.

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  • ResearchGate. (n.d.). Common drugs containing the tetrazole ring. Retrieved from [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

  • SpringerLink. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Ali, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • ResearchGate. (n.d.). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. Retrieved from [Link]

  • Gaponik, P.N., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(23), 7896.
  • Gong, X., et al. (2012). 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles. RSC Advances, 2(1), 115-122.
  • Kass, S.R., et al. (2021). Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1 H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids. The Journal of Organic Chemistry, 86(8), 5675-5681.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel active pharmaceutical ingredients (APIs) such as 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, a compound of interest due to its unique structural motifs, establishing robust and reliable analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison and cross-validation of principal analytical techniques for the characterization and quantification of this analyte. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by representative experimental data and guided by the principles of international regulatory standards.

The Imperative of Method Cross-Validation

Before delving into specific methodologies, it is crucial to understand the concept of cross-validation. As defined by regulatory bodies, cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[1] This becomes critical when, for instance, a method is transferred between laboratories, or when data from different analytical techniques need to be correlated during different stages of drug development. The International Council for Harmonisation (ICH) guideline Q2(R2) underscores the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3][4][5][6] This guide will, therefore, not only present individual methods but also a framework for their mutual validation.

Analytical Methodologies for this compound

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for purity and assay determination due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is the logical first choice.

Rationale for Method Design:

  • Column Chemistry: A C18 stationary phase is selected for its hydrophobicity, which will effectively retain the moderately polar analyte.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is employed. The acid suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape. Acetonitrile is a common organic modifier providing good peak resolution.

  • Detection: The aromatic nature of the phenol and tetrazole rings suggests strong UV absorbance. A photodiode array (PDA) detector is ideal to determine the optimal detection wavelength (λmax) and to assess peak purity.

Experimental Protocol: HPLC-UV for Assay and Impurity Determination

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While phenols can be analyzed directly by GC, their polarity can lead to peak tailing.[7] Derivatization is often employed to improve chromatographic behavior and sensitivity.

Rationale for Method Design:

  • Derivatization: The acidic proton of the phenol group can interact with active sites in the GC system. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and reducing peak tailing.

  • Column Selection: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte from potential impurities.[8]

  • Detection: Mass spectrometry provides high selectivity and structural information, aiding in peak identification and confirmation.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole).

  • Derivatization:

    • To 1 mg of the sample, add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.

    • Heat at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR). For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Rationale for Method Design:

  • ¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the aromatic and tetrazole protons.

  • ¹⁹F NMR: Directly observes the fluorine atoms, providing distinct signals for each fluorine environment. The high sensitivity of ¹⁹F NMR to the local chemical environment makes it an excellent tool for identifying isomers and degradation products.[9]

  • Structural Confirmation: The combination of these NMR experiments allows for the complete assignment of the molecule's structure.

Experimental Protocol: NMR for Structural Confirmation

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum, with proton decoupling.

  • Data Analysis:

    • Integrate the signals to determine proton ratios.

    • Analyze chemical shifts and coupling constants to confirm the connectivity of the atoms.

Comparative Performance of Analytical Methods

The choice of an analytical method is dictated by its intended purpose. Below is a table summarizing the typical performance characteristics of the described methods for the analysis of this compound.

Parameter HPLC-UV GC-MS (with Derivatization) NMR Spectroscopy
Primary Use Assay, Purity, StabilityImpurity Identification, Trace AnalysisStructural Elucidation, Identification
Linearity (r²) > 0.999> 0.995Not typically used for linearity
Limit of Detection ~0.01 µg/mL~0.1 ng/mL~0.1 mg/mL
Limit of Quantitation ~0.03 µg/mL~0.3 ng/mL~0.5 mg/mL
Precision (%RSD) < 1.0%< 5%Not applicable for this comparison
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Not applicable for this comparison
Specificity Good (requires validation)ExcellentExcellent

Note: The values presented in this table are representative and based on typical performance for similar analytes. Actual values must be determined during method validation.

Cross-Validation of HPLC and GC-MS Methods

To ensure that the primary quantitative method (HPLC-UV) and the primary impurity identification method (GC-MS) provide comparable and reliable data, a cross-validation study is essential. This is particularly important if data from both methods are to be included in a regulatory submission.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison & Evaluation Sample Prepare a single batch of This compound SpikedSample Spike with known impurities (if available) at relevant levels (e.g., 0.1%) Sample->SpikedSample ForcedDeg Perform forced degradation studies (Acid, Base, Oxidative, Thermal, Photolytic) SpikedSample->ForcedDeg HPLC Analyze all samples by validated HPLC-UV method ForcedDeg->HPLC GCMS Analyze all samples by validated GC-MS method ForcedDeg->GCMS ComparePurity Compare Purity Profiles: - Number of impurities detected - % Area of impurities HPLC->ComparePurity CompareDeg Compare Degradation Profiles: - Do both methods detect the same degradants? - Is the extent of degradation comparable? HPLC->CompareDeg GCMS->ComparePurity GCMS->CompareDeg Acceptance Evaluate against pre-defined acceptance criteria ComparePurity->Acceptance CompareDeg->Acceptance

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Step-by-Step Cross-Validation Protocol
  • Sample Selection: Use a single, homogenous batch of this compound. Prepare samples from this batch that have been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate a rich impurity profile.[10][11][12][13][14]

  • Analysis: Analyze the unstressed and stressed samples using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison:

    • Impurity Profile: Compare the chromatograms from both methods. The relative retention times and the number of detected impurities should be consistent.

    • Quantitative Comparison: For any impurity that is quantifiable by both methods, the results should be within a pre-defined acceptance criterion (e.g., ±15% relative difference).

    • Specificity: Ensure that the primary peak in both methods is pure and that all significant degradation products are well-resolved from the main analyte and from each other.

Decision Tree for Method Selection

The selection of the appropriate analytical technique is contingent on the specific analytical challenge.

MethodSelection cluster_options cluster_methods Start What is the analytical objective? Assay Assay/Potency (Quantitative) Start->Assay Impurity Impurity Profiling (Qualitative & Quantitative) Start->Impurity Structure Structural Confirmation Start->Structure HPLC_node HPLC-UV Assay->HPLC_node Primary Method Impurity->HPLC_node For known impurities GCMS_node GC-MS Impurity->GCMS_node For identification of unknown volatile impurities NMR_node NMR Structure->NMR_node Definitive Method

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The analytical characterization of a novel API such as this compound requires a multi-faceted approach. HPLC-UV stands out as the primary method for routine quality control, including assay and purity testing. GC-MS, particularly with derivatization, offers superior sensitivity and specificity for the identification of volatile impurities. NMR spectroscopy remains the gold standard for unequivocal structural confirmation.

A robust analytical control strategy does not rely on a single method but rather on a suite of validated and cross-validated techniques. By demonstrating the concordance between these orthogonal methods, researchers and drug developers can ensure the highest level of confidence in their data, paving the way for a smooth and successful regulatory submission process. The principles and protocols outlined in this guide provide a solid framework for achieving this critical objective.

References

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharmacentral. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • Aktaş, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Pharma Times. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). NMR spectral analysis of strongly second‐order 6‐, 8‐, 9. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. Retrieved from [Link]

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Sources

Independent Bioactivity Profiling of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent characterization and validation of the bioactivity of the novel compound, 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. In the absence of extensive public data on this molecule, we present a structured approach to generate an initial bioactivity profile. This document is intended for researchers, scientists, and professionals in drug development who are focused on the rigorous evaluation of new chemical entities.

The reproducibility of preclinical research is a significant challenge in drug discovery, with some studies indicating that a substantial portion of published findings cannot be replicated, leading to wasted resources and time. Therefore, establishing a robust and independently verifiable dataset for any new compound is a critical first step in its journey towards becoming a potential therapeutic. This guide emphasizes a self-validating experimental design to ensure the integrity and reliability of the generated data.

Given the structural motifs of this compound, which include a substituted phenol and a tetrazole ring—a common bioisostere for a carboxylic acid—we hypothesize potential activity as a kinase inhibitor. Consequently, this guide will focus on profiling its activity against a well-characterized protein kinase and in a relevant cellular context. We will use a well-established, commercially available inhibitor as a reference compound for direct comparison.

Experimental Design: A Comparative Approach

To generate a meaningful bioactivity profile for our compound of interest, a multi-pronged approach will be employed. This involves an initial biochemical screen, followed by a dose-response analysis to determine potency, and finally, a cell-based assay to assess its effects in a more complex biological system.

For this guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis, a critical process in tumor growth and metastasis. As a comparator, we will use Sorafenib , a well-characterized multi-kinase inhibitor known to target VEGFR2.

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound_Preparation Synthesize and Purify This compound QC Quality Control (NMR, LC-MS, Purity >95%) Compound_Preparation->QC Primary_Screen Primary Screen: VEGFR2 Kinase Assay QC->Primary_Screen Dose_Response Dose-Response Curve: Determine IC50 Primary_Screen->Dose_Response Cell_Viability Cell Viability Assay (e.g., HUVEC or Cancer Cell Line) Dose_Response->Cell_Viability Cell_Dose_Response Dose-Response Curve: Determine GI50 Cell_Viability->Cell_Dose_Response Data_Analysis Comparative Data Analysis: vs. Sorafenib Cell_Dose_Response->Data_Analysis

Caption: Experimental workflow for bioactivity profiling.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments outlined above. Adherence to these protocols is crucial for generating reproducible data.

In Vitro VEGFR2 Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the test compound on the enzymatic activity of VEGFR2. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.[1]

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • Sorafenib (as positive control)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Sorafenib in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, starting from 1 mM. Prepare a DMSO-only control.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.

    • Add 2 µL of VEGFR2 kinase solution (concentration to be optimized empirically) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (final concentrations to be optimized, e.g., 0.2 mg/ml substrate and 10 µM ATP).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Cell Viability Assay

This assay will assess the effect of the compound on the viability of a relevant cell line. Human Umbilical Vein Endothelial Cells (HUVECs) are a good choice as their proliferation is dependent on VEGFR2 signaling. Alternatively, a cancer cell line with known sensitivity to VEGFR2 inhibitors can be used. A common method is the MTT or WST-1 assay, which measures the metabolic activity of viable cells.[2][3]

Materials:

  • HUVECs or a suitable cancer cell line (e.g., A549, HT-29)

  • Complete cell culture medium

  • This compound

  • Sorafenib (as positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Multichannel pipettes

  • Incubator (37°C, 5% CO2)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and Sorafenib in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours.

  • Viability Measurement (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • Subtract the background absorbance (no-cell control).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to facilitate comparison.

Table 1: Comparative Bioactivity Data

CompoundVEGFR2 IC50 (µM)Cell Viability GI50 (µM)
This compound[Insert experimental value][Insert experimental value]
Sorafenib (Reference)[Insert experimental value][Insert experimental value]

The results should be analyzed critically. A potent inhibition of VEGFR2 in the biochemical assay that is mirrored by a potent inhibition of cell growth in the cellular assay would suggest that the compound's cytotoxic effect is, at least in part, mediated through the inhibition of VEGFR2.

The following diagram illustrates the hypothesized mechanism of action:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds and Activates Compound This compound Compound->VEGFR2 Inhibits

Caption: Hypothesized VEGFR2 signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the initial bioactivity profiling of this compound. By following these detailed protocols and using a well-characterized reference compound, researchers can generate robust, reproducible data to inform future studies.

Positive results from these initial experiments would warrant further investigation, including:

  • Kinase Profiling: Screening against a broad panel of kinases to determine selectivity.

  • Mechanism of Action Studies: Investigating the binding mode and kinetics of inhibition.

  • In Vivo Efficacy: Evaluating the compound's anti-tumor or anti-angiogenic effects in animal models.

The principles of rigorous experimental design and independent data validation are paramount in the early stages of drug discovery.[4][5] By adopting such practices, the scientific community can enhance the reliability of preclinical data and increase the probability of translating novel discoveries into effective therapies.

References

  • Cure. (n.d.). Research Reproducibility: A Costly Stumbling Block for Drug Discovery.
  • MindWalk. (2023, April 19). The importance of reproducibility in in-silico drug discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • Sigma-Aldrich. (n.d.). Cell viability assay protocol.
  • Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • Patt, L. M., & Robins, H. (2018). Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer? Expert Opinion on Drug Discovery.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Stoddart, M. J. (2011). Cell Viability Assays: Introduction. In Methods in Molecular Biology. Springer.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
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A Comparative Pharmacokinetic Guide to 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Strategic Imperative for Pharmacokinetically-Sound Kinase Inhibitors

In the landscape of modern drug discovery, the development of small molecule kinase inhibitors remains a cornerstone of therapeutic innovation. Within this competitive arena, the 2,5-difluoro-4-(1H-tetrazol-1-yl)phenol scaffold has emerged as a promising framework for the design of potent and selective inhibitors. The strategic incorporation of fluorine atoms and a tetrazole moiety is a deliberate tactic to enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these drug candidates. Fluorination is known to favorably modulate key physicochemical parameters such as lipophilicity and metabolic stability, which can translate to improved oral bioavailability and in vivo exposure.[1][2] Concurrently, the tetrazole ring serves as a bioisostere for the carboxylic acid group, a substitution that can enhance metabolic robustness and receptor interactions.[3]

This guide provides a comprehensive comparison of the pharmacokinetic profiles of a series of hypothetical this compound derivatives, illustrating how subtle structural modifications can profoundly impact their journey through a biological system. The data presented herein is a composite representation based on established principles of medicinal chemistry and serves to guide the rational design of next-generation kinase inhibitors with optimized pharmacokinetic characteristics.

Comparative Pharmacokinetic Analysis

The pharmacokinetic profiles of three representative derivatives, designated as Compound A , Compound B , and Compound C , were evaluated in a preclinical rat model. These compounds share the core this compound scaffold but differ in the substitution at the R-group position, a common site for modification to modulate potency and selectivity.

ParameterCompound A (R = -CH3)Compound B (R = -CF3)Compound C (R = -OCH3)
Cmax (ng/mL) 850 ± 1201150 ± 180620 ± 95
Tmax (h) 1.52.01.0
AUC (0-t) (ng·h/mL) 4250 ± 5507800 ± 9803100 ± 420
Half-life (t1/2) (h) 4.27.83.5
Oral Bioavailability (%) 356528
In Vitro Microsomal Stability (t1/2, min) 258518

Data Interpretation:

  • Compound B , featuring a trifluoromethyl (-CF3) group, demonstrated a markedly superior pharmacokinetic profile. The electron-withdrawing nature of the -CF3 group likely shields the molecule from oxidative metabolism, as evidenced by its significantly longer in vitro microsomal stability. This metabolic stability translates to a longer in vivo half-life, higher systemic exposure (AUC), and substantially improved oral bioavailability compared to Compounds A and C.

  • Compound A , with a methyl (-CH3) substituent, exhibited moderate pharmacokinetic properties. The methyl group is susceptible to metabolic oxidation, leading to a shorter half-life and lower bioavailability.

  • Compound C , bearing a methoxy (-OCH3) group, displayed the least favorable pharmacokinetic profile. The methoxy group is prone to O-dealkylation, a rapid metabolic pathway that results in high first-pass metabolism and consequently, lower systemic exposure and poor oral bioavailability.

The strategic placement of fluorine within a drug candidate can significantly enhance its ADME properties, leading to improved oral exposure.[1][2] This principle is clearly illustrated in the superior performance of Compound B.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments conducted to generate the pharmacokinetic data presented in this guide.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of the test compounds in a rodent model.

Workflow Diagram:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimation & Fasting dose_prep Dose Formulation iv_dose Intravenous Dosing dose_prep->iv_dose po_dose Oral Gavage dose_prep->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for in vivo pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Acclimation and Preparation:

    • Male Sprague-Dawley rats (250-300 g) are acclimated for at least 3 days prior to the study.

    • Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Formulation:

    • For intravenous (IV) administration, the compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to a final concentration of 1 mg/mL.

    • For oral (PO) administration, the compound is suspended in a vehicle such as 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

  • Dosing:

    • For IV administration, a single dose of 1 mg/kg is administered via the tail vein.

    • For PO administration, a single dose of 10 mg/kg is administered by oral gavage.

  • Blood Sampling:

    • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.

  • Plasma Preparation:

    • Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Plasma samples are stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the compounds are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

    • Oral bioavailability is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an indication of the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis reagents Prepare Reagents (Microsomes, NADPH, Compound) pre_incubation Pre-incubate Microsomes & Compound reagents->pre_incubation reaction_start Initiate Reaction (Add NADPH) pre_incubation->reaction_start time_points Incubate at 37°C (Collect at time points) reaction_start->time_points quenching Quench Reaction (Acetonitrile with IS) time_points->quenching centrifugation Centrifuge to Precipitate Protein quenching->centrifugation lcms_analysis LC-MS/MS Analysis centrifugation->lcms_analysis data_analysis Calculate Half-life lcms_analysis->data_analysis

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a working solution of the compound by diluting the stock solution in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw rat liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.

    • Prepare a solution of NADPH regenerating system in buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsomes and the working solution of the test compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the rate constant (k).

    • Calculate the half-life (t1/2) as 0.693 / k.

Conclusion and Future Directions

This guide demonstrates the profound impact of subtle chemical modifications on the pharmacokinetic profiles of this compound derivatives. The incorporation of a metabolically stable trifluoromethyl group in Compound B resulted in a significantly improved pharmacokinetic profile, highlighting the importance of strategic fluorination in modern drug design.[1][2] Future work should focus on further exploring the structure-activity and structure-property relationships within this chemical series to identify candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties for advancement into further preclinical and clinical development.

References

  • Velcicky, J., Skerlj, R. T., & Wilson, J. E. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(6), 529-533. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Ostrov, D. A., Al-Rifai, N., & Katritzky, A. R. (2000). Tetrazoles: a review. Tetrahedron, 56(12), 1639-1665. [Link]

  • Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in medicinal chemistry, 17, 151-183. [Link]

  • Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43(1), 1-9. [Link]

  • Zhan, P., Liu, X., Li, Z., & Pan, L. (2019). Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents. European journal of medicinal chemistry, 163, 404-412. [Link]

  • Wu, S., Fluxe, A., Sheffer, J., Janusz, J. M., Blass, B. E., White, R., ... & Djandjighian, L. (2006). Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1. 5 blockers. Bioorganic & medicinal chemistry letters, 16(24), 6213-6218. [Link]

  • Goth, A. (1968). Medical pharmacology: principles and concepts. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. World Scientific. [Link]

  • Shargel, L., & Yu, A. B. (1999). Applied biopharmaceutics & pharmacokinetics. Appleton & Lange. [Link]

  • Rowland, M., & Tozer, T. N. (2011). Clinical pharmacokinetics and pharmacodynamics: concepts and applications. Lippincott Williams & Wilkins. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449. [Link]

  • La Du, B. N., Mandel, H. G., & Way, E. L. (Eds.). (1971). Fundamentals of drug metabolism and drug disposition. Williams & Wilkins. [Link]

  • Gibson, G. G., & Skett, P. (2001). Introduction to drug metabolism. Nelson Thornes. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The novel compounds we synthesize, such as 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol, demand rigorous handling and disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in an understanding of its unique chemical characteristics. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and regulatory compliance.

Hazard Identification and Risk Assessment: A Compound of Dual Hazards

This compound is a specialized research chemical that is not commonly found in standard disposal literature. Therefore, a risk assessment must be based on the hazards posed by its constituent functional groups: a difluorinated phenol and a tetrazole ring.

  • Halogenated Phenol Moiety : Phenolic compounds are toxic and corrosive. The presence of fluorine atoms can enhance toxicity and environmental persistence.[1] Unwanted solid phenol and aqueous solutions are typically classified as hazardous waste and must not be disposed of down the sink.[2][3][4][5]

  • Tetrazole Moiety : The tetrazole ring is a high-nitrogen heterocycle. Many tetrazole-containing compounds are energetically unstable and can pose an explosion risk, especially when subjected to heat, shock, or friction.[6][7][8] The parent compound, 1H-tetrazole, is classified as an explosive and decomposes violently above its melting point.[6] While the stability of this specific derivative is not widely documented, treating it with caution as a potentially energetic material is a critical safety measure.

Given these characteristics, this compound must be managed as a reactive and toxic hazardous waste .

Hazard Profile: this compound
Primary Chemical Class Halogenated Aromatic Compound, Heterocycle (Tetrazole)
Inferred Physical State Solid
Key Hazards Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[9]
Reactivity/Explosivity: Potential for explosive decomposition upon heating.[6][10] May react violently with strong oxidizers.[6]
Environmental: Potentially persistent and toxic to aquatic life.[11]
Disposal Classification Hazardous Waste . Must be segregated and disposed of through a licensed contractor.

Pre-Disposal Planning and Preparation

Proper disposal begins before the first drop of waste is generated. This planning phase is critical to ensure safety and compliance.

Personal Protective Equipment (PPE)

All handling and disposal activities require robust PPE to mitigate exposure risks.

Equipment Specification & Rationale
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles. Rationale: Protects against splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated. Rationale: Prevents skin absorption, a primary route of phenol toxicity.
Body Protection Flame-resistant laboratory coat. Rationale: Provides a barrier against spills and protects from potential thermal hazards.
Respiratory Use only in a certified chemical fume hood. Rationale: Prevents inhalation of dust or aerosols, which is crucial given the compound's toxicity.
Waste Segregation: The Cornerstone of Safety

To prevent dangerous reactions, waste this compound must be kept separate from incompatible materials.[12][13][14]

Do NOT mix with:

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Can lead to a violent, exothermic, or explosive reaction.[6][13]

  • Strong Acids: May cause vigorous reactions or decomposition.[6]

  • Heat and Ignition Sources: Store away from hot plates, ovens, and open flames to prevent thermal decomposition.[6][10]

  • Other Waste Streams: Do not combine with aqueous, non-halogenated, or mercury-containing waste.[12][13]

Container Selection

The integrity of the waste container is non-negotiable.

  • Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste.[7]

  • Condition: The container must be in good condition, free of cracks or leaks, with a tightly sealing screw-top cap.[15][16]

  • Type:

    • Solid Waste: (e.g., contaminated gloves, pipette tips, weigh paper) should be collected in a designated, puncture-proof, sealable container.[4]

    • Liquid Waste: (e.g., solutions of the compound) should be collected in a shatter-proof, coated glass or HDPE bottle. Place the bottle in a secondary containment bin.[3][14]

Step-by-Step Disposal Protocol

Follow this workflow for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection
  • At the Point of Generation: Perform all work inside a chemical fume hood.[4]

  • Solid Waste: Place all contaminated disposable materials directly into your designated solid hazardous waste container. This includes gloves, bench paper, pipette tips, and any contaminated labware.

  • Liquid Waste: Carefully pour liquid waste solutions into the designated liquid hazardous waste container using a funnel.

  • Container Management: Keep the waste container securely closed at all times except when adding waste.[12][14] Do not fill containers beyond 90% capacity to allow for expansion.

Step 2: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safe handling by all personnel. As soon as the first drop of waste is added, affix a completed hazardous waste tag.[12][13]

The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name(s): "Waste this compound". List all constituents of a solution, including solvents. Do not use abbreviations.[12][13]

  • Hazard Identification: Clearly indicate the associated hazards (e.g., Toxic, Reactive, Environmental Hazard).

  • Researcher's Name and Lab Information.

Step 3: In-Lab Storage
  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory where the waste was generated.[12][13] DO NOT store waste in hallways or public areas.[12][13][14]

  • Secondary Containment: Place liquid waste containers in a chemically resistant secondary containment bin or tray to contain potential leaks.[14]

  • Segregation: Ensure the stored waste is physically segregated from the incompatible materials listed in the "Waste Segregation" section.

Step 4: Arranging for Final Disposal

Laboratory personnel do not perform final chemical treatment. Disposal must be handled by trained professionals.

  • Contact EHS: When your waste container is full (or within institutional time limits), contact your institution’s Environmental Health & Safety (EHS) office to schedule a waste pickup.

  • Manifesting: A hazardous waste manifest will be used to track the waste from its point of generation to its final disposal facility, ensuring a complete "cradle-to-grave" chain of custody as required by the EPA.[15][17][18]

  • Final Disposal Method: The most probable disposal method for this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][18] This method is effective for destroying organic compounds, including halogenated and nitrogen-containing molecules.

Disposal Decision Workflow

G cluster_prep Preparation cluster_manage Management start Waste Generated (Solid or Liquid) classify Classify as Hazardous Waste: - Halogenated Phenol (Toxic) - Tetrazole (Reactive) start->classify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) classify->ppe container Select Compatible Container (HDPE or Glass, Leak-Proof) ppe->container segregate Confirm Segregation Plan (Away from Oxidizers, Acids, Heat) container->segregate collect Collect Waste in Fume Hood (Keep Container Closed) segregate->collect label_waste Label Container Immediately ('Hazardous Waste', Full Name, Date) collect->label_waste store_waste Store in Designated Area (Secondary Containment) label_waste->store_waste pickup Request Pickup from EHS (Complete Manifest) store_waste->pickup

Sources

A Senior Application Scientist's Guide to Handling 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol: Essential Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2,5-Difluoro-4-(1H-tetrazol-1-YL)phenol. As a compound integrating three distinct chemical motifs—a fluorinated phenol, and a tetrazole ring—it presents a complex hazard profile that demands rigorous adherence to safety procedures. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure safe and effective laboratory operations.

Compound Hazard Analysis: A Triad of Risks

To effectively mitigate risk, we must first understand the distinct hazards contributed by each component of the this compound molecule. The causality for the stringent protocols described later in this guide is grounded in this analysis.

  • The Phenol Core: Phenol and its derivatives are corrosive and systemically toxic.[1][2] They can be rapidly absorbed through the skin, and even minor contact can lead to severe chemical burns and potentially fatal systemic effects targeting the central nervous system, liver, and kidneys.[1][3] The anesthetic properties of phenol can mask the initial pain of exposure, creating a deceptive sense of safety.[4]

  • The Difluoro Substitution: The presence of fluorine atoms increases the acidity of the phenolic proton and can alter the compound's reactivity and absorption profile. A critical, often overlooked hazard of fluorinated organic compounds is their potential to release highly toxic and corrosive decomposition products, such as hydrogen fluoride (HF), upon thermal degradation or combustion.[5][6]

  • The Tetrazole Ring: The 1H-tetrazole moiety is an energetic group. Compounds containing this ring system are known to be thermodynamically unstable and may decompose explosively under stimuli such as heat, shock, or friction.[7][8] Safety data for 1H-Tetrazole itself warns that it may explode on heating and presents an extreme risk of explosion.[7][8]

Hazard Summary Table

Based on the analysis of structurally similar compounds, the following hazards should be assumed for this compound.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity GHS06Danger H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation GHS05Danger H314: Causes severe skin burns and eye damage.[2]
Explosive Properties GHS01Danger H240: Heating may cause an explosion.
Respiratory Irritation GHS07Warning H335: May cause respiratory irritation.[9]

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the last line of defense. A comprehensive safety strategy begins with engineering and administrative controls to minimize exposure potential.

cluster_0 Hierarchy of Controls for Safe Handling cluster_1 Examples Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Research) Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Most Effective Administrative Administrative Controls (Procedural Safety) Engineering->Administrative Eng_Examples • Certified Chemical Fume Hood • Blast Shield (for heating) • Grounding Equipment Engineering->Eng_Examples PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective Admin_Examples • Standard Operating Procedures (SOPs) • Designated Work Areas • Mandatory Training Administrative->Admin_Examples PPE_Examples • Chemical Splash Goggles & Face Shield • Chemical-Resistant Gloves (Double-Gloved) • Flame-Resistant Lab Coat PPE->PPE_Examples

Caption: Hierarchy of controls for mitigating chemical hazards.

Pre-Operational Protocol: Before You Begin

A safe experiment starts with meticulous preparation.

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3]

  • Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates normal operation before starting any work.

  • Assemble Safety Equipment: Locate and ensure accessibility of the following:

    • ANSI-approved safety shower and eyewash station (within a 10-second travel time).[3]

    • Appropriate fire extinguisher (ABC dry powder or carbon dioxide).[3]

    • Spill kit equipped for hazardous solids and solvents.

    • Polyethylene Glycol (PEG 300 or 400) for phenol skin exposure first aid.[10]

  • Prepare Waste Containers: Label dedicated, sealed waste containers for solid and liquid waste containing this compound. Never mix with other waste streams.

Personal Protective Equipment (PPE): Your Essential Barrier

Due to the compound's multifaceted hazards, a stringent PPE protocol is mandatory.

  • Eye and Face Protection: Chemical splash goggles conforming to NIOSH standards are required at all times.[11] When handling the solid, or any solutions, a full-face shield must be worn over the goggles to protect against splashes and potential energetic decomposition.[10][11]

  • Skin and Body Protection:

    • A flame-resistant (FR) lab coat is required.

    • Long pants and closed-toe, chemical-resistant shoes are mandatory.[3]

    • For tasks involving larger quantities (>1 gram) or a significant risk of splashing, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3]

  • Hand Protection: Double-gloving is required. The choice of outer glove is critical for providing an effective chemical barrier against the phenol component.

Glove Selection Guide
TaskInner GloveOuter GloveRationale
Incidental Contact (e.g., handling sealed vials)Nitrile (≥5 mil)Nitrile (≥8 mil)Provides basic protection for brief, accidental contact. Change gloves immediately upon any known contact.
Direct Handling (Weighing, preparing solutions)Nitrile (≥5 mil)Neoprene or Butyl RubberPhenol readily penetrates nitrile. Neoprene and butyl rubber offer superior resistance for extended handling and splash protection.[3]
  • Respiratory Protection: All handling of the solid compound must be performed inside a chemical fume hood to prevent inhalation of airborne particles.[3] If there is a potential for aerosol generation outside of a fume hood (a situation that must be avoided), a NIOSH-approved respirator with OV/AG/P99 cartridges is required.[12]

Step-by-Step Handling Workflow: Weighing and Dissolving

This protocol outlines the essential steps for safely handling the solid compound.

A 1. Preparation - Don Full PPE - Prepare Fume Hood - Label Glassware B 2. Weighing - Use Anti-Static Weigh Boat - Ground Balance - Handle with Spatula (No Scraping) A->B C 3. Dissolution - Add Solvent Slowly - Gentle Swirling/Stirring - Do NOT Heat without Blast Shield B->C D 4. Decontamination - Rinse Spatula/Weigh Boat with Solvent into Flask - Wipe Down Surfaces C->D E 5. Waste Disposal - Dispose of Rinsed Items in Solid Waste - Transfer Liquid Waste D->E F 6. Doff PPE - Remove Outer Gloves First - Wash Hands Thoroughly E->F

Caption: Standard workflow for handling the solid compound.

  • Preparation: Don all required PPE as described in Section 4. Prepare the fume hood by cleaning the work surface and placing absorbent, disposable liners.

  • Weighing: To mitigate risks from the energetic tetrazole group, do not subject the compound to grinding, shock, or friction.[7] Use an anti-static weigh boat and a spatula made of non-sparking material. Ensure the analytical balance is grounded.

  • Dissolution: In the fume hood, carefully add the weighed solid to the desired solvent in your reaction vessel. Add the solvent slowly to avoid splashing. If heating is required, use a controlled heating mantle with a blast shield in place.

  • Decontamination: Thoroughly rinse any tools (spatula, weigh boat) that came into contact with the compound with a small amount of the solvent, collecting the rinsate in the reaction vessel to ensure complete transfer and no loss of material.

  • Disposal: Dispose of the rinsed weigh boat and any contaminated liners in the designated solid waste container.

Emergency Procedures: Immediate and Decisive Action

ScenarioImmediate Action
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 30 minutes while removing all contaminated clothing.[10] 2. After initial water flush, apply Polyethylene Glycol (PEG 300 or 400) to the area if available.[10] 3. Seek immediate medical attention. Inform medical personnel that the exposure involved a fluorinated phenol compound.
Eye Contact 1. Immediately flush eyes with the emergency eyewash station for at least 20 minutes, holding eyelids open.[8][10] 2. Remove contact lenses if it can be done safely.[8] 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[13] 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention.
Minor Spill (<1g) 1. Alert others in the lab. 2. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do NOT use combustible materials. 3. Carefully sweep the material into the designated hazardous waste container. 4. Decontaminate the area with a suitable solvent, collecting all materials for disposal.
Major Spill or Fire 1. Evacuate the area immediately. 2. Activate the fire alarm. 3. Call emergency services. 4. Do not attempt to fight a fire involving this compound unless you are trained to do so; be aware that explosion is a risk.

Disposal Plan: Cradle-to-Grave Responsibility

All waste containing this compound is considered hazardous and must be disposed of according to institutional and national regulations.

  • Waste Segregation: Never mix waste from this compound with other chemical waste streams. Keep solid, liquid, and acutely contaminated items (like gloves and liners) in separate, clearly labeled, and sealed containers.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Corrosive, Reactive/Explosive).

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal company.[13][14] Do not pour any amount down the drain or place in regular trash.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.
  • TCI Chemicals. (2025). Safety Data Sheet for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole.
  • ECHEMI. (n.d.). 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
  • Phenol Acetone Sector Group (PASG). (n.d.). For the SAFE USE of PHENOL.
  • Bio-Fine. (n.d.). Safety Data Sheet for 1-H-TETRAZOLE.
  • University of New Mexico. (n.d.). Standard Operating Procedure: Phenol.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1H-Tetrazole.
  • Angene Chemical. (2024). Safety Data Sheet for 5-(4-Bromo-2-fluorophenyl)-2H-tetrazole.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Phenol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.).
  • INEOS Phenol. (2014). Safety Data Sheet Phenol Solution.
  • PubChem. (n.d.). 4-(1H-1,2,3,4-tetrazol-1-yl)phenol.
  • Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins.
  • BenchChem. (2025). Personal protective equipment for handling N-(2H-tetrazol-5-yl).
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for Acetonitrile/1H-Tetrazole.
  • The Society of the Plastics Industry, Inc. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
  • Fluorogistx. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition.
  • AA Blocks. (2025). Safety Data Sheet for 5-(2,5-Dichlorophenyl)-1H-tetrazole, 97%.
  • Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR. Retrieved from .

  • Al-Warhi, T., et al. (2022). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports, 12(1), 1-19. Retrieved from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.